molecular formula C5H12Cl2N2O2 B161418 Piperazine-2-carboxylic acid dihydrochloride CAS No. 133525-05-0

Piperazine-2-carboxylic acid dihydrochloride

Numéro de catalogue: B161418
Numéro CAS: 133525-05-0
Poids moléculaire: 203.06 g/mol
Clé InChI: WNSDZBQLMGKPQS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Piperazine-2-carboxylic acid dihydrochloride is a useful research compound. Its molecular formula is C5H12Cl2N2O2 and its molecular weight is 203.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

piperazine-2-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.2ClH/c8-5(9)4-3-6-1-2-7-4;;/h4,6-7H,1-3H2,(H,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSDZBQLMGKPQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00928174
Record name Piperazine-2-carboxylic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00928174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133525-05-0, 3022-15-9
Record name Piperazine-2-carboxylic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00928174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name piperazine-2-carboxylic acid dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-Piperazine-2-carboxylic acid dihydrochloride from Racemic Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the stereoselective synthesis of (S)-piperazine-2-carboxylic acid dihydrochloride, a crucial chiral building block in the pharmaceutical industry, from its racemic mixtures. The focus is on enzymatic kinetic resolution and classical resolution via diastereomeric salt formation, offering detailed experimental protocols and comparative data to aid in the selection and optimization of synthetic strategies.

Introduction

(S)-piperazine-2-carboxylic acid is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including antiviral and anti-inflammatory drugs. Its stereochemical purity is critical for the efficacy and safety of the final drug product. The resolution of racemic piperazine-2-carboxylic acid or its derivatives is a common and practical approach to obtain the desired (S)-enantiomer. This guide explores the prevalent methods for this chiral separation.

Resolution Strategies: A Comparative Overview

Two primary strategies are employed for the resolution of racemic piperazine-2-carboxylic acid and its derivatives: enzymatic kinetic resolution and classical chemical resolution through the formation of diastereomeric salts.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the high stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic substrate. This method is often preferred due to its high efficiency, mild reaction conditions, and environmental compatibility. The most common approaches involve the use of lipases or amidases on N-protected esters or amides of piperazine-2-carboxylic acid.

Classical Chemical Resolution

Classical resolution involves the reaction of the racemic piperazine derivative with a chiral resolving agent to form a pair of diastereomeric salts. These salts, having different physical properties, can then be separated by fractional crystallization. While a robust and scalable method, it often requires extensive screening of resolving agents and solvents to achieve efficient separation.

The logical relationship between these resolution strategies can be visualized as follows:

G Resolution Strategies for Piperazine-2-carboxylic Acid racemate Racemic Piperazine-2-carboxylic Acid Derivative enzymatic Enzymatic Kinetic Resolution racemate->enzymatic classical Classical Resolution racemate->classical s_product (S)-Piperazine-2-carboxylic Acid enzymatic->s_product r_product (R)-Enantiomer (unreacted or recovered) enzymatic->r_product classical->s_product classical->r_product

Caption: Overview of resolution strategies.

Data Presentation: Comparison of Resolution Methods

The following tables summarize quantitative data from various enzymatic resolution methods reported in the literature, providing a basis for comparison.

Table 1: Enzymatic Resolution of Racemic Piperazine-2-carboxamide

Enzyme SourceSubstrateKey Reaction ConditionsYield of (S)-acidEnantiomeric Excess (ee)Reference
Aspergillus oryzae (LAP2)rac-piperazine-2-carboxamidepH 9, 37°C, aqueous~40%>99%[1]
Klebsiella terrigenarac-piperazine-2-carboxamideWhole cells41%99.4%[2]

Table 2: Enzymatic Resolution of N-Boc-piperazine-2-carboxylic Acid Methyl Ester

EnzymeSubstrateAcylating AgentSolventEnantioselectivity (E)Reference
Candida antarctica Lipase A (CAL-A)rac-4-N-Boc-piperazine-2-carboxylic acid methyl ester2,2,2-trifluoroethyl butanoateTBME>200[3]
Alcalaserac-4-N-Boc-piperazine-2-carboxylic acid methyl ester- (hydrolysis)--[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis of (S)-piperazine-2-carboxylic acid dihydrochloride.

Preparation of Racemic Starting Material: rac-Piperazine-2-carboxamide

The synthesis of the racemic substrate is a crucial first step for enzymatic resolution.

Experimental Workflow:

G Workflow for rac-Piperazine-2-carboxamide Synthesis start Pyrazine-2-carboxamide hydrogenation Heteroaromatic Hydrogenation (Pd/C, H2, Water) start->hydrogenation product rac-Piperazine-2-carboxamide (Aqueous Solution) hydrogenation->product

Caption: Synthesis of the racemic substrate.

Protocol:

  • Hydrogenation: Pyrazine-2-carboxamide is hydrogenated using a palladium on carbon (Pd/C) catalyst in an aqueous medium. This approach is advantageous as it directly yields an aqueous solution of racemic piperazine-2-carboxamide, which is suitable for the subsequent enzymatic resolution step without the need for solvent exchange.[1]

Enzymatic Kinetic Resolution of rac-Piperazine-2-carboxamide using Aminopeptidase (LAP2)

This protocol is based on the use of a leucine aminopeptidase from Aspergillus oryzae.[1]

Protocol:

  • Reaction Setup: An aqueous solution of racemic piperazine-2-carboxamide (e.g., 20% w/v) is adjusted to pH 9.

  • Enzyme Addition: The aminopeptidase (LAP2) is added to the substrate solution.

  • Reaction Conditions: The reaction mixture is maintained at 37°C with stirring.

  • Monitoring: The reaction is monitored by HPLC until approximately 50% conversion of the amide to the carboxylic acid is achieved.

  • Work-up and Isolation:

    • Upon completion, the reaction mixture is concentrated under reduced pressure.

    • Concentrated hydrochloric acid (37%) is added to the cooled (20-23°C) concentrate to precipitate the (S)-piperazine-2-carboxylic acid dihydrochloride.

    • The mixture is stirred for several hours to ensure complete precipitation.

    • The resulting crystals are collected by filtration, washed with cold dilute HCl, and dried under vacuum to yield the desired product.[2]

Classical Resolution via Diastereomeric Salt Formation (General Procedure)

While a specific protocol for piperazine-2-carboxylic acid is not detailed in the provided search results, the following is a general and adaptable procedure based on the resolution of similar cyclic amines.[5]

Protocol:

  • Salt Formation:

    • Dissolve one equivalent of the racemic piperazine-2-carboxylic acid derivative (e.g., N-Boc protected) in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

    • In a separate flask, dissolve one equivalent of a chiral resolving agent (e.g., L-(+)-tartaric acid or D-(-)-mandelic acid) in the same solvent.

    • Combine the two solutions.

  • Crystallization:

    • Heat the combined solution gently to ensure all solids are dissolved.

    • Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal may be beneficial.

    • The crystallization can be further promoted by cooling in an ice bath.

  • Isolation of Diastereomer:

    • Collect the crystals by filtration and wash with a small amount of the cold solvent.

    • The diastereomeric purity of the salt should be checked by HPLC.

  • Liberation of the Free Amine:

    • Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., ethyl acetate) and an aqueous base (e.g., 1M NaOH).

    • Stir until the solid dissolves completely.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the enantiomerically enriched free base.

  • Formation of Dihydrochloride Salt:

    • Dissolve the free base in a suitable solvent (e.g., isopropanol).

    • Add a solution of HCl in the same solvent or bubble HCl gas through the solution until precipitation is complete.

    • Collect the precipitate by filtration, wash with a non-polar solvent (e.g., ether), and dry to obtain (S)-piperazine-2-carboxylic acid dihydrochloride.

Conclusion

The synthesis of enantiomerically pure (S)-piperazine-2-carboxylic acid dihydrochloride from its racemic mixture is a well-established process with multiple viable routes. Enzymatic kinetic resolution, particularly with aminopeptidases, offers a highly selective and efficient method that can be performed in aqueous media, aligning with green chemistry principles. Classical resolution via diastereomeric salt formation remains a powerful and scalable alternative, though it may require more extensive optimization. The choice of method will depend on factors such as scale, available equipment, cost of reagents, and desired purity levels. This guide provides the necessary technical details for researchers and drug development professionals to make informed decisions and implement these synthetic strategies effectively.

References

Access to Core Research Data Unavailable for In-depth Guide on Chiral Resolution of Piperazine-2-carboxylic Acid Using Alcalase

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the chiral resolution of piperazine-2-carboxylic acid using the enzyme alcalase cannot be fully generated at this time due to the inaccessibility of the core experimental data from the primary scientific literature. The pivotal study, "Chiral Synthesis and Enzymatic Resolution of (S)-(-)piperazine-2-carboxylic Acid Using Enzyme Alcalase" by Wu et al. (Enantiomer, 2001, 6(6), 343-345), which details the specific methodologies and quantitative results, is not available in its entirety through open-access channels.

The abstracts of the aforementioned publication confirm that the kinetic resolution of methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate is achieved using alcalase to produce enantiomerically pure (S)-piperazine-2-carboxylic acid.[1][2] However, the detailed experimental protocols, including crucial parameters such as enzyme and substrate concentrations, reaction time, temperature, pH, and the specific analytical methods for determining enantiomeric excess and yield, are contained within the full text of the article, which remains behind a paywall.

Without this fundamental information, it is not possible to construct the requested detailed experimental protocols, quantitative data tables, or the mandatory visualizations of the experimental workflow and enzymatic resolution pathway.

A comprehensive search for related literature that might cite and elaborate on the experimental specifics of the Wu et al. paper has also not yielded the necessary details to fulfill the user's request for a complete technical guide.

To provide the requested in-depth guide, access to the full-text article of "Chiral Synthesis and Enzymatic Resolution of (S)-(-)piperazine-2-carboxylic Acid Using Enzyme Alcalase" is required. Researchers, scientists, and drug development professionals interested in this specific enzymatic resolution are encouraged to consult the original publication for the detailed protocols and data necessary for their work.

References

Enzymatic resolution of racemic piperazine-2-carboxamide with aminopeptidase.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic resolution of racemic piperazine-2-carboxamide, a critical process for the synthesis of enantiomerically pure compounds in the pharmaceutical industry. The stereoselective nature of enzymes offers a powerful tool for separating racemic mixtures, yielding chiral building blocks essential for drug development. This document details the use of aminopeptidases and other stereoselective amidases, presenting key quantitative data, experimental protocols, and workflow visualizations.

Introduction to Enzymatic Resolution

Kinetic resolution is a widely employed method for the separation of enantiomers from a racemic mixture. This technique relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. In the context of piperazine-2-carboxamide, enzymes such as aminopeptidases or whole-cell amidases serve as highly selective biocatalysts. These enzymes preferentially catalyze the hydrolysis of one enantiomer of the racemic amide to its corresponding carboxylic acid, leaving the unreacted enantiomer of the amide in high enantiomeric purity. This process is a cornerstone in the synthesis of chiral drugs and intermediates.

Enzymatic Resolution using Leucine Aminopeptidase

A notable application of this method involves the use of leucine aminopeptidase for the kinetic resolution of N-t-Boc-piperazine carboxamide. This enzymatic process yields the (S)-acid and the (R)-amide with good optical purity, demonstrating the efficiency of this biocatalyst in stereoselective synthesis.[1] The resulting (R)-amide can then be utilized in the synthesis of valuable pharmaceutical compounds, such as the nucleoside transport blocker draflazine.[1]

Experimental Workflow

The overall workflow for the enzymatic resolution using leucine aminopeptidase can be visualized as a two-stage process: enzymatic hydrolysis followed by separation of the resulting products.

G cluster_0 Enzymatic Resolution cluster_1 Product Separation racemic_amide Racemic N-t-Boc-piperazine-2-carboxamide enzyme Leucine Aminopeptidase racemic_amide->enzyme Incubation in Buffer hydrolysis Stereoselective Hydrolysis enzyme->hydrolysis products Mixture of (S)-acid and (R)-amide hydrolysis->products separation Extraction / Chromatography products->separation s_acid (S)-N-t-Boc-piperazine-2-carboxylic acid separation->s_acid r_amide (R)-N-t-Boc-piperazine-2-carboxamide separation->r_amide

Workflow for enzymatic resolution with leucine aminopeptidase.
Experimental Protocol

A detailed experimental protocol for this resolution is crucial for reproducibility. The following is a representative procedure based on established methodologies:

  • Preparation of the Reaction Mixture:

    • Dissolve racemic N-t-Boc-piperazine-2-carboxamide in a suitable buffer solution (e.g., phosphate buffer, pH 7.5).

    • Add leucine aminopeptidase to the solution. The enzyme-to-substrate ratio is a critical parameter to optimize.

  • Enzymatic Reaction:

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation.

    • Monitor the progress of the reaction by techniques such as HPLC to determine the conversion rate. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.

  • Product Separation and Purification:

    • Once the desired conversion is reached, acidify the reaction mixture to precipitate the enzyme.

    • Centrifuge to remove the precipitated enzyme.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to separate the unreacted (R)-amide from the (S)-acid.

    • The (S)-acid remains in the aqueous layer and can be isolated by acidification and further extraction.

    • Purify the separated enantiomers using techniques like chromatography or crystallization.

  • Determination of Enantiomeric Excess:

    • Analyze the enantiomeric purity of the resulting (S)-acid and (R)-amide using chiral HPLC or other suitable analytical methods.

Resolution using Whole-Cell Biocatalysts

An alternative and often more cost-effective approach involves the use of whole bacterial cells containing stereospecific amidases. These biocatalysts can be directly used for the kinetic resolution of racemic piperazine-2-carboxamide, eliminating the need for enzyme purification.

Quantitative Data

Several bacterial strains have been identified for their ability to perform this stereoselective hydrolysis. The following table summarizes the quantitative data from resolutions using different whole-cell biocatalysts.

Biocatalyst StrainProductEnantiomeric Excess (ee)Yield
Klebsiella terrigena DSM 9174(S)-Piperazine-2-carboxylic acid dihydrochloride99.4%41%[2][3]
Burkholderia sp. DSM 9925(R)-Piperazine-2-carboxylic acid dihydrochloride99.0%22%[2][3]
Pseudomonas fluorescens DSM 9924(S)-Piperazine-2-carboxylic acid97.3%20%[2]
Experimental Workflow

The workflow for resolution with whole cells is similar to that with isolated enzymes, with the key difference being the use of the entire microorganism as the catalyst.

G cluster_0 Biocatalyst Preparation cluster_1 Enzymatic Resolution cluster_2 Downstream Processing strain Bacterial Strain (e.g., Klebsiella terrigena) culture Cell Culture and Growth strain->culture harvest Cell Harvesting and Preparation culture->harvest whole_cells Whole Bacterial Cells racemic_amide Racemic Piperazine-2-carboxamide racemic_amide->whole_cells Incubation in Buffer hydrolysis Stereoselective Hydrolysis whole_cells->hydrolysis products Mixture of (S/R)-acid and (R/S)-amide hydrolysis->products separation Cell Removal and Product Separation products->separation s_acid Enantiopure Carboxylic Acid separation->s_acid r_amide Enantiopure Amide separation->r_amide

Workflow for resolution using whole-cell biocatalysts.
Experimental Protocol

The protocol for whole-cell-catalyzed resolution involves the following key steps:

  • Biocatalyst Preparation:

    • Cultivate the selected bacterial strain (e.g., Klebsiella terrigena) in a suitable growth medium under optimal conditions of temperature and aeration.

    • Harvest the cells by centrifugation when they reach the desired growth phase (typically late exponential or early stationary phase).

    • Wash the cell pellet with a buffer solution to remove residual medium components. The cells can be used directly as a wet paste or after lyophilization.

  • Enzymatic Resolution:

    • Resuspend the prepared bacterial cells in a buffer solution containing the racemic piperazine-2-carboxamide.

    • Incubate the reaction mixture under controlled conditions (temperature, pH, agitation).

    • Monitor the reaction progress using analytical techniques like HPLC.

  • Product Isolation and Purification:

    • Separate the bacterial cells from the reaction mixture by centrifugation or filtration.

    • Isolate the desired product (carboxylic acid or unreacted amide) from the supernatant using methods such as ion-exchange chromatography, extraction, or crystallization.

    • For example, the resulting (S)-piperazine-2-carboxylic acid can be isolated as its dihydrochloride salt.[2][3]

  • Chiral Analysis:

    • Determine the enantiomeric excess of the product and the remaining substrate using chiral HPLC or capillary electrophoresis.

Conclusion

The enzymatic resolution of racemic piperazine-2-carboxamide using both isolated aminopeptidases and whole-cell amidases presents a highly efficient and stereoselective method for obtaining enantiomerically pure building blocks. The choice between using a purified enzyme or a whole-cell system often depends on factors such as cost, scalability, and the specific requirements of the synthetic process. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of pharmaceutical development, enabling the reproducible and scalable synthesis of chiral piperazine derivatives.

References

An In-depth Technical Guide to the Asymmetric Synthesis of Piperazine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core methodologies for the asymmetric synthesis of piperazine-2-carboxylic acid derivatives, critical chiral building blocks in modern drug discovery. The piperazine scaffold is a prevalent motif in a myriad of bioactive molecules, and the ability to control the stereochemistry at the C-2 position is paramount for optimizing pharmacological activity and minimizing off-target effects.

This document details key asymmetric strategies, including catalytic asymmetric hydrogenation, enzymatic resolutions, diastereoselective approaches, and the synthesis of chiral piperazin-2-one precursors. Each section includes detailed experimental protocols, quantitative data summarized in comparative tables, and visualizations of the synthetic workflows to facilitate a deeper understanding and practical application of these advanced synthetic methods.

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation of prochiral pyrazine or tetrahydropyrazine derivatives represents a highly efficient and atom-economical approach to enantiomerically enriched piperazine-2-carboxylic acid derivatives. This method is particularly attractive for industrial-scale synthesis due to its operational simplicity and the high enantioselectivities achievable with sophisticated chiral catalysts.[1]

Asymmetric Hydrogenation of Pyrazine-2-carboxylic Acid Derivatives

Rhodium-based catalysts are frequently employed for the asymmetric hydrogenation of pyrazine-2-carboxylic acid derivatives. The choice of chiral phosphine ligand is crucial for achieving high enantioselectivity.

Workflow for Asymmetric Hydrogenation of Pyrazine-2-carboxylates

cluster_start Starting Materials cluster_catalyst Catalyst System cluster_reaction Reaction Conditions cluster_product Product Pyrazine Pyrazine-2-carboxylic Acid Derivative Reaction Asymmetric Hydrogenation Pyrazine->Reaction Substrate Catalyst [Rh(diene)Cl]2 + Chiral Ligand (e.g., Josiphos) Catalyst->Reaction Catalyst Conditions H2 Pressure Solvent (e.g., Methanol) Temperature Conditions->Reaction Parameters Piperazine Chiral Piperazine-2-carboxylic Acid Derivative Reaction->Piperazine Hydrogenation

Caption: General workflow for the rhodium-catalyzed asymmetric hydrogenation.

Table 1: Asymmetric Hydrogenation of tert-Butyl Pyrazine-2-carboxylate

Catalyst PrecursorChiral LigandS/C RatioH₂ Pressure (bar)Temp. (°C)Time (h)Conversion (%)ee (%)Reference
[Rh(COD)Cl]₂(R)-(S)-PPF-P(t-Bu)₂10005070206777.6[1]

Experimental Protocol: Asymmetric Hydrogenation of tert-Butyl Pyrazine-2-carboxylate [1]

  • Catalyst Preparation: In a glovebox, 0.01 mmol of the rhodium precursor (e.g., [Rh(COD)Cl]₂) and 0.022 mmol of the chiral ligand (e.g., (R)-(S)-PPF-P(t-Bu)₂) are dissolved in 5 mL of an appropriate solvent (e.g., methanol).

  • Reaction Setup: In a stainless-steel autoclave, 10 mmol of tert-butyl pyrazine-2-carboxylate is dissolved in 10 mL of methanol.

  • Hydrogenation: The catalyst solution is added to the substrate solution under an inert atmosphere. The autoclave is sealed, purged with hydrogen, and then pressurized to 50 bar with hydrogen. The reaction mixture is heated to 70 °C and stirred for 20 hours.

  • Work-up and Analysis: After cooling and careful depressurization, the solvent is removed under reduced pressure. The conversion is determined by ¹H NMR analysis of the crude product. The enantiomeric excess is determined by chiral HPLC analysis after hydrolysis of the ester to the corresponding carboxylic acid.

Asymmetric Hydrogenation of Tetrahydropyrazine Derivatives

The asymmetric hydrogenation of tetrahydropyrazine intermediates offers an alternative route. Rhodium complexes with trans-chelating chiral diphosphine ligands, such as TRAP, have shown high efficacy in this transformation.

Table 2: Asymmetric Hydrogenation of 1,4,5,6-Tetrahydropyrazine-2-(N-tert-butyl)carboxamide

CatalystS/C RatioH₂ Pressure (psi)SolventTime (h)Yield (%)ee (%)Product ConfigurationReference
[Rh((R,R)-(S,S)-i-BuTRAP)(COD)]BF₄1001000Methanol24>9997(S)
[Rh((R,R)-(S,S)-MeTRAP)(COD)]BF₄1001000Methanol24>9985(R)

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds by exploiting the stereoselectivity of enzymes. This method is particularly useful for the large-scale production of chiral piperazine-2-carboxylic acid derivatives due to the mild reaction conditions and high enantioselectivity of many commercially available enzymes.[2]

Workflow for Enzymatic Kinetic Resolution

cluster_start Starting Material cluster_enzyme Biocatalyst cluster_reaction Reaction Conditions cluster_products Products Racemate Racemic Piperazine-2-carboxamide or Ester Reaction Kinetic Resolution Racemate->Reaction Substrate Enzyme Hydrolase (e.g., Alcalase, Aminopeptidase) Enzyme->Reaction Catalyst Conditions Aqueous Buffer (pH controlled) Temperature Conditions->Reaction Parameters S_acid (S)-Piperazine-2-carboxylic Acid R_amide (R)-Piperazine-2-carboxamide Reaction->S_acid Selective Hydrolysis Reaction->R_amide Unreacted

Caption: General workflow for the enzymatic kinetic resolution of racemic piperazine-2-carboxamide.

Table 3: Enzymatic Resolution of Racemic Piperazine-2-carboxamide

EnzymeSubstrate ConcentrationpHTemp. (°C)Time (h)Conversion (%)Productee (%)Reference
Aminopeptidase from Aspergillus oryzae20% (w/v)7.8Room Temp.4847(S)-Piperazine-2-carboxylic acid>98[3]
AlcalaseNot specifiedNot specifiedNot specifiedNot specified~50(S)-Piperazine-2-carboxylic acidHigh[2]

Experimental Protocol: Enzymatic Resolution using Aminopeptidase [3]

  • Substrate Preparation: A 20% (w/v) solution of racemic piperazine-2-carboxamide is prepared in water, and the pH is adjusted to 7.8 with 2N HCl.

  • Enzymatic Reaction: To 1 mL of the substrate solution, 100 mg of a lyophilized aminopeptidase preparation from Aspergillus oryzae is added, followed by 20 µL of a 1 M ZnCl₂ solution.

  • Incubation: The reaction mixture is incubated at room temperature with shaking for 48 hours.

  • Work-up and Analysis: The reaction progress is monitored by HPLC. Upon reaching approximately 50% conversion, the reaction is stopped. The (S)-piperazine-2-carboxylic acid can be isolated, for example, by precipitation as its dihydrochloride salt by adding concentrated HCl.[3] The unreacted (R)-piperazine-2-carboxamide can be recovered from the mother liquor. The enantiomeric excess of the product is determined by chiral HPLC.

Asymmetric Synthesis of Chiral Piperazin-2-one Precursors

Chiral piperazin-2-ones are valuable intermediates that can be readily converted to the corresponding piperazine-2-carboxylic acid derivatives. Several catalytic asymmetric methods have been developed for their synthesis.

Organocatalytic One-Pot Synthesis

A one-pot Knoevenagel condensation, asymmetric epoxidation, and domino ring-opening cyclization (DROC) sequence provides an efficient route to 3-substituted piperazin-2-ones.[4]

Workflow for One-Pot Synthesis of Piperazin-2-ones

Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Sulfonylacetonitrile (Phenylsulfonyl)acetonitrile Sulfonylacetonitrile->Knoevenagel Catalyst1 Quinine-derived Urea Catalyst Epoxidation Asymmetric Epoxidation Catalyst1->Epoxidation Catalyst Alkene Intermediate Alkene Alkene->Epoxidation Epoxide Chiral Epoxide Epoxidation->Epoxide DROC Domino Ring-Opening Cyclization Epoxide->DROC Ethylenediamine 1,2-Ethylenediamine Ethylenediamine->DROC Piperazinone Chiral Piperazin-2-one DROC->Piperazinone Knoevenagel->Alkene

Caption: Workflow for the organocatalytic one-pot synthesis of chiral piperazin-2-ones.

Table 4: Organocatalytic Synthesis of 3-Aryl-piperazin-2-ones [4]

AldehydeCatalystYield (%)ee (%)
4-FluorobenzaldehydeQuinine-derived urea8096
4-ChlorobenzaldehydeQuinine-derived urea9096
BenzaldehydeQuinine-derived urea7595

Experimental Protocol: One-Pot Synthesis of 3-(4-Fluorophenyl)piperazin-2-one [4]

  • Knoevenagel Condensation: In a flame-dried flask under an inert atmosphere, 4-fluorobenzaldehyde (0.1 mmol), (phenylsulfonyl)acetonitrile (0.1 mmol), and a quinine-derived urea catalyst (0.01 mmol) are dissolved in anhydrous toluene (0.3 M). The mixture is stirred at room temperature until the aldehyde is consumed (monitored by TLC).

  • Asymmetric Epoxidation: The reaction mixture is diluted with toluene to a concentration of 0.02 M and cooled to -20 °C. Cumene hydroperoxide (CHP, 0.11 mmol) is added, and the mixture is stirred at this temperature until the intermediate alkene is consumed.

  • Domino Ring-Opening Cyclization (DROC): 1,2-Ethylenediamine (0.12 mmol) and triethylamine (0.2 mmol) are added to the reaction mixture, which is then allowed to warm to room temperature and stirred until the epoxide is consumed.

  • Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by flash column chromatography to afford the enantiomerically enriched piperazin-2-one. The enantiomeric excess is determined by chiral HPLC.

Palladium-Catalyzed Asymmetric Allylic Alkylation

The palladium-catalyzed decarboxylative allylic alkylation of piperazin-2-one enolates provides access to α-tertiary and α-secondary piperazin-2-ones with high enantioselectivity.[5]

Table 5: Asymmetric Allylic Alkylation of Piperazin-2-one Derivatives [5]

Allyl SubstrateN-Protecting GroupsCatalyst SystemYield (%)ee (%)
Allyl ethyl carbonateN¹-Boc, N⁴-PMB[Pd₂(dba)₃] / (S)-(CF₃)₃-tBuPHOX8594
Cinnamyl ethyl carbonateN¹-Boc, N⁴-PMB[Pd₂(dba)₃] / (S)-(CF₃)₃-tBuPHOX9296

Diastereoselective Alkylation (Chiral Auxiliary Approach)

The use of a chiral auxiliary allows for the diastereoselective alkylation of a piperazine scaffold. The auxiliary is later removed to yield the enantiomerically enriched product. This method provides excellent stereocontrol, although it typically involves more synthetic steps compared to catalytic asymmetric methods.

Table 6: Diastereoselective Alkylation of Diketopiperazine Enolates

SubstrateElectrophileDiastereomeric Ratio
(S)-N,N′-bis(p-methoxybenzyl)-3-isopropyl-piperazine-2,5-dioneBenzyl bromide>95:5

Chiral Pool Synthesis

The chiral pool approach utilizes readily available, enantiomerically pure starting materials, such as amino acids, to construct the target molecule. (S)- or (R)-piperazine-2-carboxylic acid can be synthesized from the corresponding amino acid derivatives. For example, a highly diastereoselective intramolecular hydroamination of an aminoalkene derived from a chiral amino acid can be a key step.[6]

Experimental Protocol: Preparation of (S)-Piperazine-2-carboxylic acid dihydrochloride from Racemic Precursor [7]

This protocol describes the resolution of racemic piperazine-2-carboxylic acid, which is a common starting point in some chiral pool strategies.

  • N-Boc Protection: To a suspension of racemic piperazine-2-carboxylic acid hydrochloride (57.4 mmol) in methanol (140 mL), a solution of potassium hydroxide (114.8 mmol) in methanol (20 mL) is added, and the mixture is stirred at room temperature for 1 hour. After removal of methanol, the residue is dissolved in a mixture of water (20 mL) and 1,4-dioxane (60 mL). A solution of di-tert-butyl dicarbonate (e.g., 1.1 eq) in 1,4-dioxane/water is added, and the reaction is stirred overnight. The resulting N-Boc-piperazine-2-carboxylic acid is isolated.

  • Resolution (e.g., via diastereomeric salt formation): The racemic N-Boc-piperazine-2-carboxylic acid is resolved using a chiral resolving agent (e.g., a chiral amine) to separate the diastereomeric salts by crystallization.

  • Deprotection: The desired enantiomer of N-Boc-piperazine-2-carboxylic acid is treated with a strong acid (e.g., HCl in a suitable solvent) to remove the Boc protecting group, affording the enantiomerically pure piperazine-2-carboxylic acid dihydrochloride.

Conclusion

The asymmetric synthesis of piperazine-2-carboxylic acid derivatives can be achieved through a variety of powerful and versatile strategies. The choice of method depends on factors such as the desired scale of the synthesis, the required enantiomeric purity, and the availability of starting materials and catalysts. Catalytic asymmetric hydrogenation and enzymatic resolution are particularly well-suited for large-scale industrial applications, while organocatalytic and chiral auxiliary-based methods offer excellent stereocontrol for the synthesis of complex and highly substituted derivatives. The continuous development of novel catalysts and synthetic methodologies will undoubtedly further expand the toolkit available to researchers in the pharmaceutical and chemical industries for accessing these valuable chiral building blocks.

References

Synthesis of piperazine-2-carboxylic acid from pyrazine-2-carboxamide hydrogenation.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Piperazine-2-Carboxylic Acid via Hydrogenation of Pyrazine-2-carboxamide

Introduction

Piperazine-2-carboxylic acid and its derivatives are crucial building blocks in modern drug discovery and development, serving as key intermediates for a range of pharmaceuticals, including antiviral agents like HIV protease inhibitors. The synthesis of this scaffold, particularly in an enantiomerically pure form, is of significant interest to the pharmaceutical industry. One of the primary synthetic routes involves the catalytic hydrogenation of the aromatic pyrazine ring of a suitable precursor, such as pyrazine-2-carboxamide.

This technical guide provides a comprehensive overview of the synthesis of piperazine-2-carboxylic acid through the hydrogenation of pyrazine-2-carboxamide. It details the challenges associated with this transformation, presents various catalytic systems and experimental protocols, summarizes quantitative data, and illustrates the key chemical pathways and workflows. This document is intended for researchers, chemists, and professionals in the field of drug development and process chemistry.

Core Challenge: Hydrogenation of the Pyrazine Ring

The catalytic hydrogenation of pyrazines presents notable challenges. The pyrazine ring possesses significant aromatic character, making it resistant to reduction. Furthermore, the two nitrogen atoms in the pyrazine ring, as well as the secondary amine functionalities in the resulting piperazine product, can act as strong ligands that coordinate to and poison the metal catalyst, thereby deactivating it.[1] Overcoming these obstacles requires careful selection of catalysts, solvents, and reaction conditions to achieve high conversion and yield.

Synthetic Strategies and Methodologies

The conversion of pyrazine-2-carboxamide to piperazine-2-carboxylic acid can be accomplished through several strategic pathways. The most direct approach involves the hydrogenation of the pyrazine ring to form racemic piperazine-2-carboxamide, which is then hydrolyzed to the target carboxylic acid. For obtaining enantiomerically pure products, methods include asymmetric hydrogenation or enzymatic resolution of the racemic intermediate.

Experimental Protocol 1: Heterogeneous Hydrogenation using Palladium on Carbon (Pd/C)

This method describes the synthesis of racemic piperazine-2-carboxylic acid. It is a two-step process involving the initial hydrogenation of pyrazine-2-carboxamide to racemic piperazine-2-carboxamide, followed by hydrolysis. Water is an ideal solvent for this process as it allows for a "telescoped" synthesis where the aqueous solution of the intermediate can be directly used in the subsequent step.[2]

Step 1: Hydrogenation of Pyrazine-2-carboxamide

  • Reaction Setup: A high-pressure hydrogenation vessel is charged with pyrazine-2-carboxamide and a 10% Palladium on Carbon (Pd/C) catalyst.

  • Solvent: Water is used as the solvent, creating a concentrated aqueous solution suitable for the subsequent biotransformation or hydrolysis.[2]

  • Reaction Conditions: The vessel is sealed, purged, and pressurized with hydrogen gas. The reaction is typically conducted at elevated temperature and pressure to facilitate the ring reduction.

  • Monitoring and Work-up: The reaction is monitored for the consumption of hydrogen. Upon completion, the reaction mixture is cooled, and the pressure is released.

  • Catalyst Removal: The Pd/C catalyst is removed by filtration through a suitable medium like Celite. The resulting aqueous solution contains racemic piperazine-2-carboxamide.[2]

Step 2: Hydrolysis to Piperazine-2-carboxylic acid

  • The aqueous filtrate from Step 1 can be subjected to acidic or basic hydrolysis to convert the amide to the carboxylic acid.

  • Alternatively, an enzymatic resolution can be performed at this stage to selectively hydrolyze one enantiomer, leading to chiral piperazine-2-carboxylic acid.[2] For example, using a leucine peptidase from Aspergillus oryzae can achieve kinetic resolution at high substrate loadings (e.g., 20%).[2]

Experimental Protocol 2: Asymmetric Hydrogenation using Rhodium Complexes

For the direct synthesis of optically active piperazine-2-carboxylic acid derivatives, asymmetric hydrogenation using chiral rhodium complexes is an effective strategy. This approach hydrogenates the pyrazine ring enantioselectively.[3]

  • Catalyst Preparation: An optically active rhodium complex is used as the catalyst. These are often formed in situ from a rhodium precursor, such as bicyclo[2.2.1]hepta-2,5-dienerhodium(I) chloride dimer, and a chiral phosphine ligand.[3]

  • Reaction Setup: A high-pressure autoclave is charged with the pyrazine-2-carboxamide derivative (e.g., pyrazinecarboxylic acid tert-butylamide), the chiral rhodium catalyst, and a suitable solvent under an inert atmosphere (e.g., argon).[3]

  • Solvent: Lower alcohols such as methanol are commonly used as solvents for this transformation.[3]

  • Reaction Conditions: The mixture is subjected to high hydrogen pressure (e.g., 50 bar) and elevated temperature (e.g., 100°C) for an extended period (e.g., 20 hours).[3]

  • Work-up and Isolation: After the reaction, the solvent is removed under reduced pressure. The resulting product, an optically active piperazine-2-carboxamide derivative, can then be hydrolyzed to the desired chiral piperazine-2-carboxylic acid. For instance, treatment with hydrochloric acid at 100°C can hydrolyze a tert-butyl ester derivative.[3]

Quantitative Data Summary

The following table summarizes quantitative data from various reported syntheses involving the hydrogenation of pyrazine derivatives.

Starting MaterialCatalyst SystemSolventTemperature (°C)H₂ Pressure (bar)YieldEnantiomeric Excess (ee)Reference
Pyrazine-2-carboxamide10% Pd/CWaterN/AN/AQuantitativeRacemic[2]
Pyrazine-2-carboxamideReusable CatalystWaterN/AN/A>92%N/A[4]
Pyrazinecarboxylic acid tert-butylamideRh(COD)Cl₂ / Chiral LigandMethanol10050N/A (97% conversion)57.6%[3]
Tert-butyl pyrazinecarboxylateRh(COD)Cl₂ / Chiral LigandMethanol1005041% (after hydrolysis)77.6%[3]

Visualizations

Reaction Pathway

G Start Pyrazine-2-carboxamide Inter Piperazine-2-carboxamide (Racemic or Chiral) Start->Inter Catalytic Hydrogenation End Piperazine-2-carboxylic Acid Inter->End Hydrolysis or Enzymatic Resolution

Caption: General reaction pathway for the synthesis of Piperazine-2-carboxylic Acid.

Experimental Workflow: Heterogeneous Hydrogenation

G A Charge Reactor: Pyrazine-2-carboxamide, Pd/C Catalyst, Water B Pressurize with H₂ & Heat A->B C Hydrogenation Reaction B->C D Cool Down & Depressurize C->D E Filter to Remove Pd/C Catalyst D->E F Aqueous Solution of (rac)-Piperazine-2-carboxamide E->F G Hydrolysis / Purification F->G H Final Product: Piperazine-2-carboxylic Acid G->H

Caption: Workflow for Pd/C-catalyzed hydrogenation and subsequent processing.

Logical Relationship: Chemo-Enzymatic Synthesis

G cluster_0 Chemical Synthesis Step cluster_1 Biocatalytic Step A Pyrazine-2-carboxamide B Hydrogenation (e.g., Pd/C, H₂) A->B C (rac)-Piperazine-2-carboxamide B->C D Enzymatic Kinetic Resolution (e.g., Leucine Peptidase) C->D E (S)-Piperazine-2-carboxylic Acid D->E F (R)-Piperazine-2-carboxamide (Unreacted) D->F

Caption: Chemo-enzymatic pathway for producing chiral piperazine-2-carboxylic acid.

References

Protecting Group Strategies for the Synthesis of Piperazine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine-2-carboxylic acid is a valuable chiral building block in medicinal chemistry, frequently incorporated into a wide array of pharmacologically active compounds. Its bicyclic structure and multiple reactive sites—two secondary amines at positions N1 and N4, and a carboxylic acid at C2—necessitate a carefully planned synthetic strategy. The differential reactivity of the two nitrogen atoms, one being α to the carboxylic acid and the other β, presents a unique challenge for selective functionalization. To achieve regioselective synthesis and prevent undesired side reactions such as polymerization or N-acylation, the strategic application of protecting groups is paramount. This technical guide provides an in-depth overview of common protecting group strategies employed in the synthesis of piperazine-2-carboxylic acid derivatives, with a focus on quantitative data, detailed experimental protocols, and logical workflows.

Core Concepts in Protecting Group Strategy

The successful synthesis of complex molecules featuring the piperazine-2-carboxylic acid core relies heavily on the principle of orthogonal protection . This strategy involves the use of multiple protecting groups that can be removed under distinct, non-interacting conditions. For piperazine-2-carboxylic acid, this allows for the selective deprotection and subsequent functionalization of one nitrogen atom in the presence of a protected second nitrogen and the carboxylic acid moiety. The most commonly employed protecting groups in this context are the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[1]

Key Protecting Groups for Piperazine Nitrogens
  • tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (Boc₂O), the Boc group is stable to a wide range of reaction conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1]

  • Benzyloxycarbonyl (Cbz): Typically introduced using benzyl chloroformate (Cbz-Cl), the Cbz group is stable to both acidic and basic conditions but is selectively removed by catalytic hydrogenolysis (e.g., H₂/Pd-C).[2][3] This orthogonality to the Boc group is a cornerstone of many synthetic routes.[1][4]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): While less common for piperazine cores compared to peptide synthesis, the Fmoc group offers another layer of orthogonality as it is cleaved under mild basic conditions, typically with piperidine.

  • Trityl (Trt): A bulky protecting group that is highly sensitive to acid, allowing for its removal under milder acidic conditions than those required for Boc cleavage.[3]

Strategic Approaches to Protection

The choice of a protecting group strategy is dictated by the desired final substitution pattern of the piperazine ring.

  • Symmetrical Protection: For applications where both nitrogen atoms are to be substituted with the same moiety, a di-protection strategy is employed. Both nitrogens are protected with the same group (e.g., di-Boc or di-Cbz), followed by deprotection and subsequent reaction.

  • Mono-Protection: Selective mono-protection is often challenging but can be achieved under carefully controlled conditions. This allows for the functionalization of one nitrogen atom, followed by protection of the second, or direct use in subsequent steps.

  • Orthogonal Protection: This is the most versatile strategy, enabling the sequential and regioselective functionalization of both nitrogen atoms. A common approach involves the protection of the two nitrogens with orthogonal groups, such as Boc and Cbz.[4] This allows for the selective deprotection of one group while the other remains intact, facilitating the introduction of different substituents at N1 and N4.

Quantitative Data on Protection Reactions

The following tables summarize representative yields for various protection strategies for piperazine-2-carboxylic acid and related derivatives. It is important to note that reaction conditions and substrates may vary between studies, affecting direct comparability.

Protecting GroupReagentSubstrateSolventBaseYield (%)Reference
di-Bocdi-tert-butyl dicarbonate(S)-Piperazine-2-carboxylic acid dihydrochlorideMethanolTriethylamine92[5]
mono-Bocdi-tert-butyl dicarbonate(2R)-Piperazine-2-carboxylic acidMethanol/DCM-48 (as methyl ester)N/A
mono-CbzBenzyl chloroformateAmine in THF/H₂OTHF/H₂ONaHCO₃90N/A

Experimental Protocols

Protocol 1: Symmetrical Di-Boc Protection of (S)-Piperazine-2-carboxylic Acid

This protocol describes the protection of both nitrogen atoms of (S)-piperazine-2-carboxylic acid using di-tert-butyl dicarbonate.

Materials:

  • (S)-Piperazine-2-carboxylic acid dihydrochloride

  • Methanol

  • Triethylamine

  • Di-tert-butyl dicarbonate

  • Water

  • 1N Hydrochloric acid

  • Ethyl acetate

  • n-Hexane

  • Magnesium sulfate

Procedure:

  • To a slurry of 19.30 g (91.2 mmol) of (S)-piperazine-2-carboxylic acid dihydrochloride in 100 ml of methanol, add 38.0 ml (273 mmol) of triethylamine.[5]

  • Add a solution of 50.00 g (229 mmol) of di-tert-butyl dicarbonate in 100 ml of methanol dropwise over a period of 20 minutes.[5]

  • Stir the mixture overnight at 50°C.[5]

  • Evaporate the mixture to dryness and add 250 ml of water to the residue.[5]

  • Adjust the pH of the mixture to 2 using 1N hydrochloric acid and extract four times with 150 ml of ethyl acetate.[5]

  • Dry the combined organic extracts over magnesium sulfate.[5]

  • Filter and evaporate the filtrate to about 100 ml and add 100 ml of n-hexane.[5]

  • Filter the product at 0°C, wash with a small amount of n-hexane, and dry to yield the 1,4-di(t-butyl) ester of (S)-piperazine-1,2,4-tricarboxylic acid.[5]

Expected Yield: 92%[5]

Protocol 2: General Mono-Cbz Protection of a Piperazine Derivative

This protocol outlines a general method for the mono-protection of a piperazine nitrogen atom using benzyl chloroformate.

Materials:

  • Piperazine derivative (5.0 eq)

  • Dichloromethane (DCM) or a biphasic system with aqueous sodium carbonate

  • Benzyl chloroformate (Cbz-Cl, 1.0 eq)

  • Sodium sulfate

Procedure:

  • Dissolve the piperazine derivative in a suitable solvent such as DCM.[3]

  • Cool the mixture to 0°C in an ice bath.[3]

  • Slowly add benzyl chloroformate dropwise while stirring vigorously.[3]

  • Maintain the reaction at 0°C for 1 hour and then allow it to warm to room temperature, stirring for an additional 3-4 hours. A base is required to neutralize the HCl byproduct.[3]

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup to remove excess piperazine and salts.

  • Extract the product with an organic solvent.

  • Dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Cbz-piperazine derivative.[3]

Protocol 3: Selective Deprotection of an N-Boc Group in an Orthogonally Protected Piperazine

This protocol describes the selective removal of a Boc group from a piperazine derivative also containing a Cbz or benzyl protecting group.

Materials:

  • N-Boc, N'-Benzyl/Cbz protected piperazine-2-carboxylic acid derivative

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid in methanol

Procedure:

  • Dissolve the protected piperazine derivative in DCM.

  • Add trifluoroacetic acid (TFA) to the solution.[4]

  • Stir the reaction at room temperature for 30 minutes to 2 hours.[4]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure to yield the deprotected product.

Diagrammatic Representations of Synthetic Strategies

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the protection and deprotection of piperazine-2-carboxylic acid.

Orthogonal_Protection_Strategy Start Piperazine-2-carboxylic Acid Ester N1_Protect N1 Protection (e.g., Boc₂O) Start->N1_Protect N4_Protect N4 Protection (e.g., Cbz-Cl) N1_Protect->N4_Protect Ortho_Protected N1-Boc, N4-Cbz Protected Intermediate N4_Protect->Ortho_Protected Orthogonally Protected N1_Deprotect Selective N1 Deprotection (Acid, e.g., TFA) Ortho_Protected->N1_Deprotect N4_Deprotect Selective N4 Deprotection (Hydrogenolysis) Ortho_Protected->N4_Deprotect N1_Functionalize N1 Functionalization N1_Deprotect->N1_Functionalize N4_Functionalize N4 Functionalization N4_Deprotect->N4_Functionalize Final_Product1 N1-Functionalized, N4-Cbz Product N1_Functionalize->Final_Product1 Final_Product2 N4-Functionalized, N1-Boc Product N4_Functionalize->Final_Product2

Caption: Orthogonal protection workflow for piperazine-2-carboxylic acid.

Deprotection_Decision_Tree Start Protected Piperazine Derivative Has_Boc Boc Group Present? Start->Has_Boc Deprotection Required Has_Cbz Cbz Group Present? Has_Boc->Has_Cbz No Acid_Sensitive Other Acid-Sensitive Groups Present? Has_Boc->Acid_Sensitive Yes Reducible_Group Other Reducible Groups Present? Has_Cbz->Reducible_Group Yes Use_H2 Use Catalytic Hydrogenolysis (H₂/Pd-C) Has_Cbz->Use_H2 No Use_TFA Use Acidic Deprotection (e.g., TFA, HCl) Acid_Sensitive->Use_TFA No Consider_Alt Consider Alternative Protecting Group Strategy Acid_Sensitive->Consider_Alt Yes Reducible_Group->Use_H2 No Reducible_Group->Consider_Alt Yes

Caption: Decision tree for selecting a deprotection method.

Conclusion

The synthesis of piperazine-2-carboxylic acid derivatives is a critical aspect of modern drug discovery. A thorough understanding and strategic implementation of protecting group chemistry are essential for achieving high yields, purity, and the desired regioselectivity. The orthogonal relationship between Boc and Cbz protecting groups provides a robust and flexible platform for the synthesis of complex, differentially substituted piperazine-2-carboxylic acid scaffolds. The choice of a specific strategy must be guided by the overall synthetic plan, taking into account the stability of all functional groups present in the molecule. The protocols and data presented in this guide offer a solid foundation for researchers to develop and optimize their synthetic routes towards novel therapeutic agents.

References

Spectroscopic analysis of Piperazine-2-carboxylic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Analysis of Piperazine-2-carboxylic Acid Dihydrochloride

Introduction

This compound is a heterocyclic amino acid derivative that serves as a valuable building block in medicinal chemistry and drug development. Its rigid piperazine core and carboxylic acid functionality make it a key component in the synthesis of various pharmacologically active agents. Accurate structural elucidation and purity assessment are critical for its application in research and development. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including detailed experimental protocols and data interpretation.

Molecular and Physicochemical Properties

A summary of the key properties of this compound is presented below. This data is essential for sample handling and interpretation of spectroscopic results.

PropertyValueReference
CAS Number 3022-15-9[1][2]
Molecular Formula C₅H₁₂Cl₂N₂O₂[3][4]
Molecular Weight 203.07 g/mol [1][2]
Monoisotopic Mass 202.0275830 Da[3][4]
IUPAC Name piperazine-2-carboxylic acid;dihydrochloride[3]
Physical Form White to yellow crystalline powder, crystals, or chunks.
Melting Point 265 °C (decomposition)[1]

Spectroscopic Data Summary

The following sections provide a detailed analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While experimental spectra can vary based on conditions, this guide outlines the expected characteristic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. As the compound is a dihydrochloride salt, the piperazine nitrogens are protonated, which significantly influences the chemical shifts of adjacent protons and carbons, typically shifting them downfield. Deuterated water (D₂O) or DMSO-d₆ are appropriate solvents for analysis.

Expected ¹H and ¹³C NMR Chemical Shifts:

Atom PositionExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)Notes
-COOH (Carboxylic Acid)11.0 - 13.0 (broad s)170 - 175The acidic proton signal may be broad or exchange with solvent (e.g., D₂O). The carbon signal is a quaternary carbon (Cq).
C2-H (Methine)3.5 - 4.0 (m)55 - 60The proton at the chiral center, adjacent to both a protonated nitrogen and the carboxylic acid group.
Piperazine Ring CH₂ 3.0 - 3.8 (m)40 - 50Multiple complex signals for the four CH₂ groups. Protonation of the nitrogens causes a significant downfield shift.[5]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of the dihydrochloride salt is characterized by strong absorptions corresponding to the protonated amines and the carboxylic acid group.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group & VibrationDescription
3200 - 2500 O-H Stretch (Carboxylic Acid)Very broad absorption, characteristic of the hydrogen-bonded hydroxyl group.
3000 - 2700 N⁺-H Stretch (Ammonium Salt)Broad and strong bands from the protonated secondary amine groups.
~1730 C=O Stretch (Carboxylic Acid)Strong, sharp absorption typical for a saturated carboxylic acid carbonyl.
~1200 C-O Stretch (Carboxylic Acid)Medium to strong absorption.
~1100 C-N StretchAbsorption corresponding to the carbon-nitrogen bonds within the piperazine ring.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation of the molecule, confirming its molecular weight and aspects of its structure. Electrospray ionization (ESI) is a suitable technique for this polar, non-volatile compound.

Expected Mass Spectrometry Data:

m/z Value (Epected)IonDescription
131.0815 [M+H]⁺ (of free base)The protonated molecular ion of the free piperazine-2-carboxylic acid (C₅H₁₀N₂O₂). The chlorides are not observed in the positive ion mode.
86.0504 [M+H - COOH]⁺A major fragment resulting from the loss of the carboxylic acid group (a mass difference of 45 Da).[6]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.[7]

  • Internal Standard : Add a small amount of an internal standard, such as DSS for D₂O or TMS for DMSO-d₆, for chemical shift referencing.

  • Instrument Setup :

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity and resolution.

  • ¹H NMR Acquisition :

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover a range of 0-14 ppm.

    • Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover a range of 0-200 ppm.[8]

    • A larger number of scans is required due to the low natural abundance of ¹³C.

IR Spectroscopy Protocol (ATR Method)

Attenuated Total Reflectance (ATR) is a preferred method for this compound as it requires minimal sample preparation and avoids potential halide exchange that can occur with KBr or KCl pellets.[9]

  • Instrument Setup : Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Preparation : Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

  • Measurement :

    • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

    • Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Mass Spectrometry Protocol (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for analyzing this polar amino acid derivative.[6]

  • Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture, such as water/acetonitrile with 0.1% formic acid.

  • Chromatography :

    • Technique : Use Hydrophilic Interaction Liquid Chromatography (HILIC) for good retention and separation of the polar analyte.

    • Mobile Phase : A typical gradient might run from a high concentration of acetonitrile (e.g., 95%) with an aqueous buffer (e.g., 10 mM ammonium formate) to a lower concentration of acetonitrile.

  • Mass Spectrometry :

    • Ionization : Use Electrospray Ionization (ESI) in positive ion mode.

    • Scan Range : Set the mass analyzer to scan a range that includes the expected molecular ion, for example, m/z 50-300.

    • MS/MS Analysis : To confirm the structure, perform fragmentation analysis (MS/MS) on the parent ion (m/z 131.08) to observe characteristic daughter ions.[10]

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflow and the logical process of using combined spectroscopic data for structural elucidation.

Spectroscopic_Analysis_Workflow cluster_analysis Sample Sample Receipt (Piperazine-2-carboxylic acid dihydrochloride) Prep Sample Preparation Sample->Prep Weighing & Solubilization Analysis Spectroscopic Analysis Prep->Analysis NMR NMR IR IR MS MS Processing Data Processing & Analysis Report Structure Confirmation & Reporting Processing->Report Data Integration NMR->Processing IR->Processing MS->Processing

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Structure_Elucidation_Logic Structure Confirmed Structure: Piperazine-2-carboxylic acid dihydrochloride MS_Data Mass Spectrometry (MS) MS_Info Provides: Molecular Mass (m/z 131.08 for free base) MS_Data->MS_Info IR_Data Infrared Spectroscopy (IR) IR_Info Identifies Functional Groups: -COOH, N⁺-H, C-N IR_Data->IR_Info NMR_Data NMR Spectroscopy (¹H & ¹³C) NMR_Info Shows Connectivity: C-H Framework Proton/Carbon Environments NMR_Data->NMR_Info MS_Info->Structure Confirms Molecular Formula IR_Info->Structure Confirms Functional Groups NMR_Info->Structure Confirms Atom Connectivity

References

An In-depth Technical Guide to the Solubility of Piperazine-2-carboxylic Acid Dihydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of piperazine-2-carboxylic acid dihydrochloride in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide summarizes the available qualitative information and presents a detailed, generalized experimental protocol for the quantitative determination of its solubility.

Introduction to this compound

This compound is the hydrochloride salt of piperazine-2-carboxylic acid. It is a white crystalline powder.[1] The presence of the carboxylic acid and the two protonated nitrogen atoms in the piperazine ring makes it a highly polar molecule. This high polarity is a key determinant of its solubility characteristics. The parent compound, piperazine, is known to be highly soluble in water and also soluble in some organic solvents like ethanol and methanol.[1] However, the dihydrochloride salt form is expected to have significantly different solubility properties, with a strong preference for polar solvents and limited solubility in most organic solvents.

Qualitative Solubility Data

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsExpected Qualitative SolubilityRationale
Protic Polar Methanol, EthanolLow to ModerateThe polar nature of these solvents may allow for some interaction with the salt, but the strong ionic forces in the crystal lattice of the dihydrochloride will likely limit high solubility.
Aprotic Polar Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Low to ModerateThese solvents have high dielectric constants and can solvate cations and anions to some extent, potentially allowing for some dissolution.
Non-Polar Hexane, Toluene, Dichloromethane (DCM)Very Low / InsolubleThe non-polar nature of these solvents makes them poor solvents for highly polar salts like this compound.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following is a detailed methodology for the determination of the equilibrium solubility of this compound in various organic solvents using the shake-flask method, followed by a suitable analytical technique for quantification.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another appropriate analytical instrument.

3.2. Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

experimental_workflow Experimental Workflow for Solubility Determination prep Preparation of Saturated Solution equil Equilibration prep->equil Shake at constant temperature sep Phase Separation equil->sep Centrifugation dil Dilution sep->dil Aliquot and dilute supernatant analysis Analysis (e.g., HPLC) dil->analysis Inject into analytical instrument calc Solubility Calculation analysis->calc Determine concentration logical_relationship Impact of Solubility on Drug Development sol Solubility of this compound syn Synthetic Route Selection sol->syn Affects solvent choice and reaction conditions pur Purification Method sol->pur Determines crystallization/precipitation solvents form Formulation Development sol->form Influences excipient selection and dosage form bio Bioavailability form->bio Impacts in vivo dissolution and absorption

References

An In-depth Technical Guide to the Stability Studies of Piperazine-2-carboxylic acid dihydrochloride under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for conducting stability studies of Piperazine-2-carboxylic acid dihydrochloride under acidic conditions. Given the limited publicly available stability data specific to this molecule, this document outlines a robust, best-practice approach based on established international guidelines for forced degradation studies.[1][2][3] It serves as a practical framework for researchers to design and execute their own stability testing protocols, develop stability-indicating analytical methods, and characterize potential degradation products.

Introduction to Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of the drug development process.[4] It involves subjecting a drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1][4] This information is essential for developing and validating stability-indicating analytical methods, which are required to ensure the quality, safety, and efficacy of the final drug product.[2][5]

The International Council on Harmonisation (ICH) guidelines, particularly Q1A(R2), mandate stress testing to elucidate the intrinsic stability of a drug substance.[3][6] Typical stress conditions include acid and base hydrolysis, oxidation, photolysis, and thermal degradation.[2][6][7] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradation products without completely destroying the molecule.[6]

Experimental Protocol for Acidic Stress Testing

This section details a generalized experimental protocol for conducting an acid-forced degradation study on this compound.

2.1. Materials and Reagents

  • This compound (API)

  • Hydrochloric Acid (HCl), 0.1 M and 1 M solutions[2][4][7]

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)[2][4]

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphate buffer

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • Calibrated stability chambers or water baths

2.2. Stress Conditions

The following table outlines the recommended conditions for the acid hydrolysis stress study. It is advisable to start with milder conditions and increase the severity if no significant degradation is observed.[4][8]

Condition ID Stress Agent Concentration Temperature Time Points (hours)
ACID-01Hydrochloric Acid0.1 MRoom Temperature2, 4, 8, 24, 48
ACID-02Hydrochloric Acid0.1 M60°C2, 4, 8, 24
ACID-03Hydrochloric Acid1 M60°C2, 4, 8, 24
CONTROL-01HPLC-grade WaterN/A60°C48

2.3. Sample Preparation

  • Accurately weigh a sufficient amount of this compound and dissolve it in the stress agent (or water for the control) to achieve a final concentration of approximately 1 mg/mL.[9]

  • Place the solutions in appropriately labeled, sealed containers and store them under the conditions specified in the table above.

  • At each designated time point, withdraw an aliquot of the sample.

  • Neutralize the acidic samples with an equivalent volume and concentration of NaOH to halt the degradation reaction.[4]

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

Analytical Methodology: Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying the parent drug from its degradation products.[5][10] For an amine compound like Piperazine-2-carboxylic acid, a reversed-phase HPLC method with UV detection is a common approach.

3.1. Chromatographic Conditions

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in waterB: Acetonitrile
Gradient Time (min)
0
20
25
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector Wavelength 210 nm (or as determined by UV scan)
Injection Volume 10 µL

Note: Since Piperazine-2-carboxylic acid lacks a strong chromophore, derivatization with a UV-active agent may be necessary to enhance detection sensitivity.[11]

3.2. Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[6] Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[10]

Data Presentation

The quantitative data generated from the stability studies should be summarized in clearly structured tables to facilitate comparison and analysis.

Table 1: Assay of this compound under Acidic Stress

Condition ID Time (hours) Assay (% of Initial) % Degradation
ACID-01299.80.2
899.50.5
2498.71.3
4897.22.8
ACID-02298.11.9
895.34.7
2490.59.5
ACID-03292.47.6
885.114.9
2478.921.1
CONTROL-014899.90.1

Table 2: Impurity Profile under 1 M HCl at 60°C (ACID-03)

Time (hours) Impurity 1 (RRT 0.85) % Area Impurity 2 (RRT 1.15) % Area Total Impurities (%)
0NDNDND
22.10.52.6
85.81.27.0
249.32.511.8

(Note: The data presented in these tables is hypothetical and for illustrative purposes only.)

Visualization of Workflows and Pathways

5.1. Experimental Workflow

The following diagram illustrates the general workflow for the forced degradation study.

G cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Sample Analysis cluster_data Data Processing prep_api Weigh API prep_dissolve Dissolve in Stress Agent (e.g., 0.1M HCl) prep_api->prep_dissolve stress_cond Incubate at Defined Temperature & Time prep_dissolve->stress_cond analysis_sample Withdraw Aliquot stress_cond->analysis_sample analysis_neutralize Neutralize Sample analysis_sample->analysis_neutralize analysis_dilute Dilute to Target Conc. analysis_neutralize->analysis_dilute analysis_hplc HPLC Analysis analysis_dilute->analysis_hplc data_process Quantify API & Impurities analysis_hplc->data_process data_report Generate Report data_process->data_report

Forced Degradation Experimental Workflow

5.2. Potential Degradation Pathway

Under strong acidic conditions and heat, piperazine-2-carboxylic acid may undergo several degradation reactions. A plausible pathway involves decarboxylation, which is a common reaction for carboxylic acids, especially with electron-withdrawing groups in proximity. Another possibility is the hydrolysis of the amide bonds within the piperazine ring, leading to ring-opening products, although this is generally less likely under these conditions than decarboxylation.

G parent Piperazine-2-carboxylic acid dihydrochloride decarboxylated Piperazine (Degradation Product 1) parent->decarboxylated Decarboxylation (Heat, H+) ring_opened Ring-Opened Products (e.g., Ethylenediamine derivatives) (Degradation Product 2) parent->ring_opened Hydrolysis (Harsh Conditions)

Potential Acidic Degradation Pathways

Conclusion

This technical guide provides a comprehensive framework for investigating the stability of this compound under acidic stress conditions. By following the outlined experimental protocols, employing a validated stability-indicating HPLC method, and systematically analyzing the resulting data, researchers can gain a thorough understanding of the molecule's degradation profile. This knowledge is fundamental to ensuring the development of a safe, effective, and stable pharmaceutical product. Further studies would be required to isolate and structurally elucidate any significant degradation products observed.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Piperazine-2-carboxylic acid Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Piperazine-2-carboxylic acid dihydrochloride. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document presents quantitative data in structured tables, details experimental methodologies, and includes visualizations of relevant chemical and biological pathways.

Chemical Identity and Structure

This compound is the hydrochloride salt of piperazine-2-carboxylic acid. The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. The carboxylic acid functional group at the second position introduces a chiral center, meaning this compound can exist as (R) and (S) enantiomers, or as a racemic mixture.

IdentifierDataReference
IUPAC Name piperazine-2-carboxylic acid;dihydrochloride[1]
Synonyms (±)-Piperazine-2-carboxylic acid dihydrochloride, 2-Piperazinecarboxylic acid dihydrochloride[2]
CAS Number 3022-15-9 (racemic)[2][]
Molecular Formula C5H12Cl2N2O2[1][]
Molecular Weight 203.07 g/mol [2][]
Canonical SMILES C1CNC(CN1)C(=O)O.Cl.Cl[1][]
InChIKey WNSDZBQLMGKPQS-UHFFFAOYSA-N[1][]

Physical Properties

The physical characteristics of this compound are summarized below. It is important to note that properties such as melting point can vary between the racemic mixture and the individual enantiomers.

PropertyDataReference
Appearance White powder or crystals[4]
Melting Point 265 °C (decomposes) (for the parent compound)[5][6][7]
280 °C (for (S)-enantiomer dihydrochloride)[4]
Boiling Point 313.6 °C at 760 mmHg (Predicted)[4]
Flash Point 143.5 °C (Predicted)[4]
pKa pKa1: ~5.35, pKa2: ~9.73 (for Piperazine)[8]
Solubility Soluble in water.[9]

Chemical Properties and Reactivity

This compound possesses the reactivity characteristic of its functional groups: a carboxylic acid and two secondary amines (as their hydrochloride salts). The piperazine nitrogens can be alkylated or acylated, and the carboxylic acid can undergo esterification or amidation. The dihydrochloride salt form enhances stability compared to the free base.

The compound is a versatile building block in organic synthesis, particularly for the development of pharmaceutical agents. The presence of both amine and carboxylic acid functionalities allows for the creation of diverse derivatives.

Spectroscopic Data

Spectroscopic data for the (S)-enantiomer hydrochloride has been reported as follows:

SpectroscopyDataReference
¹H-NMR (400 MHz, D₂O) δ = 3.41-3.56 (m, 2H), 3.56 (dd, 1H), 3.71-3.83 (m, 2H), 4.01 (dd, 1H), 4.46 (dd, 1H)[10]
¹³C-NMR (75 MHz, D₂O) ppm 42.21, 43.21, 44.43, 56.03, 169.88[10]
Infrared (KBr) 3700-2000, 1760, 1220 cm⁻¹[10]
Mass Spectrometry m/e 131 (M+)[10]

Experimental Protocols

Synthesis of (S)-Piperazine-2-carboxylic acid dihydrochloride

A common method for obtaining the enantiomerically pure form involves the resolution of the racemic mixture. A representative synthetic approach is outlined below.

Step 1: Preparation of 4-tert-butoxycarboxy-piperazine-2-carboxylic acid A solution of potassium hydroxide in methanol is added to a suspension of piperazine-2-carboxylic acid hydrochloride in methanol and stirred. After removing the methanol, the residue is dissolved in a water/1,4-dioxane mixture to yield the free piperazine-2-carboxylic acid. To this solution, di-tert-butyl dicarbonate in a 1,4-dioxane/water mixture is added, and the reaction is stirred overnight. The resulting N-Boc protected intermediate is then isolated.[10]

Step 2: Chiral Resolution and Deprotection The racemic N-Boc protected intermediate can be resolved using chiral chromatography or by enzymatic resolution. For instance, an aminopeptidase can be used for the chiral resolution of racemic piperazine-2-carboxamide into enantiopure (S)-piperazine-2-carboxylic acid.[11] Following resolution, the Boc protecting group is removed under acidic conditions (e.g., 4N HCl) to yield the desired (S)-piperazine-2-carboxylic acid dihydrochloride.[10]

G General Synthesis Workflow A Piperazine-2-carboxylic acid dihydrochloride (racemic) B Free Piperazine-2-carboxylic acid A->B Base (e.g., KOH) C N-Boc Protected Piperazine-2-carboxylic acid B->C Di-tert-butyl dicarbonate D Chiral Resolution C->D Enzymatic or Chromatographic Method E (S)-N-Boc Protected Piperazine-2-carboxylic acid D->E F (S)-Piperazine-2-carboxylic acid dihydrochloride E->F Acid (e.g., HCl)

Caption: General workflow for the synthesis of (S)-Piperazine-2-carboxylic acid dihydrochloride.

Determination of Physicochemical Properties

Standard analytical methods are employed to determine the physical and chemical properties of this compound.

  • Melting Point: Determined using a capillary melting point apparatus where the sample is heated at a controlled rate. The range from the initial melting to complete liquefaction is recorded.

  • Solubility: Assessed by adding increasing amounts of the solute to a fixed volume of solvent at a constant temperature with agitation. The concentration at which no more solute dissolves is the solubility.

  • pKa: Potentiometric titration is a common method. A solution of the compound is titrated with a strong acid or base, and the pH is measured as a function of the titrant volume. The pKa values are determined from the resulting titration curve.

  • Spectroscopy (NMR, IR, MS): Standard spectroscopic techniques are used to elucidate and confirm the chemical structure.

Biological Activity and Applications

Piperazine-2-carboxylic acid and its derivatives are of significant interest in medicinal chemistry. They serve as key intermediates in the synthesis of various therapeutic agents.[12]

Role as a Pharmaceutical Intermediate

The unique structure of S-Piperazine-2-carboxylic acid, with its defined stereocenter, makes it a valuable building block for creating complex, enantiomerically pure active pharmaceutical ingredients (APIs).[12] This is crucial for developing drugs with improved efficacy and safety profiles. Its structural motif is found in compounds being investigated for a range of conditions, including neurological disorders, infectious diseases, and metabolic syndromes.[12]

Anti-Alzheimer's Disease Activity

Derivatives of piperazine-2-carboxylic acid have been designed and synthesized as potential multitarget-directed ligands for the treatment of Alzheimer's disease.[13] These compounds have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of the disease. The inhibition is competitive, with some derivatives showing potent and selective inhibition of BChE.[13]

G Mechanism of Cholinesterase Inhibition cluster_0 Mechanism of Cholinesterase Inhibition cluster_1 Mechanism of Cholinesterase Inhibition A Acetylcholine B Cholinesterase (AChE or BChE) A->B Binds to active site C Choline + Acetate B->C Hydrolysis D Piperazine-2-carboxylic acid derivative E Cholinesterase (AChE or BChE) D->E Competitively binds to active site F Inhibition of Acetylcholine Hydrolysis E->F

Caption: Competitive inhibition of cholinesterases by piperazine-2-carboxylic acid derivatives.

Safety and Handling

This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be done in a well-ventilated area.

Conclusion

This compound is a valuable chiral building block with well-defined physical and chemical properties. Its utility as a pharmaceutical intermediate, particularly in the development of treatments for neurological disorders, underscores its importance in medicinal chemistry. This guide provides a foundational understanding of its properties and applications for researchers and developers in the field.

References

Methodological & Application

Application Notes: Piperazine-2-carboxylic Acid Dihydrochloride in Kinase Inhibitor Scaffolding

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Piperazine-2-carboxylic acid dihydrochloride is a versatile chiral building block increasingly utilized in the design and synthesis of potent and selective kinase inhibitors. The piperazine ring is a common motif in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability. The specific use of the piperazine-2-carboxylic acid scaffold offers several advantages for kinase inhibitor development:

  • Structural Rigidity and 3D Conformation: The defined stereochemistry of the carboxylic acid at the C2 position introduces a rigid, three-dimensional element to the molecule. This can facilitate precise interactions with the complex topology of kinase ATP-binding sites, leading to higher potency and selectivity.

  • Multiple Derivatization Points: The scaffold possesses three key points for chemical modification: the two nitrogen atoms of the piperazine ring and the carboxylic acid group. This allows for the systematic exploration of the chemical space around the core, enabling fine-tuning of inhibitory activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties in structure-activity relationship (SAR) studies.[1]

  • Mimicry of Natural Substrates: The chiral nature and functional groups of piperazine-2-carboxylic acid can mimic the spatial arrangement of amino acids in peptide substrates of kinases, contributing to effective binding.

This document provides an overview of the application of this compound in the development of inhibitors for key oncogenic kinases, such as Aurora kinases and Anaplastic Lymphoma Kinase (ALK), complete with quantitative data and detailed experimental protocols.

Case Study 1: Aurora Kinase Inhibitors

Aurora kinases (Aurora-A, -B, and -C) are a family of serine/threonine kinases that are key regulators of mitosis.[2] Their overexpression is linked to genomic instability and is a common feature in many human cancers, making them attractive targets for anticancer drug development.[3] Imidazo[4,5-b]pyridine derivatives incorporating a piperazine moiety have been developed as highly selective inhibitors of Aurora-A kinase.[4]

Quantitative Data: Aurora-A Kinase Inhibition

The introduction of piperazine-based substituents at the C7-position of an imidazo[4,5-b]pyridine core has led to the discovery of potent inhibitors of both Aurora-A and Aurora-B. Further derivatization, guided by computational modeling, has yielded compounds with high selectivity for Aurora-A.[4]

Compound IDTarget KinaseBiochemical IC50 (µM)Cellular p-T288 IC50 (µM) (HCT116 cells)Cellular p-HH3 IC50 (µM) (HCT116 cells)Selectivity (p-HH3/p-T288)Reference
28c Aurora-A0.0670.06524.65~380-fold[4]
28c Aurora-B12.71---[4]

IC50: Half-maximal inhibitory concentration. p-T288: Phosphorylation of Aurora-A at Threonine 288. p-HH3: Phosphorylation of Histone H3 at Serine 10 (a marker for Aurora-B activity).

Signaling Pathway: Aurora-A in Mitosis

Aurora-A kinase plays a crucial role in centrosome maturation, spindle assembly, and mitotic entry. Its activity is tightly regulated throughout the cell cycle. Inhibitors based on the piperazine-2-carboxylic acid scaffold can disrupt these processes, leading to mitotic arrest and apoptosis in cancer cells.

Aurora_A_Pathway Aurora-A Signaling in Mitosis Prophase Prophase Aurora_A Aurora-A Kinase (Active) Prophase->Aurora_A Activation Centrosome Centrosome Maturation Apoptosis Mitotic Arrest & Apoptosis Centrosome->Apoptosis Spindle Spindle Assembly Spindle->Apoptosis Mitotic_Entry Mitotic Entry Mitotic_Entry->Apoptosis Aurora_A->Centrosome Aurora_A->Spindle Aurora_A->Mitotic_Entry Inhibitor Piperazine-based Inhibitor (e.g., 28c) Inhibitor->Aurora_A Inhibition

Caption: Role of Aurora-A in mitosis and its inhibition.

Case Study 2: Anaplastic Lymphoma Kinase (ALK) Inhibitors

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase. Chromosomal rearrangements resulting in fusion genes, such as EML4-ALK, lead to constitutive activation of ALK and are oncogenic drivers in a subset of non-small cell lung cancers (NSCLCs).[5] Crizotinib is a potent, orally bioavailable dual inhibitor of ALK and c-MET that contains a piperidine ring, a close structural relative of piperazine.[6][7] The synthesis of Crizotinib and its analogues often involves piperazine-related intermediates, highlighting the importance of this heterocyclic scaffold in targeting ALK.[5][8]

Quantitative Data: ALK and c-MET Inhibition by Crizotinib
CompoundTarget KinaseCell-based IC50 (nM)Reference
Crizotinib ALK20[9]
Crizotinib c-MET8.0[9]
Signaling Pathway: EML4-ALK Fusion Protein

The EML4-ALK fusion protein dimerizes, leading to constitutive kinase activity. This activates downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT, which promote cell proliferation, survival, and invasion. ALK inhibitors block the initial phosphorylation event, thereby shutting down these oncogenic signals.

ALK_Pathway EML4-ALK Signaling Pathway EML4_ALK EML4-ALK Fusion (Dimerized) PI3K_AKT PI3K / AKT Pathway EML4_ALK->PI3K_AKT P RAS_MAPK RAS / MAPK Pathway EML4_ALK->RAS_MAPK P JAK_STAT JAK / STAT Pathway EML4_ALK->JAK_STAT P Crizotinib Crizotinib Crizotinib->EML4_ALK Inhibition Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation JAK_STAT->Proliferation

Caption: Inhibition of EML4-ALK downstream signaling.

Experimental Protocols

General Workflow for Kinase Inhibitor Synthesis and Evaluation

The development of kinase inhibitors using the piperazine-2-carboxylic acid scaffold typically follows a structured workflow from initial synthesis to biological validation.

Workflow Inhibitor Development Workflow Start Piperazine-2-carboxylic acid dihydrochloride Protect N-Protection (e.g., Boc) Start->Protect Couple1 Coupling Reaction 1 (Amide bond formation) Protect->Couple1 Couple2 Coupling Reaction 2 (e.g., SNAr) Couple1->Couple2 Deprotect Deprotection Couple2->Deprotect Final Final Inhibitor Candidate Deprotect->Final Biochem Biochemical Assay (Kinase IC50) Final->Biochem Cell Cell-based Assay (Proliferation, p-Kinase) Final->Cell SAR SAR Analysis Biochem->SAR Cell->SAR SAR->Couple1 Optimization

Caption: General workflow for inhibitor synthesis and testing.

Protocol 1: Synthesis of a Piperazine-based Kinase Inhibitor Core

This protocol provides a representative method for coupling piperazine-2-carboxylic acid to a heterocyclic core, a common step in the synthesis of many kinase inhibitors.

Objective: To synthesize a key intermediate by forming an amide bond between N-Boc-piperazine-2-carboxylic acid and a substituted aminopyridine.

Materials:

  • (S)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

  • 2-Amino-5-bromopyridine

  • Propanephosphonic acid anhydride (T3P)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve (S)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (1.0 eq) and 2-amino-5-bromopyridine (1.1 eq) in a mixture of DCM and a catalytic amount of DMF.

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Add triethylamine (3.0 eq) dropwise to the solution.

  • Coupling Agent Addition: Add a 50% solution of T3P in ethyl acetate (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired N-Boc protected intermediate.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a common method for determining the biochemical potency (IC50) of a test compound against a target kinase.

Objective: To measure the displacement of a fluorescent tracer from the ATP-binding pocket of a kinase by a test compound.

Materials:

  • Target Kinase (e.g., Aurora-A)

  • LanthaScreen™ Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Test compound (serial dilutions)

  • Staurosporine (positive control)

  • TR-FRET dilution buffer

  • 384-well microplate

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the test compound and control inhibitor (e.g., staurosporine) in DMSO, and then dilute further in the TR-FRET dilution buffer.

  • Kinase/Antibody Mixture: Prepare a solution containing the target kinase and the Eu-labeled antibody in the dilution buffer.

  • Dispense Reagents:

    • Add 5 µL of the diluted test compound or control to the wells of the 384-well plate.

    • Add 5 µL of the kinase/antibody mixture to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Tracer Addition: Add 5 µL of the Alexa Fluor™ 647-labeled tracer to each well.

  • Final Incubation: Incubate the plate at room temperature for another 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader. Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Cellular Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of a kinase inhibitor on the viability and proliferation of cancer cells.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50).

Materials:

  • Cancer cell line (e.g., HCT116 for Aurora kinase inhibitors)

  • Complete growth medium (e.g., McCoy's 5A with 10% FBS)

  • Test compound

  • DMSO (vehicle control)

  • 96-well cell culture plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound, vehicle control (DMSO), or no treatment.

  • Incubation: Incubate the plate for 72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Normalize the data to the vehicle-treated cells (representing 100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration and fit to a dose-response curve to calculate the GI50 value.

References

Application Notes and Protocols: Piperazine-2-carboxylic acid Dihydrochloride in the Synthesis of Anti-Alzheimer's Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Piperazine-2-carboxylic acid dihydrochloride is a versatile scaffold in medicinal chemistry, increasingly utilized in the development of novel therapeutic agents for neurodegenerative diseases, particularly Alzheimer's disease (AD). Its rigid cyclic structure and the presence of reactive functional groups allow for the synthesis of diverse derivatives that can interact with key pathological targets in AD. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of piperazine-2-carboxylic acid derivatives as multi-target-directed ligands (MTDLs) for the treatment of Alzheimer's disease, focusing on their role as cholinesterase inhibitors.

Application Notes

The development of MTDLs is a promising strategy to address the complex nature of Alzheimer's disease.[1][2] Piperazine-2-carboxylic acid serves as a valuable starting material for creating compounds that can simultaneously target multiple factors implicated in AD pathogenesis, such as cholinesterase enzymes (acetylcholinesterase - AChE and butyrylcholinesterase - BChE).[1][3] The core piperazine structure is a recognized privileged scaffold in drug discovery, known to confer favorable pharmacokinetic properties.[4][5]

Derivatives of piperazine-2-carboxylic acid have been synthesized and shown to exhibit potent inhibitory activity against both AChE and BChE.[1][3] Specifically, a series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives have demonstrated competitive inhibition of these enzymes with Ki values in the low micromolar to nanomolar range.[1] Further modifications of the carboxylic acid moiety to hydroxamic acids and carboxamides have led to highly potent and selective BChE inhibitors.[1]

One notable derivative, 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (compound 7b in the cited literature), has shown exceptionally potent inhibitory activity against BChE, significantly superior to the standard drugs donepezil and tacrine.[1] Furthermore, cytotoxicity assessments on human neuroblastoma (SH-SY5Y) cell lines revealed that key compounds have lower toxicity than staurosporine and are comparable to donepezil.[1] In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for these derivatives suggest good CNS bioavailability and safety profiles.[1]

The general workflow for the development of these anti-Alzheimer's agents involves a multi-step synthesis followed by comprehensive biological evaluation and in silico modeling.

Synthesis and Evaluation Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation & Modeling Start This compound Step1 Esterification Start->Step1 Step2 N,N'-Dibenzylation Step1->Step2 Step3 Hydrolysis Step2->Step3 Step4 Amidation / Hydroxamic acid formation Step3->Step4 Final_Compounds Final Derivatives Step4->Final_Compounds In_Vitro In Vitro Cholinesterase Inhibition Assays (AChE & BChE) Final_Compounds->In_Vitro Kinetics Enzyme Kinetic Studies In_Vitro->Kinetics Cytotoxicity Cytotoxicity Assay (SH-SY5Y cells) Kinetics->Cytotoxicity In_Silico Molecular Docking & ADME Prediction Cytotoxicity->In_Silico Lead_Identification Lead Compound Identification In_Silico->Lead_Identification

Caption: General workflow for the synthesis and evaluation of piperazine-2-carboxylic acid derivatives as anti-Alzheimer's agents.

Quantitative Data Summary

The following tables summarize the inhibitory activities of selected piperazine-2-carboxylic acid derivatives against AChE and BChE.

Table 1: Inhibitory Potency (Ki, µM) of 1,4-bis(substituted benzyl)-piperazinyl-2-carboxylic acid Derivatives against AChE and BChE.

CompoundSubstituent (R)Ki (AChE) [µM]Ki (BChE) [µM]Selectivity Index (SI) for AChE
4a H15.35 ± 1.25225.30 ± 15.40~14.68
4b 2-Cl12.24 ± 1.10200.10 ± 12.30~16.35
4c 4-Cl10.18 ± 1.00182.20 ± 11.80~17.90
4d 2-F14.80 ± 1.15210.50 ± 13.50~14.22
Donepezil Reference0.027 ± 0.00312.5 ± 2.6462.96
Tacrine Reference0.031 ± 0.0050.0173 ± 0.00230.56

Data extracted from literature.[1]

Table 2: Inhibitory Potency (Ki, nM) of 1,4-bis(substituted benzyl)-piperazinyl-2-hydroxamic acid Derivatives against BChE.

CompoundSubstituent (R)Ki (BChE) [nM]Selectivity Index (SI) for BChE
7a H3.5 ± 0.1510000
7b 2-Cl1.6 ± 0.0821862.5
7c 4-Cl2.8 ± 0.1212500
7d 2-F4.2 ± 0.208333.33
Donepezil Reference12500 ± 26000.002
Tacrine Reference17.3 ± 2.31.79

Data extracted from literature.[1]

Experimental Protocols

Protocol 1: Synthesis of 1,4-bis(substituted benzyl)piperazine-2-carboxylic acid Derivatives

This protocol describes a four-step synthesis starting from this compound.

Synthetic Pathway Start This compound Intermediate1 Ethyl piperazine-2-carboxylate Start->Intermediate1 SOCl2, EtOH Reflux Intermediate2 Ethyl 1,4-bis(substituted benzyl)piperazine-2-carboxylate Intermediate1->Intermediate2 Substituted benzyl chloride, K2CO3, Acetonitrile, Reflux Final_Product 1,4-bis(substituted benzyl)piperazine-2-carboxylic acid Intermediate2->Final_Product LiOH, THF/H2O Room Temp

Caption: Synthetic pathway for 1,4-bis(substituted benzyl)piperazine-2-carboxylic acids.

Step 1: Esterification of this compound

  • Suspend this compound (1.0 eq) in absolute ethanol.

  • Cool the mixture to 0°C in an ice bath.

  • Add thionyl chloride (SOCl2) (2.2 eq) dropwise while maintaining the temperature at 0°C.

  • After the addition is complete, reflux the mixture for 24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure to obtain the crude ethyl piperazine-2-carboxylate dihydrochloride.

Step 2: N,N'-Dibenzylation

  • Dissolve the crude ester from Step 1 in acetonitrile.

  • Add anhydrous potassium carbonate (K2CO3) (4.0 eq) to the solution.

  • Add the corresponding substituted benzyl chloride (2.2 eq).

  • Reflux the reaction mixture for 48 hours.

  • After cooling to room temperature, filter the solid potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the pure ethyl 1,4-bis(substituted benzyl)piperazine-2-carboxylate.

Step 3: Hydrolysis

  • Dissolve the purified ester from Step 2 in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (2.0 eq).

  • Stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, acidify the reaction mixture with 1N HCl to pH 5-6.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the final 1,4-bis(substituted benzyl)piperazine-2-carboxylic acid derivative.

Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is used to determine the inhibitory activity of the synthesized compounds against AChE and BChE.

  • Prepare stock solutions of the test compounds in DMSO.

  • The assay is performed in a 96-well microplate in a total volume of 200 µL.

  • Add 140 µL of phosphate buffer (pH 8.0).

  • Add 20 µL of the test compound solution at various concentrations.

  • Add 20 µL of either AChE or BChE enzyme solution and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 10 µL of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and 10 µL of the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE).

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 values by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Ki values can be determined by Lineweaver-Burk plot analysis.[1]

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of the compounds on a human neuroblastoma cell line (SH-SY5Y).

  • Culture SH-SY5Y cells in appropriate media in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 24-48 hours.

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage relative to the untreated control cells.

Signaling Pathway Context

The primary targets of the described piperazine-2-carboxylic acid derivatives are the cholinesterase enzymes, AChE and BChE. Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is a key therapeutic strategy for symptomatic relief in Alzheimer's disease.

Cholinergic Signaling Pathway ACh_Release Acetylcholine (ACh) Released into Synapse ACh_Receptor Postsynaptic ACh Receptors ACh_Release->ACh_Receptor Binds AChE_BChE AChE & BChE in Synapse ACh_Release->AChE_BChE Substrate Signal_Transduction Signal Transduction (Cognitive Function) ACh_Receptor->Signal_Transduction ACh_Hydrolysis ACh Hydrolysis AChE_BChE->ACh_Hydrolysis Catalyzes Piperazine_Derivative Piperazine-2-carboxylic acid derivative Piperazine_Derivative->AChE_BChE Inhibits

Caption: Inhibition of AChE and BChE by piperazine derivatives enhances cholinergic signaling.

By inhibiting AChE and BChE, these compounds prevent the breakdown of acetylcholine, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease. This mechanism forms the basis of their therapeutic potential.

References

Application of (S)-Piperazine-2-Carboxylic Acid in the Synthesis of Chiral Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-piperazine-2-carboxylic acid is a pivotal chiral building block in the synthesis of a variety of pharmaceutical compounds.[1][2] Its rigid heterocyclic structure and inherent chirality make it an invaluable starting material for creating complex, enantiomerically pure active pharmaceutical ingredients (APIs).[1][2] The presence of two nitrogen atoms at positions 1 and 4 of the piperazine ring allows for differential functionalization, providing a versatile scaffold for drug design. This application note details the use of (S)-piperazine-2-carboxylic acid in the synthesis of key intermediates for chiral drugs, with a specific focus on the synthesis of a crucial component of the HIV protease inhibitor, Indinavir.

Application in the Synthesis of an Indinavir Intermediate

Indinavir (Crixivan®) is a potent HIV protease inhibitor that has been instrumental in the treatment of HIV/AIDS. A key chiral intermediate in the synthesis of Indinavir is (S)-N-tert-butyl-4-Boc-piperazine-2-carboxamide. The synthesis of this intermediate can be efficiently achieved from (S)-piperazine-2-carboxylic acid, underscoring the importance of this chiral starting material.

Synthetic Workflow Overview

The overall synthetic strategy involves a three-step process starting from (S)-piperazine-2-carboxylic acid:

  • N-Boc Protection: Selective protection of the N4 nitrogen of (S)-piperazine-2-carboxylic acid with a tert-butoxycarbonyl (Boc) group.

  • Amide Formation: Coupling of the resulting N-Boc protected carboxylic acid with tert-butylamine to form the corresponding carboxamide.

  • Final Intermediate: The product of these two steps is the desired chiral intermediate for Indinavir synthesis.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of the Indinavir intermediate.

StepReactionKey ReagentsSolventYield (%)Enantiomeric Excess (ee%)
1N-Boc Protection(S)-piperazine-2-carboxylic acid, Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (TEA)Methanol~96%>99%
2Amide Formation4-Boc-(S)-piperazine-2-carboxylic acid, tert-butylamine, EDC, HOBtDichloromethane (DCM)High>99%

Experimental Protocols

Protocol 1: Synthesis of 4-Boc-(S)-piperazine-2-carboxylic acid

Objective: To selectively protect the N4 nitrogen of (S)-piperazine-2-carboxylic acid with a tert-butoxycarbonyl (Boc) group.

Materials:

  • (S)-piperazine-2-carboxylic acid dihydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Methanol (MeOH)

  • Distilled water

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of (S)-piperazine-2-carboxylic acid dihydrochloride (1.0 eq) in methanol, add triethylamine (2.2 eq) at room temperature and stir for 1 hour.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in methanol to the reaction mixture.

  • Stir the mixture at room temperature overnight.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in water and wash with ethyl acetate to remove any unreacted (Boc)₂O and byproducts.

  • Acidify the aqueous layer to pH 2-3 with 1N HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield 4-Boc-(S)-piperazine-2-carboxylic acid as a white solid.

Expected Yield: Approximately 96%.

Protocol 2: Synthesis of tert-Butyl (S)-4-(tert-butoxycarbonyl)piperazine-2-carboxamide

Objective: To couple 4-Boc-(S)-piperazine-2-carboxylic acid with tert-butylamine to form the corresponding amide.

Materials:

  • 4-Boc-(S)-piperazine-2-carboxylic acid

  • tert-Butylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 4-Boc-(S)-piperazine-2-carboxylic acid (1.0 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the solution and stir for 30 minutes at 0 °C.

  • Add tert-butylamine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure product.

Visualizations

Synthesis Workflow of Indinavir Intermediate

The following diagram illustrates the synthetic pathway from (S)-piperazine-2-carboxylic acid to the key Indinavir intermediate.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: N-Boc Protection cluster_step2 Step 2: Amide Formation S_Piperazine_Acid (S)-Piperazine-2-carboxylic acid Reagents1 (Boc)2O, TEA Methanol Product1 4-Boc-(S)-piperazine-2-carboxylic acid Reagents1->Product1 Yield: ~96% Reagents2 tert-Butylamine EDC, HOBt, DIPEA DCM Product2 tert-Butyl (S)-4-(tert-butoxycarbonyl)piperazine-2-carboxamide (Indinavir Intermediate) Reagents2->Product2 High Yield

Caption: Synthetic workflow for the Indinavir intermediate.

Logical Relationship of Synthetic Steps

This diagram shows the logical progression and dependency of the synthetic steps.

Logical_Relationship A Start with Chiral Precursor ((S)-piperazine-2-carboxylic acid) B Selective Protection of N4 (N-Boc Protection) A->B C Activation of Carboxylic Acid B->C D Amide Bond Formation with tert-Butylamine C->D E Final Chiral Intermediate for Indinavir Synthesis D->E

Caption: Logical flow of the synthetic protocol.

References

Application Note: Quantitative Analysis of Piperazine-2-carboxylic Acid Derivatives using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine-2-carboxylic acid and its derivatives are important structural motifs in medicinal chemistry, serving as key building blocks in the synthesis of a wide range of pharmacologically active compounds. Accurate and sensitive quantification of these molecules is crucial for pharmacokinetic studies, metabolism research, and quality control in drug development. This application note provides a detailed protocol for the analysis of piperazine-2-carboxylic acid derivatives using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its selectivity and sensitivity.

Due to its zwitterionic nature, piperazine-2-carboxylic acid can be challenging to retain on traditional reversed-phase columns. This protocol outlines a robust method employing a C18 column with mobile phase modifiers to ensure adequate retention and symmetrical peak shapes. The method is designed for quantitative analysis in biological matrices, incorporating a stable isotope-labeled internal standard to ensure accuracy and precision.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of piperazine-2-carboxylic acid derivatives from plasma or serum samples.

Materials:

  • Human Plasma (or other relevant biological matrix)

  • Analyte Stock Solution (1 mg/mL in Methanol)

  • Internal Standard (IS) Stock Solution (e.g., Piperazine-2-carboxylic acid-d4, 1 mg/mL in Methanol)

  • Acetonitrile (ACN), LC-MS grade, chilled at -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Prepare calibration standards and quality control (QC) samples by spiking the appropriate amounts of the analyte stock solution into the control matrix.

  • Pipette 100 µL of the plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 1 µg/mL in 50:50 Methanol:Water).

  • To precipitate proteins, add 400 µL of ice-cold acetonitrile to each tube.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

ParameterCondition
Column C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Time (min)
Mass Spectrometry (MS)

Instrumentation:

  • Triple quadrupole mass spectrometer.

MS Parameters:

ParameterCondition
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Scan Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Nitrogen
Desolvation Temp. 400°C
Collision Gas Argon

Data Presentation

Quantitative Analysis

For accurate quantification, a calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of the analyte in the QC and unknown samples is then determined from this curve.

Table 1: Theoretical MRM Transitions for Piperazine-2-carboxylic Acid

Note: These are proposed transitions based on the structure of piperazine-2-carboxylic acid (Molecular Weight: 130.15 g/mol ).[1][2] Optimal transitions and collision energies should be determined experimentally by infusing a standard solution of the analyte.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Piperazine-2-carboxylic acid131.185.1 (Loss of COOH and NH)70.1 (Piperazine iminium ion)
Piperazine-2-carboxylic acid-d4 (IS)135.189.174.1

Table 2: Representative Calibration Curve and QC Data

Calibration Standard (ng/mL)Analyte/IS Peak Area Ratio (Mean ± SD, n=3)
10.012 ± 0.002
50.058 ± 0.005
100.115 ± 0.010
500.592 ± 0.045
1001.180 ± 0.098
5005.950 ± 0.450
Linearity (r²) >0.995
QC Sample (ng/mL)Calculated Concentration (Mean ± SD, n=5)Accuracy (%)Precision (%CV)
LQC (3)2.95 ± 0.2598.38.5
MQC (75)76.8 ± 5.4102.47.0
HQC (400)390.2 ± 28.197.67.2

Mandatory Visualizations

Experimental Workflow

G Sample Plasma Sample / Standard / QC Spike_IS Spike Internal Standard Sample->Spike_IS Protein_Precipitation Protein Precipitation (Cold Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject into LC-MS/MS Supernatant_Transfer->Injection LC_Separation Chromatographic Separation (C18 Column) Injection->LC_Separation MS_Detection Mass Spectrometric Detection (ESI+, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration_Curve Generate Calibration Curve Integration->Calibration_Curve Quantification Quantify Unknown Samples Calibration_Curve->Quantification

Caption: Experimental workflow for the LC-MS/MS analysis of piperazine-2-carboxylic acid derivatives.

Key Analytical Considerations

G cluster_chromatography Chromatography cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry Analyte Piperazine-2-Carboxylic Acid Derivative Zwitterionic Nature High Polarity C18 Reversed-Phase (C18) Requires mobile phase modifier (e.g., Formic Acid) for retention and peak shape Analyte->C18 Retention Challenge HILIC HILIC Alternative for highly polar compounds, may offer better retention Analyte->HILIC Alternative PPT Protein Precipitation Simple, fast, but less clean Analyte->PPT Extraction SPE Solid Phase Extraction (SPE) Cleaner extracts, may improve sensitivity Analyte->SPE Extraction LLE Liquid-Liquid Extraction (LLE) Alternative extraction technique Analyte->LLE Extraction ESI_pos ESI (+) Efficient protonation of piperazine nitrogens Analyte->ESI_pos Ionization MRM MRM High selectivity and sensitivity for quantification ESI_pos->MRM Detection IS Internal Standard (IS) Crucial for accuracy and precision MRM->IS Quantification Strategy

Caption: Logical relationships in method development for piperazine-2-carboxylic acid derivatives.

References

Application Note: NMR Spectroscopic Characterization of N-Acylated Piperazine-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction N-acylated piperazine-2-carboxylic acid derivatives are a significant class of heterocyclic compounds, frequently utilized as privileged structures in medicinal chemistry and drug discovery.[1] They form the core scaffold of various pharmacologically active agents, including potential inhibitors for enzymes like soluble epoxide hydrolase (sEH) and multi-target-directed ligands for Alzheimer's disease.[2][3] The structural characterization of these molecules is paramount for understanding their structure-activity relationships (SAR). Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. However, the NMR spectra of N-acylated piperazines are often complex due to their unique conformational behavior, which includes hindered rotation around the amide bond and piperazine ring inversion.[1][4][5] This complexity, if understood, provides deep insights into the molecule's three-dimensional structure and dynamics in solution.

This application note provides detailed protocols for the synthesis, NMR sample preparation, and spectroscopic analysis of N-acylated piperazine-2-carboxylic acid derivatives. It focuses on interpreting complex spectra arising from conformational isomerism and presents methods for quantitative analysis using dynamic NMR (DNMR) experiments.

Conformational Dynamics in N-Acylated Piperazines

The NMR spectra of N-acylated piperazine derivatives are shaped by two primary dynamic processes that are often slow on the NMR timescale at room temperature:

  • Amide Bond Rotation: The N-acyl group introduces a tertiary amide bond, which has a significant partial double bond character. This restricts free rotation around the C-N bond, leading to the existence of two distinct rotational isomers (rotamers), often referred to as syn and anti conformers.[1][4][5][6] This phenomenon results in the doubling of NMR signals for protons and carbons near the amide linkage.

  • Piperazine Ring Inversion: Like cyclohexane, the piperazine ring typically adopts chair conformations. The interconversion between the two chair forms can be slow, especially in substituted derivatives.[1][6] This process can cause further splitting or broadening of signals for the piperazine ring protons.

These two processes can have different energy barriers, leading to complex temperature-dependent NMR spectra with multiple coalescence points.[1][4] Understanding these equilibria is crucial for a complete structural elucidation.

G Rotamer_A Rotamer A (e.g., anti) Rotamer_B Rotamer B (e.g., syn) Rotamer_A->Rotamer_B k_rot Chair_1 Chair Conformer 1 Chair_2 Chair Conformer 2 Overall Observed Complex NMR Spectrum Rotamer_B->Overall Signal Doubling Chair_1->Chair_2 k_inv Chair_2->Overall

Diagram of conformational equilibria affecting NMR spectra.

Experimental Protocols

Protocol 1: General Synthesis of N-Acylated Piperazine-2-Carboxylic Acid Derivatives

This protocol describes a general method for the acylation of a piperazine-2-carboxylic acid scaffold via amide coupling.

Materials:

  • Piperazine-2-carboxylic acid derivative (or its ester)

  • Desired carboxylic acid or acyl chloride

  • Coupling agent (e.g., EDC·HCl, HBTU)

  • Base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DCM, DMF)

  • 5% NaHCO₃ solution

Procedure:

  • Acid Activation: To a solution of the carboxylic acid (1.1 eq) in anhydrous DCM, add EDC·HCl (1.1 eq) and DMAP (0.2 eq).[2] Stir the mixture at room temperature under a nitrogen atmosphere for 10-15 minutes.

  • Coupling: Add the piperazine-2-carboxylic acid derivative (1.0 eq) to the activated acid mixture.[2]

  • Reaction: Allow the reaction to stir overnight at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, partition the mixture between DCM and a 5% NaHCO₃ solution.[2] Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acylated derivative.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[2][6]

G start Start step1 Dissolve Carboxylic Acid + Coupling Agents in DCM start->step1 step2 Add Piperazine Derivative step1->step2 step3 Stir Overnight at Room Temp. step2->step3 step4 Aqueous Work-up & Extraction step3->step4 step5 Purification (Chromatography) step4->step5 end Final Product step5->end

General workflow for the synthesis of N-acylated piperazines.
Protocol 2: NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Materials:

  • N-acylated piperazine-2-carboxylic acid derivative (5-10 mg for ¹H, 20-50 mg for ¹³C).[7][8]

  • High-quality 5 mm NMR tube.[8]

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O), 0.6-0.7 mL.[7][9]

  • Internal standard (e.g., Tetramethylsilane, TMS), optional.

  • Glass Pasteur pipette and filter plug (cotton or glass wool).[8]

Procedure:

  • Weighing: Accurately weigh 5-10 mg of the purified, dry compound into a clean, small vial.[9]

  • Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent to the vial. Ensure the compound dissolves completely. Gentle vortexing or warming may be applied if necessary.[9]

  • Filtration: Prepare a filter pipette by placing a small, tight plug of cotton or glass wool into a Pasteur pipette.[8]

  • Transfer: Filter the sample solution through the filter pipette directly into the NMR tube. This removes any particulate matter that could degrade spectral quality.[8][9]

  • Volume Check: Ensure the solvent height in the NMR tube is at least 4.5 cm to be properly positioned within the NMR coil.[8]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

  • Equilibration: Place the sample in the NMR spectrometer and allow it to thermally equilibrate for several minutes before starting the experiment.

G cluster_prep Sample Preparation cluster_nmr Spectrometer weigh 1. Weigh 5-10 mg of dry sample dissolve 2. Dissolve in ~0.7 mL of deuterated solvent weigh->dissolve filter 3. Filter through pipette into NMR tube dissolve->filter cap 4. Cap and Label NMR Tube filter->cap insert 5. Insert sample into spectrometer cap->insert lock 6. Lock & Shim insert->lock acquire 7. Acquire Data lock->acquire

Workflow for NMR sample preparation and data acquisition.
Protocol 3: Dynamic NMR (DNMR) for Conformational Analysis

Temperature-dependent NMR experiments are essential for studying the dynamic exchange between conformers and calculating the activation energy barriers (ΔG‡).

Procedure:

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C). Note any broad signals or doubled peaks, which indicate dynamic exchange processes.[4][6]

  • Low-Temperature Spectra: Gradually lower the sample temperature in increments (e.g., 10-20 °C). Acquire a spectrum at each temperature after allowing the sample to equilibrate. Continue until the exchange process is slow enough that sharp, distinct signals are observed for each conformer.[4] This is the slow-exchange regime.

  • High-Temperature Spectra: From room temperature, gradually increase the temperature. Acquire spectra at each step until the signals corresponding to the exchanging conformers merge into a single, sharp peak. The temperature at which this merging occurs is the coalescence temperature (T_c).[1][6]

  • Data Analysis:

    • In the slow-exchange regime, determine the population ratio of the conformers by integrating their respective signals.

    • Identify the chemical shift difference (Δν in Hz) between the exchanging signals.

    • Use the coalescence temperature (T_c in Kelvin) and Δν to calculate the rate constant of exchange (k) at coalescence using the equation: k = πΔν / √2.

    • Calculate the Gibbs free energy of activation (ΔG‡) using the Eyring equation.[6]

G start Acquire ¹H NMR at Room Temperature observe Observe broad or duplicated signals start->observe cool Cool sample incrementally, acquiring spectra observe->cool heat Heat sample incrementally, acquiring spectra observe->heat slow_regime Identify Slow-Exchange Regime (Sharp, separate signals) cool->slow_regime calc Calculate Activation Energy (ΔG‡) using Eyring Equation slow_regime->calc coalescence Identify Coalescence Temp. (Tc) (Signals merge) heat->coalescence coalescence->calc end Report ΔG‡ for Conformational Barrier calc->end

Workflow for Dynamic NMR (DNMR) analysis.

Data Presentation and Interpretation

Quantitative NMR data should be organized systematically. The presence of conformers requires careful assignment. For example, at low temperatures where exchange is slow, separate signals for syn and anti rotamers of symmetrically N,N'-diacylated piperazines can be observed.[4][6]

Table 1: Representative ¹H NMR Data for an N-Acylated Piperazine-2-Carboxylic Acid Derivative (Hypothetical Data in DMSO-d₆ at -10 °C)

Proton Assignment Chemical Shift (δ ppm) - anti Rotamer Chemical Shift (δ ppm) - syn Rotamer Multiplicity J (Hz)
COOH 12.51 12.45 br s -
Ar-H 7.45 7.42 m -
H-2 (piperazine) 4.60 4.85 dd 10.5, 3.2
H-3ax (piperazine) 3.90 3.75 m -
H-3eq (piperazine) 3.74 3.55 m -

| H-5, H-6 (piperazine) | 3.40 - 2.80 | 3.40 - 2.80 | m | - |

Table 2: Representative ¹³C NMR Data (Hypothetical Data in DMSO-d₆ at -10 °C)

Carbon Assignment Chemical Shift (δ ppm) - anti Rotamer Chemical Shift (δ ppm) - syn Rotamer
C=O (amide) 168.5 168.2
C=O (acid) 171.2 170.9
Ar-C 135.1, 129.0, 128.5 134.8, 128.8, 128.3
C-2 (piperazine) 55.4 54.9
C-3 (piperazine) 48.1 47.5
C-5 (piperazine) 46.2 46.0

| C-6 (piperazine) | 42.5 | 42.0 |

Note: The specific chemical shifts and conformer populations are highly dependent on the substituents, solvent, and temperature.[6][7]

Table 3: Example Activation Energy Barriers (ΔG‡) Determined by DNMR

Dynamic Process Solvent T_c (K) ΔG‡ (kJ mol⁻¹) Reference
Amide Bond Rotation (anti) CDCl₃ 283 59.1 - 61.5 [6]
Amide Bond Rotation (syn) CDCl₃ 283 56.7 - 59.1 [6]

| Piperazine Ring Inversion | CDCl₃ | 268 | 56.0 - 58.0 |[1] |

Conclusion

The NMR characterization of N-acylated piperazine-2-carboxylic acid derivatives provides invaluable information but requires careful consideration of the underlying conformational dynamics. The appearance of multiple species in NMR spectra at room temperature is common for this class of compounds due to restricted amide bond rotation and slow ring inversion. By employing standard and dynamic NMR techniques as outlined in these protocols, researchers can fully characterize these complex molecules, determine the solution-state populations of different conformers, and quantify the energy barriers between them. This detailed structural and dynamic information is critical for rational drug design and advancing our understanding of how these molecules interact with biological targets.

References

Application Notes and Protocols for Amide Coupling Reactions with Piperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The formation of an amide bond is one of the most fundamental and frequently utilized reactions in medicinal chemistry and drug development. Piperazine-2-carboxylic acid is a valuable building block in organic synthesis, offering a constrained heterocyclic scaffold with three points of diversity: the carboxylic acid and the two secondary amines at positions 1 and 4. However, the presence of these multiple reactive sites necessitates a carefully planned synthetic strategy, particularly the use of orthogonal protecting groups, to achieve selective amide bond formation at the carboxyl group. These application notes provide an overview of common strategies and detailed experimental protocols for the successful amide coupling of piperazine-2-carboxylic acid derivatives.

Core Challenge: The Need for a Protecting Group Strategy

Directly coupling unprotected piperazine-2-carboxylic acid with an amine is generally not feasible. The presence of the two basic secondary amines on the piperazine ring will compete with the desired amine nucleophile and can lead to undesired side reactions, such as polymerization or reaction with the coupling agent. Therefore, a robust protecting group strategy is essential.[1][2]

Typically, the two nitrogen atoms of the piperazine ring are protected with orthogonal groups, which allows for selective deprotection and subsequent functionalization of each nitrogen independently after the amide bond has been formed.[3] A common strategy involves protecting one nitrogen with a tert-butyloxycarbonyl (Boc) group and the other with a benzyloxycarbonyl (Z or Cbz) or fluorenylmethyloxycarbonyl (Fmoc) group.[3][4][5] The Boc group is acid-labile, while the Z group is typically removed by hydrogenolysis, and the Fmoc group is removed under basic conditions.[1][2]

The general approach is to start with a di-protected piperazine-2-carboxylic acid, perform the amide coupling at the C2-carboxyl group, and then selectively deprotect the nitrogens for further diversification.

Data Presentation: Comparison of Common Amide Coupling Conditions

The selection of the appropriate coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization.[6][7] The following table summarizes common conditions for amide coupling reactions involving piperazine derivatives and other carboxylic acids. Yields are substrate-dependent but provide a general guideline.

Coupling Reagent/AdditiveBaseSolventTypical Time (h)Typical Temp. (°C)Typical Yield (%)Notes
HATU DIPEADMF, DCM1 - 3Room Temp>90Highly efficient, especially for sterically hindered substrates.[8][9]
EDC·HCl / HOBt DIPEA, Et₃NDMF, DCM12 - 240 to Room Temp75 - 90Cost-effective and widely used; the urea byproduct is water-soluble, simplifying workup.[8][10]
EDC·HCl / DMAP -DCMOvernightRoom Temp24 - 30A common method, though yields can be variable depending on the substrates.[11]
COMU DIPEA, 2,6-lutidineDMF1 - 2Room Temp>90Rapid and efficient coupling with a potential color change indicator.[8]
DCC / DMAP (cat.) -DCM12 - 240 to Room Temp~90Potent but forms an insoluble dicyclohexylurea (DCU) byproduct that must be filtered off.[9]

Experimental Protocols

The following protocols are representative methods for the amide coupling of a suitably N-protected piperazine-2-carboxylic acid with a primary or secondary amine. Note: All reactions should be performed in a fume hood under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent.[8][9]

Materials:

  • N,N'-diprotected Piperazine-2-carboxylic acid (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 0.1 N Hydrochloric acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Activation: In a round-bottom flask, dissolve the N,N'-diprotected piperazine-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) followed by DIPEA (2.0-3.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid, forming the active ester.

  • Coupling: Add the desired amine (1.1 eq) to the activated mixture.

  • Monitoring: Stir the reaction at room temperature for 1-3 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][10]

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 0.1 N HCl, water, saturated aqueous NaHCO₃, and finally with brine.[8][9]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) to facilitate the coupling and suppress racemization.[8][12]

Materials:

  • N,N'-diprotected Piperazine-2-carboxylic acid (1.0 eq)

  • Amine (primary or secondary, 1.0 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.0 eq) or another non-nucleophilic base

  • Anhydrous DMF or DCM

  • Ethyl acetate (EtOAc) or DCM

  • Water

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Preparation: Dissolve the N,N'-diprotected piperazine-2-carboxylic acid (1.0 eq), the desired amine (1.0 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.[8]

  • Activation: Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution. Maintain the temperature at 0 °C for 15-20 minutes.

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.[8]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, dilute the reaction mixture with DCM or ethyl acetate.

  • Wash the organic phase with water to remove the water-soluble urea byproduct and any excess EDC. Follow with washes using a saturated sodium bicarbonate solution and brine.[8]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting crude residue via flash column chromatography.

Visualizations

General Workflow for Amide Coupling

The following diagram illustrates the general experimental workflow for the amide coupling of a protected piperazine-2-carboxylic acid.

G Experimental Workflow for Amide Coupling of Protected Piperazine-2-carboxylic Acid start Start Materials: 1. N,N'-Protected Piperazine-2-COOH 2. Amine (R-NH2) dissolve Dissolve Acid in Anhydrous Solvent (e.g., DMF, DCM) start->dissolve 1 activate Activation Step: Add Coupling Reagent (e.g., HATU or EDC/HOBt) + Base (e.g., DIPEA) dissolve->activate 2 add_amine Add Amine activate->add_amine 3 react Reaction: Stir at RT (1-24h) add_amine->react 4 monitor Monitor Progress (TLC, LC-MS) react->monitor 5 monitor->react Incomplete workup Aqueous Workup: - Dilute with Organic Solvent - Wash with acid, base, brine monitor->workup Reaction Complete dry Dry organic layer (Na2SO4) & Concentrate workup->dry 6 purify Purification: Flash Column Chromatography dry->purify 7 product Final Product: Purified Amide purify->product 8

Caption: General experimental workflow for amide coupling.

Logical Relationship of Components

This diagram illustrates the logical relationship and roles of the different components in the amide coupling reaction.

G Component Roles in Amide Coupling sub_acid Protected Piperazine-2-COOH solvent Anhydrous Solvent (e.g., DMF) intermediate Activated Ester (Electrophile) sub_acid->intermediate activated by sub_amine Amine (Nucleophile) product Amide Product sub_amine->product attacks reagent Coupling Reagent (e.g., HATU, EDC) reagent->intermediate base Base (e.g., DIPEA) base->intermediate facilitates intermediate->product byproduct Byproducts (e.g., Urea, H2O)

References

Application Notes and Protocols: Piperazine-2-carboxylic Acid Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous signaling lipids, particularly the epoxyeicosatrienoic acids (EETs). EETs, generated from arachidonic acid by cytochrome P450 epoxygenases, exhibit a range of beneficial physiological effects, including anti-inflammatory, vasodilatory, and analgesic properties. The enzyme sEH hydrolyzes EETs to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), thereby diminishing their protective effects.[1][2] Inhibition of sEH has emerged as a promising therapeutic strategy for a variety of conditions, including hypertension, inflammation, pain, and neurodegenerative diseases.

Piperazine-2-carboxylic acid derivatives represent a promising scaffold for the development of potent and selective sEH inhibitors. The piperazine ring can be readily functionalized at the N1 and N4 positions, allowing for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of piperazine-2-carboxylic acid derivatives as sEH inhibitors.

Data Presentation: sEH Inhibitory Activity

The inhibitory potency of piperazine-2-carboxylic acid derivatives against sEH is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes representative data for a series of chromone-2-carboxylic acid piperazine/piperidine amides, which share a similar synthetic and evaluation framework.

Compound IDStructureHuman sEH IC50 (µM)Murine sEH IC50 (nM)Reference
Compound 7 4-Oxo-N-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)-4H-chromene-2-carboxamide1.75-Gur Maz & Caliskan, 2023[1]
Compound A1 N,N-diethyl-1-(4-(3-((1r,3R,5S,7r)-3,5-dimethyladamantan-1-yl)ureido)-3-fluorobenzoyl)piperidine-4-carboxamide-0.53Zhang et al., 2023[3]
Compound G1 1-(4-(3-((1r,3R,5S,7r)-3,5-dimethyladamantan-1-yl)ureido)-3-fluorobenzyl)-N-propionyl-1,4-diazepane-5-carboxamide0.050.14Zhang et al., 2023[3]

Signaling Pathways and Experimental Workflows

Soluble Epoxide Hydrolase (sEH) Signaling Pathway

The following diagram illustrates the central role of sEH in the arachidonic acid cascade and the mechanism of action for sEH inhibitors.

sEH_Pathway cluster_0 Cell Membrane cluster_1 Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 CYP Epoxygenase CYP Epoxygenase Arachidonic Acid->CYP Epoxygenase EETs EETs CYP Epoxygenase->EETs sEH sEH EETs->sEH Biological Effects Biological Effects EETs->Biological Effects Anti-inflammatory, Vasodilatory, Analgesic DHETs DHETs sEH->DHETs Hydrolysis DHETs->Biological Effects Pro-inflammatory sEH_Inhibitor Piperazine-2-carboxylic acid derivatives sEH_Inhibitor->sEH Inhibition

sEH signaling pathway and inhibitor action.
Experimental Workflow for sEH Inhibitor Synthesis and Screening

The following diagram outlines the general workflow for the synthesis of piperazine-2-carboxylic acid derivatives and their subsequent evaluation as sEH inhibitors.

Workflow cluster_synthesis Synthesis cluster_screening Screening start Piperazine-2-carboxylic acid (or ester) protection N-Boc Protection start->protection coupling Amide Coupling (Acyl Chloride or Activated Carboxylic Acid) protection->coupling deprotection N-Boc Deprotection (if necessary) coupling->deprotection final_product Piperazine-2-carboxylic acid derivative library deprotection->final_product assay sEH Inhibition Assay (Fluorometric) final_product->assay ic50 IC50 Determination assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Workflow for sEH inhibitor development.

Experimental Protocols

General Protocol for the Synthesis of N-Acyl-Piperazine-2-Carboxamides

This protocol describes a general method for the synthesis of a library of piperazine-2-carboxylic acid amides via amide coupling with various acyl chlorides.

Materials:

  • (S)-Piperazine-2-carboxylic acid dihydrochloride (or corresponding ester)

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Acyl chlorides (various)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Trifluoroacetic acid (TFA) (for deprotection)

Procedure:

  • N-Boc Protection of Piperazine-2-carboxylic Acid:

    • To a stirred solution of (S)-piperazine-2-carboxylic acid dihydrochloride (1.0 eq) in a mixture of dioxane and water, add sodium carbonate (3.0 eq).

    • Add a solution of (Boc)₂O (2.2 eq) in dioxane dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Acidify the reaction mixture to pH 2-3 with 1N HCl and extract with ethyl acetate.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-protected piperazine-2-carboxylic acid.

  • Amide Coupling:

    • To a solution of Boc-protected piperazine-2-carboxylic acid (1.0 eq) in anhydrous DCM, add the desired acyl chloride (1.1 eq) and TEA or DIPEA (2.5 eq).

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the N-Boc-protected N'-acyl-piperazine-2-carboxamide.

  • N-Boc Deprotection (if required):

    • Dissolve the N-Boc-protected derivative in DCM and add TFA (10 eq).

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether.

    • Filter the solid and dry under vacuum to obtain the final N-acyl-piperazine-2-carboxamide as a TFA salt.

Protocol for Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)

This protocol is adapted from the method described by Gur Maz and Caliskan (2023) and is suitable for determining the IC50 values of the synthesized compounds.

Materials:

  • Recombinant human sEH

  • sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • sEH substrate: 3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid (PHOME)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compounds in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the test compounds in assay buffer to achieve a range of final concentrations for IC50 determination.

    • Dilute the recombinant human sEH in assay buffer to the desired working concentration.

    • Prepare the PHOME substrate solution in assay buffer.

  • Assay Protocol:

    • To each well of a 96-well black microplate, add 185 µL of assay buffer.

    • Add 5 µL of the test compound solution (or DMSO for control wells).

    • Add 5 µL of the diluted sEH enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes.

    • Initiate the enzymatic reaction by adding 5 µL of the PHOME substrate solution to each well.

    • Immediately measure the fluorescence intensity at an excitation wavelength of 330 nm and an emission wavelength of 465 nm in kinetic mode for 15-30 minutes, or as an endpoint reading after a fixed incubation time.

  • Data Analysis:

    • Calculate the rate of reaction for each well from the kinetic data.

    • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

Application Notes and Protocols for the Solid-Phase Synthesis of Piperazine-2-Carboxamide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase synthesis of piperazine-2-carboxamide libraries, a valuable scaffold in drug discovery. The methodologies outlined are based on established solid-phase organic synthesis (SPOS) techniques, enabling the efficient generation of diverse compound libraries for high-throughput screening.

Introduction

The piperazine-2-carboxamide core is a privileged scaffold found in numerous biologically active compounds. Its rigid structure and multiple points for diversification make it an attractive starting point for the development of novel therapeutics. Solid-phase synthesis offers significant advantages for the construction of libraries based on this scaffold, including the use of excess reagents to drive reactions to completion and simplified purification procedures.

This guide details two established solid-phase routes for the synthesis of piperazine-2-carboxamide libraries, allowing for the creation of a wide range of derivatives with diverse functionalities.

Overview of Synthetic Strategies

Two primary solid-phase strategies are presented, both of which utilize a piperazine-2-carboxylic acid scaffold. The key difference lies in the point of attachment to the solid support and the subsequent diversification steps.

  • Route 1: The piperazine-2-carboxamide is assembled on the resin via an amide bond, with diversification at the N1 and N4 positions of the piperazine ring.

  • Route 2: The piperazine scaffold is attached to the resin through a linker at the N1 position, allowing for diversification at the N4 position and the 2-carboxamide moiety.

These two routes provide access to complementary sets of compounds, enhancing the structural diversity of the synthesized library.

Data Presentation

The following tables summarize the expected outcomes and key parameters for the synthesis of piperazine-2-carboxamide libraries based on the described protocols.

Table 1: Summary of Library Synthesis Yields

LibraryNumber of CompoundsAverage Crude Yield (%)[1]Minimum Yield (%)[1]
Library 1 (Route 1)10,00062>45
Library 2 (Route 2)5,00067>45

Table 2: Purity Distribution of Synthesized Libraries

Purity Range (%)Percentage of Library 1 (%)[1]Percentage of Library 2 (%)[1]
>90~30~55
70-90~35~30
50-70~20~10
<50~15~5

Note: Purity was determined by HPLC with Evaporative Light Scattering (ELS) detection.[1] For Library 1, a notable portion of compounds containing aromatic ureas at the R3 position cyclized to form hydantoins, which were of high purity.[1] In Library 2, 95% of the expected compounds were detected without significant side reactions.[1]

Experimental Workflows

The following diagrams illustrate the key steps in the two synthetic routes for generating piperazine-2-carboxamide libraries.

route1 cluster_resin_prep Resin Preparation cluster_scaffold_coupling Scaffold Coupling cluster_diversification Diversification cluster_cleavage Cleavage Resin Wang Resin Load Load Fmoc-protected amino acid Resin->Load DIC, DMAP Deprotect1 Fmoc Deprotection Load->Deprotect1 20% Piperidine/DMF CoupleScaffold Couple Scaffold Deprotect1->CoupleScaffold HBTU, DIEA Scaffold 1-Alloc-4-Fmoc- piperazine-2-carboxylic acid Scaffold->CoupleScaffold Deprotect2 Fmoc Deprotection CoupleScaffold->Deprotect2 20% Piperidine/DMF Diversify1 Acylation/Sulfonylation (R1) Deprotect2->Diversify1 Deprotect3 Alloc Deprotection Diversify1->Deprotect3 Pd(PPh3)4 Diversify2 Acylation/Reductive Alkylation (R2) Deprotect3->Diversify2 Cleave Cleave from Resin Diversify2->Cleave TFA/H2O Product Piperazine-2-carboxamide Library 1 Cleave->Product

Caption: Workflow for Solid-Phase Synthesis of Piperazine-2-Carboxamide Library (Route 1).

route2 cluster_resin_prep Resin Preparation cluster_scaffold_attachment Scaffold Attachment cluster_diversification Diversification cluster_cleavage Cleavage Resin Wang Resin LoadLinker Load Bifunctional Linker (R1) Resin->LoadLinker AttachScaffold Attach Scaffold LoadLinker->AttachScaffold Scaffold Piperazine-2-carboxylic acid scaffold Scaffold->AttachScaffold Diversify1 Acylation/Sulfonylation (R2) AttachScaffold->Diversify1 Diversify2 Amide Coupling (R3) Diversify1->Diversify2 Cleave Cleave from Resin Diversify2->Cleave TFA/H2O Product Piperazine-2-carboxamide Library 2 Cleave->Product

Caption: Workflow for Solid-Phase Synthesis of Piperazine-2-Carboxamide Library (Route 2).

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the solid-phase synthesis of piperazine-2-carboxamide libraries. These are generalized procedures and may require optimization based on the specific substrates and equipment used.

Resin Handling and Preparation
  • Resin Swelling: Before use, swell the Wang resin (1.7 mmol/g loading) in dichloromethane (DCM) or N,N-dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.

  • Washing Procedure: After each reaction and deprotection step, wash the resin beads thoroughly to remove excess reagents and byproducts. A typical washing sequence is:

    • DMF (3 x 1 min)

    • DCM (3 x 1 min)

    • Ether (2 x 1 min)

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Protocol for Loading of the First Amino Acid (Route 1)

This protocol describes the attachment of an Fmoc-protected amino acid to Wang resin.

  • Resin Preparation: Swell Wang resin (1.0 eq) in DCM.

  • Activation: In a separate flask, dissolve the Fmoc-amino acid (5.0 eq), diisopropylcarbodiimide (DIC, 5.0 eq), and a catalytic amount of N,N-dimethylaminopyridine (DMAP, 0.1 eq) in DCM.

  • Coupling: Add the activated amino acid solution to the swollen resin.

  • Reaction: Shake the mixture overnight at room temperature.

  • Washing: Drain the reaction solution and wash the resin as described in section 5.1.

Protocol for Fmoc Deprotection

This protocol is for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group.

  • Resin Preparation: Swell the Fmoc-protected resin in DMF.

  • Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Reaction: Shake the mixture for 20 minutes at room temperature.

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF to remove all traces of piperidine.

Protocol for Amide Coupling using HBTU (Route 1)

This protocol describes the coupling of the piperazine scaffold to the resin-bound amine.

  • Resin Preparation: Swell the deprotected resin-bound amine in DMF.

  • Activation: In a separate flask, dissolve 1-Alloc-4-Fmoc-piperazine-2-carboxylic acid (3.0 eq), 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU, 3.0 eq), and diisopropylethylamine (DIEA, 6.0 eq) in DMF.

  • Coupling: Add the activated scaffold solution to the resin.

  • Reaction: Shake the mixture for 4-6 hours at room temperature.

  • Washing: Drain the reaction solution and wash the resin as described in section 5.1.

Protocol for Alloc Deprotection (Route 1)

This protocol is for the removal of the allyloxycarbonyl (Alloc) protecting group.

  • Resin Preparation: Swell the Alloc-protected resin in DCM.

  • Deprotection: Add a solution of tetrakis(triphenylphosphine)palladium(0) (0.2 eq) and phenylsilane (10 eq) in DCM to the resin.

  • Reaction: Shake the mixture for 30 minutes at room temperature.

  • Washing: Drain the solution and wash the resin with DCM.

Protocol for Cleavage from Wang Resin

This protocol describes the final cleavage of the synthesized compound from the solid support.

  • Resin Preparation: Wash the final resin-bound product with DCM and dry thoroughly.

  • Cleavage Cocktail: Prepare a cleavage cocktail of trifluoroacetic acid (TFA) and water (95:5 v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

  • Product Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional TFA.

    • Concentrate the combined filtrates under reduced pressure.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge to pellet the product and decant the ether.

    • Wash the product with cold ether and dry under vacuum.

Analytical Characterization

The identity and purity of the synthesized compounds should be confirmed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the crude and purified products.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the final products.

Conclusion

The solid-phase synthesis protocols detailed in this document provide a robust and efficient platform for the generation of diverse piperazine-2-carboxamide libraries. By employing these methods, researchers can rapidly access a wide range of novel compounds for biological screening and lead optimization in drug discovery programs. Careful execution of the experimental procedures and thorough analytical characterization are crucial for the successful synthesis of high-quality compound libraries.

References

Application Notes and Protocols for the Flow Chemistry Production of (S)-Piperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the continuous flow synthesis of enantiopure (S)-Piperazine-2-carboxylic acid. The described method is a two-stage process that combines a continuous flow synthesis of the racemic precursor followed by a continuous flow enzymatic kinetic resolution. This approach leverages the inherent advantages of flow chemistry, including enhanced safety, scalability, reproducibility, and process control, making it an attractive methodology for the production of this valuable chiral building block in drug discovery and development.

Stage 1: Continuous Flow Synthesis of Racemic Piperazine-2-carboxamide

The first stage involves the synthesis of the racemic precursor, piperazine-2-carboxamide, from pyrazine-2-carbonitrile. This is achieved through a two-step continuous flow process: heterogeneous catalytic hydration of the nitrile to pyrazine-2-carboxamide, followed by catalytic hydrogenation of the pyrazine ring.

Experimental Workflow for Racemic Precursor Synthesis

G cluster_0 Stage 1: Racemic Piperazine-2-carboxamide Synthesis A Pyrazine-2-carbonitrile in Ethanol (0.06 M) B Pump A->B Feed C Packed Bed Reactor 1 (Hydrous Zirconia) 100 °C B->C 0.1 mL/min D Intermediate: Pyrazine-2-carboxamide Solution C->D Hydration E H-Cube® Reactor (Hydrogenation Catalyst) Controlled T & P D->E Transfer F Product: Racemic Piperazine-2-carboxamide E->F Hydrogenation

Caption: Workflow for the two-step continuous synthesis of racemic piperazine-2-carboxamide.

Quantitative Data for Racemic Precursor Synthesis
ParameterValueReference
Hydration Step
Starting MaterialPyrazine-2-carbonitrile[1]
SolventEthanol
Concentration0.06 M[1]
CatalystHydrous Zirconia[1][2]
Reactor Temperature100 °C[1]
Flow Rate0.1 mL/min[1]
YieldQuantitative[2]
Hydrogenation Step
CatalystSupported Precious Metal (e.g., Pd/C)[3]
ReactorH-Cube® or similar[3]
ThroughputLimited by hydrogenation reactor capacity[3]
Overall YieldHigh[3]
Experimental Protocol for Racemic Piperazine-2-carboxamide Synthesis
  • Preparation of the Feed Solution: Prepare a 0.06 M solution of pyrazine-2-carbonitrile in ethanol.

  • Hydration Reaction Setup:

    • Pack a column reactor with hydrous zirconia as the heterogeneous catalyst.

    • Heat the column to 100 °C.

    • Pump the feed solution through the heated column at a flow rate of 0.1 mL/min using a suitable pump system.[1]

  • In-line Monitoring (Optional): An in-line analytical technique, such as FlowIR™, can be placed after the hydration reactor to monitor the conversion of the nitrile to the primary amide in real-time.[3]

  • Collection of Intermediate: Collect the output from the hydration reactor, which contains pyrazine-2-carboxamide. This solution can be held in a reservoir before the subsequent step.

  • Hydrogenation Reaction:

    • The solution of pyrazine-2-carboxamide is then fed into a continuous hydrogenation reactor, such as an H-Cube®, packed with a suitable hydrogenation catalyst (e.g., Palladium on carbon).

    • Set the temperature, pressure, and flow rate on the hydrogenation reactor to achieve complete reduction of the pyrazine ring. Optimal conditions may need to be determined empirically.

  • Product Collection: The output from the hydrogenation reactor is a solution of racemic piperazine-2-carboxamide. The solvent can be removed under reduced pressure to isolate the product.

Stage 2: Continuous Flow Enzymatic Kinetic Resolution

The second stage employs an immobilized enzyme in a packed bed reactor to selectively hydrolyze the (S)-enantiomer of racemic piperazine-2-carboxamide to (S)-Piperazine-2-carboxylic acid, leaving the (R)-piperazine-2-carboxamide unreacted.[1][4]

Experimental Workflow for Enzymatic Resolution

G cluster_1 Stage 2: Enzymatic Kinetic Resolution G Racemic Piperazine-2-carboxamide in Water (20% w/v, pH 9) H Pump G->H Feed I Packed Bed Reactor (Immobilized Aminopeptidase) Controlled Temperature H->I Variable Flow Rate J Product Stream: (S)-Piperazine-2-carboxylic acid (R)-Piperazine-2-carboxamide I->J Enzymatic Hydrolysis K Downstream Separation J->K L Purified (S)-Piperazine-2-carboxylic acid K->L

Caption: Continuous flow setup for the enzymatic kinetic resolution of racemic piperazine-2-carboxamide.

Quantitative Data for Enzymatic Kinetic Resolution
ParameterValueReference
EnzymeAminopeptidase from Aspergillus oryzae (LAP2)[1][4]
Support for ImmobilizationMethacrylic resins[1][4]
Substrate(rac)-Piperazine-2-carboxamide[1]
SolventWater[1]
Substrate Concentration20% (w/v)[1]
pH9[1]
Reactor TypePacked Bed Reactor (PBR)[1]
Operation Time> 24 hours without loss of activity[1][4]
Conversion~43-47% (approaching theoretical max of 50%)[1]
Enantiomeric Excess (ee) of (S)-acidExcellent[1]
ProductivitySignificantly increased compared to batch[1][4]
Experimental Protocol for Enzymatic Kinetic Resolution
  • Enzyme Immobilization:

    • Immobilize the aminopeptidase from Aspergillus oryzae (LAP2) on a suitable methacrylic resin support. High enzyme loadings of >20 mg protein/g support can be achieved.[1][4]

  • Packed Bed Reactor (PBR) Preparation:

    • Pack a column with the immobilized enzyme beads to create the PBR.

    • Mount the PBR vertically with an upward flow direction to prevent channeling.[1]

  • Preparation of the Feed Solution:

    • Prepare a 20% (w/v) solution of racemic piperazine-2-carboxamide in water.

    • Adjust the pH of the solution to 9.

  • Continuous Resolution:

    • Pump the substrate solution through the PBR at a controlled flow rate. The flow rate can be varied to control the residence time and achieve the desired conversion.

    • The reaction can be run at a controlled temperature (e.g., up to 45 °C) to increase the reaction rate.[1]

    • The system can be operated continuously for over 24 hours with stable performance.[1][4]

  • Product Collection and Separation:

    • The effluent from the reactor will contain (S)-Piperazine-2-carboxylic acid and the unreacted (R)-piperazine-2-carboxamide.

    • These two compounds can be separated using standard downstream processing techniques, such as chromatography or crystallization, to yield the enantiopure (S)-Piperazine-2-carboxylic acid.

Overall Process Workflow

G cluster_0 Stage 1: Racemic Synthesis cluster_1 Stage 2: Resolution A Pyrazine-2-carbonitrile B Flow Hydration (PBR 1) A->B C Pyrazine-2-carboxamide B->C D Flow Hydrogenation (PBR 2) C->D E Racemic Piperazine-2-carboxamide D->E F Enzymatic Resolution (PBR 3) E->F G Mixture of Enantiomers F->G H Separation G->H I (S)-Piperazine-2-carboxylic acid H->I J (R)-Piperazine-2-carboxamide (for racemization/recycling) H->J

Caption: High-level overview of the integrated two-stage continuous flow process.

Conclusion

This two-stage continuous flow process presents a robust and efficient method for the production of (S)-Piperazine-2-carboxylic acid. The initial synthesis of the racemic precursor is achieved through well-established flow chemistry techniques, while the subsequent enzymatic resolution in a packed bed reactor offers a highly selective and sustainable route to the desired enantiopure product. This integrated flow approach provides significant advantages in terms of process intensification, safety, and continuous manufacturing capabilities, making it highly suitable for applications in the pharmaceutical and fine chemical industries.

References

Application Notes and Protocols: Piperazine-2-carboxylic Acid in the Development of Multi-Target Directed Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperazine-2-carboxylic acid is a versatile chiral scaffold that has garnered significant attention in medicinal chemistry for the design of multi-target directed ligands (MTDLs).[1] Its rigid, yet conformationally adaptable structure, combined with the presence of two nitrogen atoms and a carboxylic acid functional group, provides an excellent platform for the introduction of various pharmacophoric elements. This allows for the simultaneous modulation of multiple biological targets, a promising strategy for the treatment of complex multifactorial diseases such as neurodegenerative disorders and cancer.[2][3][4] The piperazine ring system is a common feature in many approved drugs, highlighting its favorable pharmacokinetic properties.[3]

These application notes provide an overview of the use of piperazine-2-carboxylic acid in the development of MTDLs, with a focus on Alzheimer's disease. Detailed protocols for the synthesis and evaluation of these compounds are also presented.

Application: Multi-Target Directed Ligands for Alzheimer's Disease

A prominent application of the piperazine-2-carboxylic acid scaffold is in the development of MTDLs for Alzheimer's disease. These ligands are often designed to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes in the cholinergic hypothesis of the disease.[2][5] By inhibiting these enzymes, the levels of the neurotransmitter acetylcholine are increased, leading to symptomatic improvement.

Furthermore, derivatives of piperazine-2-carboxylic acid have been functionalized to incorporate moieties that can address other pathological aspects of Alzheimer's disease, such as amyloid-beta (Aβ) aggregation, oxidative stress, and neuroinflammation.[6][7]

Quantitative Data Summary

The following table summarizes the in vitro activities of representative piperazine-2-carboxylic acid derivatives as MTDLs for Alzheimer's disease.

Compound IDTarget(s)Activity (Ki, µM)Selectivity Index (SI)Reference
4c (1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid)AChE10.18 ± 1.00~17.90 (AChE selective)[2][8]
7b (1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid)BChE0.0016 ± 0.00008~21862.5 (BChE selective)[2][8]

Note: Ki values represent the inhibition constant. A lower Ki value indicates a more potent inhibitor. The Selectivity Index (SI) is the ratio of the Ki for the less preferred target to the Ki for the more preferred target.

Experimental Protocols

General Synthesis of 1,4-Disubstituted Piperazine-2-carboxylic Acid Derivatives

This protocol describes a general method for the synthesis of 1,4-disubstituted piperazine-2-carboxylic acid derivatives, which can be adapted for the synthesis of various MTDLs.

Workflow for the Synthesis of Piperazine-2-carboxylic Acid MTDLs

cluster_synthesis Synthesis Workflow start Piperazine-2-carboxylic acid step1 N-protection (e.g., Boc, Fmoc) start->step1 Protection of one N step2 Activation of carboxylic acid (e.g., with EDC/DMAP) step1->step2 step3 Amide coupling with desired amine step2->step3 Amide bond formation step4 N-alkylation/arylation of the second nitrogen step3->step4 step5 Deprotection step4->step5 product Final MTDL step5->product

Caption: A generalized workflow for the synthesis of MTDLs based on the piperazine-2-carboxylic acid scaffold.

Materials:

  • Piperazine-2-carboxylic acid

  • Appropriate N-protecting group (e.g., Boc-anhydride, Fmoc-OSu)

  • Substituted benzyl halides or other alkylating/arylating agents

  • Coupling reagents (e.g., EDC.HCl, DMAP)

  • Appropriate amine for amide coupling

  • Solvents (e.g., DCM, DMF)

  • Reagents for deprotection (e.g., TFA, piperidine)

Procedure:

  • N-Protection: Selectively protect one of the nitrogen atoms of piperazine-2-carboxylic acid with a suitable protecting group (e.g., Boc or Fmoc) following standard literature procedures.[9]

  • N-Alkylation/Arylation: Alkylate or arylate the unprotected nitrogen atom using an appropriate halide in the presence of a base.

  • Carboxylic Acid Activation and Amide Coupling: Activate the carboxylic acid group using a coupling agent like EDC.HCl in the presence of DMAP. Subsequently, add the desired amine to form the amide bond.[10]

  • Deprotection: Remove the N-protecting group under appropriate conditions (e.g., TFA for Boc, piperidine for Fmoc) to yield the final multi-target directed ligand.

  • Purification and Characterization: Purify the final compound using techniques such as flash chromatography or recrystallization. Characterize the structure and purity using NMR, mass spectrometry, and HPLC.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes the determination of the inhibitory activity of the synthesized compounds against AChE and BChE using a modified Ellman's method.[2]

Signaling Pathway of Cholinesterase Inhibition

cluster_cholinergic Cholinergic Synapse ACh Acetylcholine (ACh) AChE AChE / BChE ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds to Choline Choline + Acetate AChE->Choline Signal Transduction Signal Transduction Receptor->Signal Transduction MTDL Piperazine-based MTDL MTDL->AChE Inhibits

Caption: Inhibition of AChE/BChE by a piperazine-based MTDL increases acetylcholine levels in the synapse.

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI) - substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - substrate for BChE

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of enzymes, substrates, and DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds.

  • Assay in 96-well plate:

    • To each well, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution at different concentrations.

    • Add 20 µL of the enzyme solution (AChE or BChE) to each well.

    • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction:

    • Add 10 µL of the substrate solution (ATCI or BTCI) to each well to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition and calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

    • Determine the inhibition constant (Ki) using Lineweaver-Burk plots.[2]

Cytotoxicity Assay in SH-SY5Y Cells

This protocol describes the evaluation of the cytotoxicity of the synthesized compounds on human neuroblastoma (SH-SY5Y) cells, a common cell line used in neurodegenerative disease research.[2][8]

Experimental Workflow for MTDL Evaluation

cluster_evaluation MTDL Evaluation Workflow Synthesis Synthesis & Purification InVitro In Vitro Assays (e.g., Enzyme Inhibition) Synthesis->InVitro Cytotoxicity Cytotoxicity Assay (e.g., SH-SY5Y cells) Synthesis->Cytotoxicity InSilico In Silico Studies (Molecular Docking) InVitro->InSilico Lead Lead Compound InVitro->Lead Cytotoxicity->Lead InSilico->Lead

Caption: A typical workflow for the evaluation of newly synthesized multi-target directed ligands.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for another 24 or 48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Conclusion

The piperazine-2-carboxylic acid scaffold is a valuable building block for the rational design of multi-target directed ligands. The synthetic versatility and favorable physicochemical properties of this scaffold make it an attractive starting point for developing novel therapeutics for complex diseases. The protocols outlined in these application notes provide a framework for the synthesis and evaluation of such compounds, particularly in the context of Alzheimer's disease research. Further exploration of this scaffold in other therapeutic areas, such as oncology and inflammatory diseases, is warranted.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Crystallization of (S)-Piperazine-2-carboxylic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the crystallization of (S)-Piperazine-2-carboxylic acid dihydrochloride. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and visual workflows to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the yield and purity of (S)-Piperazine-2-carboxylic acid dihydrochloride crystallization?

A1: The yield and purity of the final crystalline product are influenced by several critical parameters. These include the choice of solvent and anti-solvent, the cooling rate, the final crystallization temperature, the concentration of the substrate, and the pH of the solution. The presence of impurities can also significantly impact the crystallization process, potentially affecting crystal growth and morphology.

Q2: What is a typical expected yield for the crystallization of (S)-Piperazine-2-carboxylic acid dihydrochloride?

A2: The expected yield can vary significantly depending on the specific process and scale. In a biocatalytic process involving chiral resolution, a yield of approximately 40% with a purity of 97% and an enantiomeric excess greater than 99% has been reported. Optimization of the crystallization parameters is crucial for maximizing this yield.

Q3: How can I prevent racemization or loss of enantiomeric purity during the crystallization process?

A3: A critical step to prevent the erosion of enantiomeric purity is to maintain strict temperature control during the addition of concentrated hydrochloric acid for the salt formation. It is recommended to keep the temperature below 23°C to avoid hydrolysis of any amide precursors, which can lead to racemization.

Q4: What are the most common crystallization methods for (S)-Piperazine-2-carboxylic acid dihydrochloride?

A4: Common crystallization methods for amino acid hydrochlorides like (S)-Piperazine-2-carboxylic acid dihydrochloride include cooling crystallization, anti-solvent crystallization, and solvent evaporation. The choice of method depends on the solubility characteristics of the compound in different solvent systems.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of (S)-Piperazine-2-carboxylic acid dihydrochloride.

Problem: Low Crystallization Yield

A lower than expected yield is a frequent issue. The following table outlines potential causes and corresponding solutions to improve the yield.

Potential CauseRecommended Solution(s)
Incomplete Crystallization Lower the final cooling temperature of the slurry. Increase the holding time at the final temperature to allow for maximum precipitation.
High Solubility in the Mother Liquor Optimize the solvent/anti-solvent system to decrease the solubility of the product. Increase the proportion of the anti-solvent.
Sub-optimal pH Adjust the pH of the solution. The solubility of amino acid hydrochlorides is pH-dependent.
Formation of Metastable Polymorphs Introduce seed crystals of the desired stable polymorph to encourage its crystallization.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_completeness Is crystallization complete? start->check_completeness adjust_cooling Action: Lower final temperature or extend holding time check_completeness->adjust_cooling No check_solubility Is product highly soluble in mother liquor? check_completeness->check_solubility Yes yield_improved Yield Improved adjust_cooling->yield_improved optimize_solvent Action: Modify solvent/anti-solvent ratio or change solvent system check_solubility->optimize_solvent Yes check_ph Is the pH optimal? check_solubility->check_ph No optimize_solvent->yield_improved adjust_ph Action: Adjust pH to minimize solubility check_ph->adjust_ph No check_ph->yield_improved Yes adjust_ph->yield_improved

Caption: Troubleshooting logic for addressing low crystallization yield.

Problem: Product is Oiling Out or No Crystallization Occurs

This issue often arises from high supersaturation or inappropriate solvent choice.

Potential CauseRecommended Solution(s)
Solution is too Supersaturated Reduce the concentration of the starting material. Slow down the addition of the anti-solvent or the cooling rate.
Inappropriate Solvent System Screen for alternative solvent and anti-solvent systems. The solvent should provide moderate solubility, while the anti-solvent should effectively induce precipitation.
Lack of Nucleation Sites Introduce seed crystals to initiate crystallization. Try scratching the inside of the crystallization vessel to create nucleation sites.

Experimental Protocols

Below are detailed methodologies for common crystallization techniques.

General Experimental Workflow

Crystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying dissolution 1. Dissolve Crude Product in a suitable solvent at elevated temperature. filtration 2. Hot Filtration to remove insoluble impurities. dissolution->filtration cooling 3. Controlled Cooling / Anti-solvent Addition to induce supersaturation. filtration->cooling seeding 4. (Optional) Seeding to control polymorphism and crystal size. cooling->seeding maturation 5. Slurry Maturation at final temperature. seeding->maturation isolation 6. Filtration and Washing of the crystalline product. maturation->isolation drying 7. Drying under vacuum at a controlled temperature. isolation->drying

Caption: A general workflow for the crystallization process.

Protocol 1: Cooling Crystallization
  • Dissolution: Dissolve the crude (S)-Piperazine-2-carboxylic acid in a minimal amount of a suitable solvent (e.g., a mixture of water and a miscible organic solvent like isopropanol) at an elevated temperature (e.g., 60-70°C).

  • HCl Addition: If starting from the free base, carefully add concentrated hydrochloric acid dropwise, ensuring the temperature does not exceed 23°C.

  • Cooling: Gradually cool the solution at a controlled rate (e.g., 10-20°C per hour) to the desired final temperature (e.g., 0-5°C).

  • Maturation: Stir the resulting slurry at the final temperature for a period of time (e.g., 2-4 hours) to allow for complete crystallization.

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture or a suitable anti-solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude (S)-Piperazine-2-carboxylic acid dihydrochloride in a minimal amount of a suitable solvent in which it is highly soluble (e.g., water).

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Anti-Solvent Addition: Slowly add a pre-chilled anti-solvent (a solvent in which the product is poorly soluble, e.g., isopropanol or acetone) to the stirred solution at a constant temperature.

  • Maturation: Continue stirring the resulting slurry for a period of time (e.g., 1-2 hours) to ensure complete precipitation.

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the anti-solvent.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C).

Troubleshooting low enantiomeric excess in piperazine-2-carboxylic acid resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low enantiomeric excess (e.e.) during the resolution of piperazine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for resolving racemic piperazine-2-carboxylic acid?

A1: The two primary methods for resolving racemic piperazine-2-carboxylic acid are classical diastereomeric salt formation and enzymatic resolution.

  • Classical Diastereomeric Salt Formation: This method involves reacting the racemic piperazine-2-carboxylic acid (a base) with a single enantiomer of a chiral acid (the resolving agent). This forms a pair of diastereomeric salts, which have different physical properties, such as solubility. These differences allow for their separation by fractional crystallization.[1]

  • Enzymatic Resolution: This kinetic resolution method utilizes an enzyme that selectively reacts with one enantiomer of a piperazine-2-carboxylic acid derivative (often an ester or amide). This allows for the separation of the unreacted enantiomer from the modified one. Enzymes such as alcalase, lipases, and stereospecific amidases have been used for this purpose, often achieving high enantiomeric excess.[2][3]

Q2: Which chiral resolving agents are typically used for the classical resolution of piperazine-2-carboxylic acid?

A2: For a basic compound like piperazine-2-carboxylic acid, chiral acids are used as resolving agents. Commonly employed resolving agents for piperazine and its derivatives include:

  • (+)-Tartaric acid and its derivatives (e.g., di-p-toluoyl-D-tartaric acid)[1]

  • (R)- or (S)-Mandelic acid[1]

  • (1S)-(+)-10-Camphorsulfonic acid[1][4]

The selection of the optimal resolving agent and solvent system is crucial and often requires experimental screening.[1]

Q3: How is the enantiomeric excess (e.e.) of the resolved piperazine-2-carboxylic acid determined?

A3: The most common and accurate method for determining the enantiomeric excess of the final product is through chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation and quantification.

Q4: Can I improve the enantiomeric excess of my product if the initial resolution gives a low e.e.?

A4: Yes, the enantiomeric excess can often be improved by recrystallizing the isolated diastereomeric salt. Each recrystallization step can enrich the desired diastereomer, leading to a higher final e.e. of the piperazine-2-carboxylic acid after liberation from the salt.

Troubleshooting Guide for Low Enantiomeric Excess

Low enantiomeric excess is a common issue in the classical resolution of piperazine-2-carboxylic acid via diastereomeric salt formation. The following guide addresses potential causes and provides solutions.

Issue 1: No Crystal Formation or "Oiling Out"

If the diastereomeric salt does not crystallize and instead forms an oil or remains in solution, it is impossible to achieve separation.

Potential Cause Recommended Solution
Inappropriate Solvent System The diastereomeric salt may be too soluble in the chosen solvent. Screen a variety of solvents with different polarities (e.g., ethanol, isopropanol, acetonitrile, or mixtures with water).[1]
Solution Not Supersaturated The concentration of the diastereomeric salt may be too low. Try to carefully evaporate some of the solvent or start with a more concentrated solution.[1]
Inhibition of Nucleation Crystal formation may not initiate. Try scratching the inside of the flask with a glass rod at the liquid-air interface or "seeding" the solution with a few crystals of the desired diastereomeric salt if available.[1]
High Impurity Level Impurities in the racemic piperazine-2-carboxylic acid or the resolving agent can interfere with crystallization. Ensure the purity of your starting materials.
Cooling Rate Too Rapid Rapid cooling can favor oiling out over crystallization. Allow the solution to cool slowly to room temperature, followed by gradual cooling in a refrigerator or ice bath.
Issue 2: Low Yield of the Diastereomeric Salt

A low yield of the crystallized salt can be due to its partial solubility in the mother liquor.

Potential Cause Recommended Solution
High Solubility in Mother Liquor The desired diastereomeric salt has significant solubility even at low temperatures. Minimize the amount of solvent used to dissolve the salt at high temperatures. Cool the solution to a lower temperature (e.g., 0-4 °C) before filtration to maximize precipitation.
Suboptimal Stoichiometry The molar ratio of the resolving agent to the racemic mixture can influence the yield. While a 1:1 ratio is common for mono-acids with mono-bases, for a di-acid like tartaric acid with a di-basic piperazine derivative, the stoichiometry might need optimization.
Issue 3: Low Enantiomeric Excess (e.e.) in the Final Product

This is the core issue and is often a result of poor separation of the diastereomeric salts.

Potential Cause Recommended Solution
Co-precipitation of Diastereomers The undesired diastereomeric salt is precipitating along with the desired one. This is the most common cause of low e.e. and indicates insufficient solubility difference between the two diastereomers in the chosen solvent.
Solution 1: Solvent Screening Systematically screen different solvents and solvent mixtures. The goal is to find a system where one diastereomer is significantly less soluble than the other. A general screening strategy is provided in the experimental protocols section.
Solution 2: Recrystallization Recrystallize the isolated diastereomeric salt one or more times from the same or a different solvent system. This is a very effective way to improve diastereomeric and, consequently, enantiomeric purity.
Cooling Rate is Too Fast Rapid cooling can trap the more soluble diastereomer in the crystal lattice of the less soluble one.[5] Employ a slow and controlled cooling process.
Insufficient Equilibration Time The crystallization process may be too quick, not allowing for the system to reach a state where the less soluble diastereomer preferentially crystallizes. Try adjusting the crystallization time.
Racemization Although less common under standard resolution conditions, ensure that the pH and temperature are not extreme enough to cause racemization of the starting material or the resolving agent.[5]

Data Presentation

Table 1: Common Chiral Resolving Agents for Piperazine Derivatives
Resolving Agent Type Typical Solvents for Crystallization
(+)-Tartaric AcidDi-carboxylic AcidWater, Ethanol, Methanol, Water/Alcohol mixtures[1]
Di-p-toluoyl-D-tartaric acidDi-carboxylic Acid DerivativeEthanol, Ethyl Acetate[5]
(R)-(-)-Mandelic AcidMono-carboxylic AcidIsopropanol, Ethanol[5]
(1S)-(+)-10-Camphorsulfonic AcidSulfonic AcidEthanol, Acetone[1]
Table 2: Troubleshooting Summary for Low Enantiomeric Excess
Symptom Primary Cause Key Troubleshooting Steps
Low e.e. after first crystallizationCo-precipitation of diastereomers1. Screen different solvents/solvent mixtures. 2. Perform one or more recrystallizations of the diastereomeric salt. 3. Slow down the cooling rate.
Yield is high, but e.e. is very lowPoor selectivity of the resolving agent/solvent system1. Screen different chiral resolving agents. 2. Perform a thorough solvent screening.
e.e. improves with recrystallization, but yield drops significantlyDesired diastereomer has some solubility1. Minimize solvent volume during recrystallization. 2. Ensure complete cooling before filtration.

Experimental Protocols

Representative Protocol for the Resolution of Racemic Piperazine-2-carboxylic Acid with (+)-Tartaric Acid

Disclaimer: This is a general guideline and may require optimization for your specific experimental setup and desired purity.

1. Salt Formation:

  • In a suitable flask, dissolve 1.0 equivalent of racemic piperazine-2-carboxylic acid in a minimal amount of a chosen solvent (e.g., a 1:1 mixture of ethanol and water).

  • In a separate flask, dissolve 1.0 equivalent of (+)-tartaric acid in the same solvent.

  • Heat both solutions gently to ensure complete dissolution.

  • Combine the two solutions and heat the mixture until all solids are dissolved.

2. Crystallization:

  • Allow the solution to cool slowly to room temperature. The formation of crystals should be observed.

  • If no crystals form, consider the troubleshooting steps for "No Crystal Formation."

  • Once crystallization has started, allow the mixture to stand at room temperature for a set period (e.g., 2-12 hours) to allow for complete crystallization.

  • Further cool the mixture in an ice bath for 1-2 hours before filtration.

3. Isolation of the Diastereomeric Salt:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals sparingly with a small amount of the cold crystallization solvent to remove the mother liquor which contains the more soluble diastereomer.

  • Dry the crystals under vacuum.

4. Liberation of the Enantiomerically Enriched Piperazine-2-carboxylic Acid:

  • Dissolve the dried diastereomeric salt in water.

  • Adjust the pH of the solution with a suitable base (e.g., aqueous sodium hydroxide) to deprotonate the tartaric acid and liberate the free piperazine-2-carboxylic acid.

  • The enantiomerically enriched piperazine-2-carboxylic acid can then be isolated, for example, by extraction with an organic solvent or by other appropriate methods depending on its solubility.

5. Analysis:

  • Determine the yield of the isolated product.

  • Measure the enantiomeric excess (e.e.) using chiral HPLC.

Visualizations

Troubleshooting_Workflow start Low Enantiomeric Excess (e.e.) check_purity Are Starting Materials Pure? start->check_purity check_purity->start No, Purify and Repeat recrystallize Recrystallize Diastereomeric Salt check_purity->recrystallize Yes screen_solvents Screen Different Solvents / Solvent Mixtures recrystallize->screen_solvents e.e. Still Low analyze_ee Analyze e.e. by Chiral HPLC recrystallize->analyze_ee e.e. Improved? optimize_cooling Optimize Cooling Rate (Slower Cooling) screen_solvents->optimize_cooling screen_agents Screen Different Chiral Resolving Agents optimize_cooling->screen_agents screen_agents->start Restart with New Conditions

Caption: Troubleshooting workflow for low enantiomeric excess.

Experimental_Workflow cluster_0 Diastereomeric Salt Formation & Crystallization cluster_1 Isolation & Analysis racemate Racemic Piperazine-2- carboxylic Acid dissolve Dissolve in Optimal Solvent racemate->dissolve resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->dissolve crystallize Slow Cooling & Crystallization dissolve->crystallize filtration Filtration crystallize->filtration salt Diastereomeric Salt (Enriched) filtration->salt liberation Liberate Free Base (pH Adjustment) salt->liberation product Enantiomerically Enriched Piperazine-2-carboxylic Acid liberation->product analysis Chiral HPLC Analysis (Determine e.e.) product->analysis

Caption: General workflow for classical resolution.

References

Technical Support Center: Managing the Hygroscopic Nature of Piperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the challenges associated with the hygroscopic nature of piperazine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What does it mean for a piperazine compound to be hygroscopic?

A1: A hygroscopic substance, such as many piperazine compounds, has a strong tendency to attract and absorb moisture from the surrounding atmosphere. Anhydrous piperazine is known to be particularly deliquescent, meaning it can absorb enough moisture to dissolve and form a liquid solution.[1] It readily absorbs both water and carbon dioxide from the air. This property can significantly impact the compound's physical and chemical characteristics, affecting experimental accuracy and product stability.[1]

Q2: How can moisture absorption affect my piperazine compound and experiments?

A2: Moisture absorption can lead to several laboratory issues:

  • Inaccurate Weighing: The measured weight of a hygroscopic compound will be higher than the actual weight of the active substance due to absorbed water, leading to errors in concentration calculations for solutions and reactions.[1]

  • Changes in Physical Properties: Water absorption can alter the melting point, solubility, and crystal structure of the compound. For instance, piperazine is commonly available as a hexahydrate, which has a different melting point than its anhydrous form.[1]

  • Chemical Degradation: The presence of water can promote degradation pathways like hydrolysis, potentially leading to the formation of impurities and a decrease in the compound's purity and potency.[1] While piperazine is known for its thermal stability, the presence of water can influence its degradation under certain conditions.[1]

  • Handling Difficulties: Hygroscopic powders can become sticky and clump together, making them difficult to handle, transfer, and dispense accurately.[1][2]

Q3: What are the best practices for storing hygroscopic piperazine compounds?

A3: To minimize moisture absorption, hygroscopic piperazine compounds should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep them in tightly sealed containers. The use of desiccators containing a suitable desiccant, such as silica gel or phosphorus pentoxide, is highly recommended.[1][3] It is also advisable to store them away from incompatible materials like strong oxidizing agents and acids.[1] For sensitive materials, consider storage under an inert atmosphere (e.g., nitrogen or argon).

Q4: How should I handle piperazine compounds in the laboratory to minimize water uptake?

A4: When working with hygroscopic piperazine compounds, it is important to minimize their exposure to the atmosphere.[1] Whenever possible, work in a controlled environment with low humidity, such as a glove box or a dry room.[1] If a controlled environment is not available, work quickly and efficiently. Keep containers tightly sealed when not in use and use dry glassware and equipment.[1] Avoid breathing on the sample, as exhaled breath contains moisture.[1]

Q5: What are some formulation strategies to reduce the hygroscopicity of piperazine-containing drugs?

A5: Several formulation strategies can be employed to mitigate the hygroscopicity of piperazine compounds in solid dosage forms:

  • Film Coating: Applying a thin film of a moisture-barrier polymer around the solid core can protect the active ingredient from atmospheric moisture.[4][5]

  • Encapsulation: Enveloping the active ingredients with polymers using techniques like spray-drying can reduce moisture absorption.[4]

  • Co-processing with Excipients: Formulating the active ingredients with hydrophobic excipients can help to divert water away from the hygroscopic drug.[6]

  • Crystal Engineering: Transforming the crystalline form of the active ingredient to a less-hygroscopic crystal form, such as by forming cocrystals, can significantly improve stability.[6]

  • Salt Formation: Formulating the drug as a salt (e.g., citrate, hydrochloride) can sometimes improve its stability in solution.[7]

Troubleshooting Guide

This guide addresses common problems encountered when working with hygroscopic piperazine compounds and provides step-by-step solutions.

Problem Encountered Potential Cause Troubleshooting Steps
The piperazine compound appears clumpy or sticky. Significant water absorption from the atmosphere.[1]1. Transfer the compound to a desiccator to remove excess moisture. 2. If the compound is intended for a non-aqueous reaction, consider drying it under a vacuum. 3. For future use, ensure storage in a tightly sealed container with a desiccant.[1]
Inconsistent or non-reproducible experimental results. Inaccurate weighing due to water absorption.[1]1. Dry the piperazine compound in a vacuum oven at an appropriate temperature before use. 2. Handle the compound in a low-humidity environment (e.g., glove box).[1] 3. Determine the water content of your sample using Karl Fischer titration before each experiment and adjust calculations accordingly.[1]
The melting point of the compound is lower than the literature value for the anhydrous form. The presence of absorbed water is depressing the melting point.1. Dry the sample thoroughly under vacuum. 2. Re-measure the melting point using the dried sample. 3. Compare the result with the literature value for the appropriate hydrate form if applicable.
Unexpected peaks appear in analytical chromatograms (e.g., HPLC, GC) over time. Degradation of the piperazine compound, potentially accelerated by the presence of absorbed water.[1]1. Store the compound under the recommended conditions (cool, dry, sealed).[1] 2. Prepare solutions fresh before use.[1] 3. If degradation is suspected, consider performing forced degradation studies to identify potential degradants.[7]
Poor powder flow during formulation. Increased interparticle cohesive forces due to moisture absorption.[2]1. Control the relative humidity in the manufacturing area to below 40% RH.[5] 2. Consider incorporating glidants or other excipients that improve powder flow into the formulation. 3. Pre-dry the raw materials before blending and processing.[5]

Data on Hygroscopicity of Piperazine Compounds

The following table summarizes the hygroscopic behavior of a piperazine derivative, Tetramethylpyrazine (TMP), and how cocrystal formation can significantly reduce its moisture uptake.

CompoundRelative Humidity (RH)Mass Change (%)Hygroscopicity Classification
TMP (Tetramethylpyrazine) 60%13.01Very Hygroscopic
70%25.28Very Hygroscopic
90%25.48Deliquescent
TMP-MABA Cocrystal 90%0.12Slightly Hygroscopic
TMP-DNBA Cocrystal 90%0.03Non-Hygroscopic
TMP-PABA Cocrystal 90%1.64Moderately Hygroscopic

Data adapted from a study on Tetramethylpyrazine (TMP), a compound containing a piperazine-like ring, and its cocrystals. The data illustrates the significant impact of crystal engineering on hygroscopicity.[8]

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol outlines the general procedure for determining the water content in a piperazine compound sample using Karl Fischer titration. This is a highly accurate and specific method for water determination.[9][]

Objective: To quantify the amount of water present in a sample of a piperazine compound.

Materials:

  • Karl Fischer titrator (coulometric or volumetric)

  • Karl Fischer reagent

  • Anhydrous methanol or other suitable solvent

  • Gastight syringe

  • Piperazine compound sample

  • Sodium tartrate dihydrate (for titer determination in volumetric titration)

Procedure:

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry, stable endpoint.

  • Titer Determination (for Volumetric Titration):

    • Accurately weigh about 150-350 mg of sodium tartrate dihydrate.

    • Inject the sodium tartrate dihydrate into the titration vessel.

    • Titrate to the endpoint.

    • The water equivalence factor (F) in mg of water per mL of reagent is given by the expression: 0.1566 * w/v, where 'w' is the weight of the sodium tartrate in mg, and 'v' is the volume of the reagent consumed in mL.[9]

  • Sample Analysis:

    • Accurately weigh a suitable amount of the piperazine compound sample. The sample size will depend on the expected water content and the type of titrator used.

    • Quickly transfer the sample into the titration vessel, minimizing exposure to the atmosphere.

    • Stir the solution until the sample has completely dissolved.

    • Titrate the sample with the Karl Fischer reagent to the electrometric endpoint.[9]

    • Record the volume of Karl Fischer reagent consumed.

  • Calculation:

    • Calculate the percentage of water in the sample using the following formula: Water (%) = (Volume of KF reagent consumed (mL) * KF reagent factor (F) * 100) / Sample weight (mg)

Protocol 2: General Procedure for Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies on a piperazine-containing drug substance to understand its stability profile.[7]

Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.

Materials:

  • Piperazine-containing drug substance

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (e.g., 3%, 30%)

  • HPLC grade water, acetonitrile, and other necessary mobile phase components

  • Calibrated oven

  • Photostability chamber

  • HPLC system with a suitable detector (e.g., UV, MS)

Procedure:

  • Acid Hydrolysis: Dissolve the drug substance in 0.1 M HCl to a known concentration. Store the solution at an elevated temperature (e.g., 60°C) for a specified period. Withdraw samples at different time points, neutralize with an equivalent amount of base, and dilute for HPLC analysis.

  • Base Hydrolysis: Dissolve the drug substance in 0.1 M NaOH to a known concentration. Store the solution at an elevated temperature (e.g., 60°C) for a specified period. Withdraw samples, neutralize with an equivalent amount of acid, and dilute for HPLC analysis.[7]

  • Oxidative Degradation: Dissolve the drug substance in a solution of 3% H₂O₂. Store the solution at room temperature for a specified period. Withdraw samples and dilute for HPLC analysis.[7]

  • Thermal Degradation: Place the solid drug substance in a calibrated oven at an elevated temperature (e.g., 80°C) for a specified period.[7] At various time points, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.

  • Photolytic Degradation: Expose the solid drug substance or its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. Analyze the samples by HPLC.

  • Analysis: Analyze all stressed samples by a suitable, validated HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify any degradation products.

Diagrams

experimental_workflow Experimental Workflow for Handling a New Batch of Piperazine Compound A Receive New Batch of Piperazine Compound B Visually Inspect for Clumping or Stickiness A->B C Is the Compound Free-Flowing? B->C D Proceed with Standard Handling C->D Yes E Dry the Compound (Desiccator/Vacuum Oven) C->E No F Determine Water Content (Karl Fischer Titration) D->F E->F G Is Water Content Within Specification? F->G H Adjust Experimental Calculations for Water Content G->H No I Proceed with Experiment G->I Yes H->I J Store in Tightly Sealed Container with Desiccant I->J

Caption: Workflow for handling a new piperazine compound batch.

troubleshooting_workflow Troubleshooting Inconsistent Experimental Results A Inconsistent Experimental Results Observed B Was the Compound Hygroscopic? A->B C Investigate Other Experimental Variables B->C No D Assume Moisture Absorption is a Factor B->D Yes E Review Storage Conditions D->E F Stored in Tightly Sealed Container with Desiccant? E->F G Implement Proper Storage Procedures F->G No H Review Handling Procedures F->H Yes G->H I Handled in Low Humidity Environment? H->I J Adopt Low-Humidity Handling Techniques I->J No K Quantify Water Content (Karl Fischer Titration) I->K Yes J->K L Re-run Experiment with Dried Compound and Corrected Calculations K->L signaling_pathway Decision Pathway for Formulation Strategy A High Hygroscopicity Observed in API B Is the API Crystalline? A->B C Consider Crystal Engineering (Cocrystals) B->C Yes D Is the API for a Solid Dosage Form? B->D No C->D E Is the API Sensitive to Hydrolysis? D->E F Film Coating with Moisture Barrier E->F Yes G Encapsulation E->G No H Co-processing with Hydrophobic Excipients F->H G->H I Select Appropriate Strategy and Optimize Formulation H->I

References

Purification strategies for Piperazine-2-carboxylic acid dihydrochloride from byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Piperazine-2-carboxylic acid dihydrochloride. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most prevalent byproducts are typically N,N'-disubstituted piperazine derivatives, which arise from the reaction of both nitrogen atoms of the piperazine ring.[1] Other potential impurities can include unreacted starting materials and residual solvents. The formation of these byproducts is highly dependent on the synthetic route employed, particularly when protecting groups are not used.[1]

Q2: My purified product appears as an oil and will not crystallize. What should I do?

A2: An oily product often indicates the presence of residual solvents or impurities that inhibit crystallization. First, ensure all solvents are thoroughly removed under a high vacuum. If the product remains oily, further purification by column chromatography may be necessary to remove persistent impurities. Converting the free base to its hydrochloride salt by treating it with a solution of HCl in a suitable organic solvent can also facilitate solidification.

Q3: How can I remove colored impurities from my product?

A3: Colored impurities can often be removed by recrystallization with the addition of activated charcoal. The charcoal adsorbs the colored impurities, which are then removed by filtration.

Q4: What is the best way to assess the purity of my final product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment. Thin-layer chromatography (TLC) provides a quick qualitative check. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is a robust method.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for structural confirmation and identification of any remaining impurities.[3]

Q5: What are suitable solvents for recrystallizing this compound?

A5: Recrystallization is a common and effective purification technique. Based on literature, suitable solvents for the recrystallization of piperazine derivatives include isopropyl alcohol and ethyl acetate.[1][3] The choice of solvent will depend on the specific impurities present. It is often beneficial to perform small-scale solvent screening to identify the optimal conditions.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Product loss during workup and extraction. - Unintentional discarding of the product with filtered solids.- Monitor reaction progress by TLC or HPLC to ensure completion. - Optimize extraction pH to ensure the product is in the desired layer. - Carefully check all filtered solids for the presence of the product.
Oily Product - Residual solvent. - Presence of impurities preventing crystallization.- Dry the product under a high vacuum for an extended period. - Purify further using column chromatography. - Convert the free base to its hydrochloride salt.
Colored Impurities - Formation of colored byproducts during the reaction.- Perform recrystallization with the addition of activated charcoal.
Presence of Disubstituted Byproduct - Reaction conditions favoring disubstitution.- Use protecting groups to prevent reaction at both nitrogen atoms.[1] - Purify by column chromatography, as the disubstituted product often has a different polarity.
Broad or Tailing Peaks in HPLC - Interaction of the basic piperazine nitrogen with the stationary phase.- Add a modifier such as trifluoroacetic acid (TFA) to the mobile phase to improve peak shape.[2]

Purification Strategy Overview

The choice of purification strategy depends on the impurity profile of the crude product. A general workflow is presented below.

PurificationWorkflow start Crude Product tlc_hplc Initial Purity Assessment (TLC/HPLC) start->tlc_hplc recrystallization Recrystallization tlc_hplc->recrystallization High Purity / Crystalline Solid chromatography Column Chromatography tlc_hplc->chromatography Low Purity / Oily / Multiple Impurities final_purity Final Purity Analysis (HPLC, NMR, MS) recrystallization->final_purity chromatography->final_purity final_purity->recrystallization Purity <98% pure_product Pure this compound final_purity->pure_product Purity >98%

Caption: A decision-making workflow for the purification of this compound.

Experimental Protocols

Recrystallization from Isopropyl Alcohol
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot isopropyl alcohol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For further crystallization, place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold isopropyl alcohol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to a constant weight.

Column Chromatography
  • Stationary Phase: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. A common starting point for piperazine derivatives is a mixture of dichloromethane and methanol. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

  • Final Product: The purified product is then dried under a high vacuum.

Purity and Yield Data from Literature

The following table summarizes purity and yield data for this compound obtained through different purification methods as reported in the literature.

Purification MethodStarting MaterialPurityYieldReference
Recrystallization (Ethyl Acetate)Crude protected piperazine-2-carboxylic acid methyl ester-22.5%[3]
Precipitation with HCl gas(S)-4-(tert-butoxycarboxy)-piperazine-2-carboxylic acid methyl ester-81.3%[3]
Crystallization as dihydrochloride saltRacemic piperazine-2-carboxamide after enzymatic resolution97%~40%[2]

Logical Relationship for Troubleshooting Low Yield

The following diagram illustrates a logical approach to troubleshooting low product yield.

LowYieldTroubleshooting start Low Yield Observed check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No check_workup Review Workup Procedure check_reaction->check_workup Yes optimize_reaction Optimize Reaction Conditions (Time, Temp, Reagents) incomplete->optimize_reaction yield_improved Yield Improved optimize_reaction->yield_improved extraction_issue Product Loss During Extraction check_workup->extraction_issue Potential Loss precipitation_issue Product Precipitated and was Discarded check_workup->precipitation_issue Potential Loss optimize_extraction Adjust pH, Change Solvent, Increase Extractions extraction_issue->optimize_extraction optimize_extraction->yield_improved analyze_solids Analyze Filtered Solids precipitation_issue->analyze_solids analyze_solids->yield_improved

Caption: A troubleshooting guide for diagnosing and resolving low yield issues.

References

Technical Support Center: Enhancing Enzymatic Resolution of Piperazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of the enzymatic resolution of piperazine-2-carboxamide.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic resolution of piperazine-2-carboxamide, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: Low or No Enzyme Activity

Question: I am not observing any significant conversion of my racemic piperazine-2-carboxamide. What could be the underlying cause?

Answer: Low or no enzymatic activity can stem from several factors related to the enzyme itself or the reaction conditions.

  • Enzyme Denaturation: Extreme pH or temperature can denature the enzyme, leading to a loss of activity. It is crucial to operate within the optimal range for the specific enzyme being used. For instance, while many lipases are thermostable, their activity can be significantly influenced by the pH of the reaction medium.[1]

  • Presence of Inhibitors: The reaction mixture may contain compounds that inhibit the enzyme. A common issue is product inhibition, where the formed product binds to the enzyme's active site, preventing the substrate from binding.[1] To address this, you could try running the reaction at a lower substrate concentration or implementing in-situ product removal.

  • Suboptimal Reaction Conditions:

    • pH and Temperature: Ensure that the pH and temperature are optimized for your chosen enzyme. These conditions can vary significantly between different types of enzymes.[1]

    • Solvent Selection: The choice of organic solvent is critical and can dramatically affect enzyme activity. For lipases, hydrophobic solvents are often preferred.[1]

    • Water Content: In organic solvents, a certain amount of water is essential for enzyme activity. The use of salt hydrates can help maintain optimal water activity.[1]

  • Improper Experimental Setup:

    • Inadequate Mixing: Poor mass transfer, especially with immobilized enzymes, can limit the reaction rate. Ensure efficient stirring or shaking.[1]

    • Failed Enzyme Immobilization: If you are using an immobilized enzyme, verify that the immobilization process was successful and did not result in a significant loss of activity.[1]

Issue 2: Low Enantioselectivity (Low E-value)

Question: My reaction shows a reasonable conversion rate, but the enantioselectivity is poor, resulting in low enantiomeric excess (ee) for both the product and the unreacted substrate. How can I improve this?

Answer: Low enantioselectivity is a critical issue that directly impacts the optical purity of your products. Here are several strategies to enhance it:

  • Enzyme Screening: The most effective approach is often to screen a variety of enzymes. Different lipases, proteases, or amidases will exhibit different selectivities for the same substrate. For instance, both Candida antarctica lipase A (CAL-A) and alcalase have been successfully used for the resolution of piperazine derivatives.[2][3][4][5]

  • Temperature Optimization: Lowering the reaction temperature can sometimes increase enantioselectivity.[1] However, this will also decrease the reaction rate, so a balance must be found between selectivity and reaction time.

  • Acyl Donor Modification: For lipase-catalyzed resolutions, the structure of the acyl donor can significantly influence the E-value.[1] Experimenting with different acyl donors, such as various esters, is recommended.

  • Substrate Modification: Protecting the nitrogen at the 4-position of the piperazine ring (e.g., with a Boc group) can enhance enantioselectivity. Studies have shown high enantioselectivity in the N-acylation of N-4-Boc-piperazine-2-carboxylic acid methyl ester.[2][5]

Issue 3: Low Yield in Dynamic Kinetic Resolution (DKR)

Question: I am attempting a dynamic kinetic resolution to theoretically achieve a 100% yield of the desired enantiomer, but my yield is stuck around 50%. What is the problem?

Answer: The success of a DKR hinges on the efficient in-situ racemization of the slower-reacting enantiomer.

  • Slow Racemization: For an effective DKR, the rate of racemization must be significantly faster than the rate of the enzymatic reaction of the slow-reacting enantiomer.[1] If the racemization is too slow, the process will behave like a standard kinetic resolution, with a maximum theoretical yield of 50%.[1] Consider exploring different racemization catalysts or conditions.

Frequently Asked Questions (FAQs)

Q1: Which enzymes are suitable for the resolution of piperazine-2-carboxamide?

A1: Several classes of enzymes have been shown to be effective for the resolution of piperazine derivatives. These include:

  • Lipases: Candida antarctica lipase A (CAL-A) and Candida antarctica lipase B (CAL-B) are widely used and have shown high enantioselectivity in the N-acylation of N-protected piperazine-2-carboxylic acid esters.[2][5][6]

  • Amidases: Stereospecific amidases from bacterial sources like Klebsiella terrigena and Burkholderia sp. have been used for the kinetic resolution of racemic piperazine-2-carboxamide.[7]

  • Aminopeptidases: Leucine aminopeptidase has been successfully employed for the resolution of N-t-Boc-piperazine carboxamide.[8]

  • Proteases: Alcalase, a protease from Bacillus licheniformis, has been used for the kinetic resolution of a piperazine-2-carboxylic acid methyl ester derivative.[3][4]

Q2: Why is N-protection of the piperazine ring often necessary?

A2: Piperazine-2-carboxamide has two secondary amino groups. Without protection, enzymatic acylation can occur at either nitrogen, leading to a complex mixture of products and potentially low enantioselectivity.[2] Protecting the N-4 position with a group like tert-butoxycarbonyl (Boc) directs the enzymatic reaction to the N-1 position, simplifying the reaction and often leading to higher enantioselectivity.[2][5]

Q3: What are some common acyl donors for lipase-catalyzed resolution?

A3: The choice of acyl donor is crucial for optimizing the reaction. Commonly used acyl donors include:

  • Activated esters: 2,2,2-trifluoroethyl butanoate has been shown to result in high enantioselectivity.[2][5]

  • Vinyl esters: Vinyl butanoate is another effective acyl donor.[2][5] The enol leaving group tautomerizes to a ketone, which drives the reaction forward.

Q4: How can I improve the stability and reusability of my enzyme?

A4: Enzyme immobilization is a common and effective strategy to enhance stability and allow for easy recovery and reuse of the biocatalyst. An aminopeptidase from Aspergillus oryzae has been successfully immobilized on methacrylic resins, showing good retained activity and reusability for over 10 cycles.[9]

Q5: My piperazine derivative has poor solubility in the reaction medium. What can I do?

A5: Poor solubility can hinder the reaction rate. Consider the following approaches:

  • Co-solvents: The use of co-solvents like DMSO can help to solubilize the substrate. However, ensure the solvent concentration is not detrimental to enzyme activity (typically <0.5% for cell-based assays, but may be higher for isolated enzymes).[10]

  • pH Adjustment: Adjusting the pH of the medium can alter the ionization state of the piperazine derivative and improve its solubility.[10]

  • Solvent Screening: A systematic screening of different organic solvents may identify a medium in which both the substrate and product are sufficiently soluble, and the enzyme remains active.

Quantitative Data Summary

Table 1: Enantioselectivity and Conversion in the Resolution of Piperazine Derivatives

EnzymeSubstrateAcyl Donor/ReactionSolventE-valueConversion (%)Product ee (%)Ref
Candida antarctica lipase A (CAL-A)N-4-Boc-piperazine-2-carboxylic acid methyl ester2,2,2-trifluoroethyl butanoateTBME>200->99[2][5]
Candida antarctica lipase A (CAL-A)N-1-Boc-piperazine-2-carboxylic acid methyl ester2,2,2-trifluoroethyl butanoateTBME2004298[2][5]
Klebsiella terrigena DSM 9174piperazine-2-carboxamideHydrolysis--4199.4 (S-acid)[7]
Burkholderia sp. DSM 9925piperazine-2-carboxamideHydrolysis--2299.0 (R-acid)[7]
Leucine aminopeptidaseN-t-Boc-piperazine carboxamideHydrolysis---"good optical purity"[8]

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of N-Boc-piperazine-2-carboxamide

This protocol is a general guideline and may require optimization for specific substrates and enzymes.

  • Materials:

    • Racemic N-4-Boc-piperazine-2-carboxamide

    • Immobilized lipase (e.g., Novozym 435 - immobilized CAL-B)

    • Acyl donor (e.g., vinyl butanoate)

    • Anhydrous organic solvent (e.g., methyl tert-butyl ether - MTBE)

    • Reaction vessel (e.g., sealed vial)

    • Shaker incubator

  • Procedure:

    • To a sealed vial, add racemic N-4-Boc-piperazine-2-carboxamide (1 equivalent).

    • Add the immobilized lipase (typically 10-50 mg per mmol of substrate).

    • Add anhydrous MTBE to dissolve the substrate.

    • Add the acyl donor (1-1.2 equivalents).

    • Seal the vial and place it in a shaker incubator at a controlled temperature (e.g., 40°C) with constant agitation (e.g., 200 rpm).

    • Monitor the reaction progress by periodically taking small aliquots and analyzing them by chiral HPLC or GC to determine conversion and enantiomeric excess of the substrate and product.

    • Once the desired conversion is reached (ideally close to 50% for kinetic resolution), stop the reaction by filtering off the immobilized enzyme.

    • The resulting mixture containing the acylated product and the unreacted enantiomer can be separated by standard chromatographic techniques or acid-base extraction.

Protocol 2: General Procedure for Amidase-Catalyzed Hydrolytic Resolution

This protocol is based on the use of whole-cell biocatalysts.

  • Materials:

    • Racemic piperazine-2-carboxamide

    • Whole-cell biocatalyst containing the desired stereospecific amidase

    • Aqueous buffer solution at the optimal pH for the enzyme

    • Reaction vessel with temperature and pH control

  • Procedure:

    • Prepare a suspension of the whole-cell biocatalyst in the aqueous buffer.

    • Add the racemic piperazine-2-carboxamide to the cell suspension.

    • Maintain the reaction at the optimal temperature and pH with gentle stirring.

    • Monitor the formation of the corresponding carboxylic acid and the consumption of the carboxamide using HPLC.

    • Once the reaction has reached the desired endpoint, separate the cells from the reaction mixture by centrifugation.

    • Isolate and purify the unreacted piperazine-2-carboxamide enantiomer and the piperazine-2-carboxylic acid product from the supernatant, for example, by ion-exchange chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Enzymatic Resolution cluster_workup Work-up & Analysis racemate Racemic Piperazine- 2-carboxamide protect N-Boc Protection (Optional) racemate->protect reaction_setup Reaction Setup: - Enzyme - Substrate - Solvent - Acyl Donor protect->reaction_setup monitoring Reaction Monitoring (Chiral HPLC/GC) reaction_setup->monitoring separation Separation of Product & Substrate monitoring->separation analysis Enantiomeric Purity Analysis (ee) separation->analysis

Caption: Experimental workflow for enzymatic resolution.

troubleshooting_workflow cluster_conversion Troubleshooting Low Conversion cluster_selectivity Troubleshooting Low Enantioselectivity start Low Conversion or Low Enantioselectivity check_conditions Verify Reaction Conditions (Temp, pH, Solvent) start->check_conditions screen_enzymes Screen Different Enzymes start->screen_enzymes check_enzyme Assess Enzyme Activity - Denaturation? - Inhibition? check_conditions->check_enzyme Conditions OK optimize_setup Optimize Setup (Mixing, Immobilization) check_enzyme->optimize_setup Enzyme OK solution_conversion Improved Conversion optimize_setup->solution_conversion Setup OK modify_temp Lower Reaction Temperature screen_enzymes->modify_temp No better enzyme found modify_donor Modify Acyl Donor modify_temp->modify_donor Temp change ineffective solution_selectivity Improved Enantioselectivity modify_donor->solution_selectivity Donor optimized

Caption: Troubleshooting decision tree for enzymatic resolution.

References

Overcoming product inhibition in the enzymatic synthesis of (S)-piperazine-2-carboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic synthesis of (S)-piperazine-2-carboxylic acid. The primary focus is on overcoming product inhibition to enhance reaction efficiency and yield.

Troubleshooting Guides

This section addresses common issues encountered during the enzymatic synthesis of (S)-piperazine-2-carboxylic acid, particularly those related to product inhibition.

Issue Potential Cause Troubleshooting Steps
Low or Stalled Reaction Conversion Product Inhibition: The enzyme, commonly Leucine Aminopeptidase (LAP2), is strongly inhibited by the product, (S)-piperazine-2-carboxylic acid.[1]1. Implement In Situ Product Removal (ISPR): Continuously remove the product from the reaction medium. See the detailed protocols for techniques like liquid-liquid extraction or membrane filtration.[2][3][4] 2. Enzyme Immobilization: Immobilize the enzyme on a solid support. This can improve stability and allow for use in continuous flow reactors, which can help mitigate product accumulation.[1][5] 3. Optimize Substrate Concentration: While counterintuitive, for competitive product inhibition, maintaining a high substrate-to-product ratio can sometimes help overcome the inhibitory effect.[2][6] However, be mindful of potential substrate inhibition.
Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition.1. Verify pH: Ensure the reaction pH is optimal for the enzyme. For LAP2, a pH of 9.0 has been shown to be effective.[1] 2. Check Temperature: Operate at the enzyme's optimal temperature. For LAP2, 37°C has been used, with activity noted at temperatures up to 45°C.[1] 3. Review Buffer System: The substrate itself may provide sufficient buffering capacity.[1] If using a buffer, ensure it does not interfere with enzyme activity.
Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.1. Run a Positive Control: Use a known substrate for which the enzyme is active to confirm its viability. 2. Check Storage Conditions: Ensure the enzyme has been stored at the recommended temperature and has not undergone multiple freeze-thaw cycles.
Decreasing Reaction Rate Over Time Product Accumulation: As the concentration of (S)-piperazine-2-carboxylic acid increases, the rate of the enzymatic reaction will decrease due to product inhibition.[1]1. Monitor Product Concentration: Track the concentration of (S)-piperazine-2-carboxylic acid over time. 2. Employ ISPR: As mentioned above, continuous removal of the product is the most effective strategy.[7][8][9]
Enzyme Instability: The enzyme may not be stable under the reaction conditions for extended periods.1. Immobilize the Enzyme: Immobilization can enhance the operational stability of the enzyme.[1][5] 2. Investigate Additives: Some studies suggest that metal ions like zinc can affect the activity of metalloenzymes like LAP2, although in one study, zinc had a detrimental effect.[1] Proceed with caution and empirical testing.

Frequently Asked Questions (FAQs)

Q1: What is product inhibition and why is it a problem in the synthesis of (S)-piperazine-2-carboxylic acid?

Product inhibition is a form of enzyme inhibition where the product of an enzymatic reaction binds to the enzyme and decreases its activity.[3][6] In the synthesis of (S)-piperazine-2-carboxylic acid using enzymes like Leucine Aminopeptidase (LAP2), the product can cause a significant loss of enzyme activity, with reports of up to 90% activity loss at a product concentration of 0.625 M.[1] This leads to slow reaction rates, incomplete conversions, and lower overall process efficiency.

Q2: What are the main strategies to overcome product inhibition?

The primary strategies to mitigate product inhibition fall into two categories:[2]

  • In Situ Product Removal (ISPR): This involves the continuous removal of the product from the reaction as it is formed.[4][7][9] This keeps the product concentration low in the vicinity of the enzyme, thus preventing inhibition. Common ISPR techniques include liquid-liquid extraction, membrane filtration, adsorption, and crystallization.[3][10]

  • Enzyme Engineering: This involves modifying the enzyme's structure through techniques like directed evolution to reduce its affinity for the product, thereby making it less susceptible to inhibition.[2][11][12]

Q3: How does enzyme immobilization help with product inhibition?

Enzyme immobilization, the process of confining enzyme molecules to a solid support, can help in several ways:[1][5]

  • Continuous Flow Operation: Immobilized enzymes are well-suited for use in continuous flow reactors, such as packed-bed reactors. In such a setup, the product is continuously washed away from the enzyme, preventing its accumulation and the associated inhibition.[1]

  • Enhanced Stability: Immobilization can improve the enzyme's stability against changes in temperature and pH, allowing for more robust process conditions.

  • Facilitated Reuse: It allows for easy separation of the enzyme from the reaction mixture, enabling its reuse over multiple cycles.[1]

Q4: What is a recommended starting point for experimental conditions for the enzymatic resolution of racemic piperazine-2-carboxamide?

Based on published research, a good starting point for the resolution of (rac)-piperazine-2-carboxamide using LAP2 is:[1]

  • Enzyme: Leucine Aminopeptidase (LAP2)

  • Substrate Concentration: Up to 20-25% (w/v) of (rac)-piperazine-2-carboxamide

  • Solvent: Water

  • pH: 9.0

  • Temperature: 37°C

It is crucial to monitor the reaction progress and product concentration to assess the impact of product inhibition.

Experimental Protocols

Protocol 1: Batch Enzymatic Resolution of (rac)-Piperazine-2-Carboxamide

This protocol describes a basic batch resolution process.

  • Reaction Setup:

    • Prepare a 20% (w/v) solution of (rac)-piperazine-2-carboxamide in deionized water.

    • Adjust the pH of the solution to 9.0 using an appropriate base (e.g., NaOH).

    • Bring the solution to the reaction temperature of 37°C.

  • Enzyme Addition:

    • Add the Leucine Aminopeptidase (LAP2) solution to the reaction mixture. The optimal enzyme loading should be determined empirically.

  • Reaction Monitoring:

    • Maintain the temperature at 37°C with gentle agitation.

    • Periodically withdraw samples to monitor the conversion and enantiomeric excess (ee) of (S)-piperazine-2-carboxylic acid using a suitable analytical method (e.g., chiral HPLC).

  • Work-up:

    • Once the desired conversion is reached (typically close to 50% for a resolution), terminate the reaction (e.g., by pH shift or addition of a denaturant).

    • Proceed with product isolation, which may involve concentration and precipitation of the dihydrochloride salt.[1]

Protocol 2: Overcoming Product Inhibition with In Situ Product Removal (ISPR) via Liquid-Liquid Extraction

This protocol outlines a conceptual approach for ISPR.

  • Biphasic System Setup:

    • The aqueous phase contains the substrate and the enzyme as described in Protocol 1.

    • The organic phase is an immiscible solvent chosen for its high partition coefficient for (S)-piperazine-2-carboxylic acid and biocompatibility with the enzyme.

  • Reaction:

    • The reaction is carried out with vigorous stirring to ensure efficient mass transfer between the two phases. .

    • As (S)-piperazine-2-carboxylic acid is produced, it is extracted into the organic phase, keeping its concentration in the aqueous phase low.

  • Monitoring and Separation:

    • Monitor the reaction progress by analyzing samples from both the aqueous and organic phases.

    • After the reaction, separate the two phases. The product can then be recovered from the organic phase.

Visualizations

Product_Inhibition_Pathway E Free Enzyme (LAP2) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor (Product) Complex E->EI + P (Inhibitor) S Substrate (rac-piperazine-2-carboxamide) P Product ((S)-piperazine-2-carboxylic acid) ES->E EP Enzyme-Product Complex ES->EP k_cat EP->E + P EI->E

Caption: Pathway of enzymatic reaction with product inhibition.

Troubleshooting_Workflow start Low Reaction Conversion check_conditions Verify Reaction Conditions (pH, Temp, Enzyme Activity) start->check_conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok implement_ispr Implement In Situ Product Removal (ISPR) conditions_ok->implement_ispr Yes end_reassess Re-evaluate Enzyme/Process conditions_ok->end_reassess No immobilize Consider Enzyme Immobilization & Flow Reactor implement_ispr->immobilize optimize_substrate Optimize Substrate Concentration immobilize->optimize_substrate end_resolved Issue Resolved optimize_substrate->end_resolved

Caption: Troubleshooting workflow for low reaction conversion.

References

Technical Support Center: Optimizing Pd/C Catalyzed Hydrogenation of Pyrazine-2-Carboxamide in Water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium on carbon (Pd/C) catalyzed hydrogenation of pyrazine-2-carboxamide to produce piperazine-2-carboxamide, with a focus on using water as a solvent.

Frequently Asked Questions (FAQs)

Q1: Is the hydrogenation of pyrazine-2-carboxamide to piperazine-2-carboxamide using Pd/C in water a feasible reaction?

A1: Yes, the hydrogenation of pyrazine-2-carboxamide to piperazine-2-carboxamide is a known transformation. While specific literature on using water as a solvent in a batch process is not abundant, studies have successfully demonstrated this reduction in protic solvents like ethanol, particularly in flow chemistry systems.[1][2][3] The principles of using protic solvents are largely transferable to water, making it a viable, green alternative.

Q2: What are the main challenges associated with the hydrogenation of pyrazine-2-carboxamide?

A2: The primary challenges stem from the pyrazine ring itself. The two nitrogen atoms in the pyrazine ring can coordinate with the palladium catalyst, leading to catalyst inhibition or poisoning.[4] Furthermore, the product, piperazine-2-carboxamide, which contains two secondary amines, can also deactivate the catalyst.[4] Achieving high conversion and selectivity can therefore be difficult.

Q3: Can the pyrazine ring be activated to facilitate hydrogenation?

A3: Yes, activation of the pyrazine ring can significantly improve reaction efficiency. One common strategy is to perform the hydrogenation under acidic conditions. Protonation of the nitrogen atoms reduces their coordination to the palladium surface, thus mitigating catalyst poisoning.[5][6] Another approach involves N-alkylation of the pyrazine, which makes the ring more electron-deficient and facilitates reduction.[4]

Q4: What are the typical reaction conditions for this hydrogenation?

A4: Based on studies using flow chemistry with protic solvents, which can inform batch processing in water, typical conditions involve elevated temperatures (around 100°C) and high hydrogen pressures.[1] The catalyst loading, substrate concentration, and reaction time will need to be optimized for a specific batch setup.

Q5: What are potential side products in this reaction?

A5: Incomplete hydrogenation can lead to the formation of dihydropyrazine or tetrahydropyrazine intermediates.[1] Under harsh conditions, over-reduction or side reactions involving the carboxamide group could potentially occur, although this is less common for amides compared to other functional groups.

Troubleshooting Guide

This guide addresses common issues encountered during the Pd/C catalyzed hydrogenation of pyrazine-2-carboxamide.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Catalyst Deactivation/Poisoning: The nitrogen atoms in the pyrazine ring or the piperazine product are strongly coordinating to the Pd surface.[4] 2. Insufficient Hydrogen Pressure: The pressure may be too low to overcome the activation energy for ring dearomatization. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. 4. Poor Catalyst Quality: The Pd/C catalyst may be old, improperly stored, or from a less active batch.1. Acidify the Reaction Medium: Add a small amount of a non-coordinating acid (e.g., acetic acid, methanesulfonic acid) to protonate the nitrogen atoms and reduce catalyst poisoning.[5][6] 2. Increase Hydrogen Pressure: Gradually increase the hydrogen pressure. In flow chemistry, high pressure is shown to be a significant factor for conversion.[1] 3. Increase Reaction Temperature: Incrementally increase the temperature. A temperature of 100°C was found to be effective in a flow system.[1] 4. Use Fresh Catalyst: Ensure the use of a fresh, high-quality Pd/C catalyst.
Incomplete Reaction (Mixture of Starting Material and Product) 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Low Catalyst Loading: The amount of catalyst may be insufficient for the scale of the reaction. 3. Mass Transfer Limitations: Inefficient stirring can lead to poor contact between the hydrogen, substrate, and catalyst.1. Extend Reaction Time: Monitor the reaction progress over a longer period. 2. Increase Catalyst Loading: Incrementally increase the weight percentage of the Pd/C catalyst. 3. Improve Stirring: Ensure vigorous stirring to maximize the three-phase contact.
Formation of Intermediates (e.g., dihydropyrazine) 1. Sub-optimal Reaction Conditions: The combination of temperature and pressure may not be sufficient for complete reduction.[1]1. Optimize Conditions: A combination of higher temperature and lower flow rate (in flow chemistry) or longer reaction time (in batch) can promote full reduction.[1] Consider a systematic optimization of temperature and pressure.
Reaction Stalls After Initial Conversion 1. Product Inhibition: The piperazine product is deactivating the catalyst.[4] 2. Catalyst Leaching or Agglomeration: The palladium may be leaching from the carbon support or agglomerating, reducing its active surface area.1. Acidification: As mentioned, adding acid can mitigate product inhibition. 2. Catalyst Characterization: If possible, characterize the spent catalyst to check for changes in morphology or palladium content. Consider using a different source or type of Pd/C.

Data Presentation

The following table summarizes the influence of various parameters on the conversion of pyrazine-2-carboxamide to piperazine-2-carboxamide, based on a flow chemistry study using an H-Cube® reactor with ethanol as the solvent. These findings can serve as a valuable starting point for optimizing a batch process in water.

Table 1: Influence of Reaction Parameters on the Hydrogenation of Pyrazine-2-carboxamide (Flow Chemistry Data) [1]

ParameterCondition 1Condition 2Condition 3Observation
H₂ Pressure LowMediumHighHydrogen pressure had the most significant positive effect on conversion.
Temperature LowMediumHigh (100°C)Higher temperatures generally improved conversion and purity by ensuring full reduction of intermediates.
Flow Rate HighMediumLow (0.1 mL/min)Lower flow rates (longer residence times) led to higher conversion and purity.

Note: This data is derived from a flow chemistry process and should be used as a guide for optimizing batch reactions in water.

Experimental Protocols

General Protocol for Batch Hydrogenation of Pyrazine-2-carboxamide

This protocol is a general guideline and requires optimization for specific experimental setups.

  • Reactor Setup: To a suitable high-pressure reactor equipped with a magnetic stir bar, add pyrazine-2-carboxamide and water.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Pd/C catalyst (typically 5-10 wt% of the substrate).

  • Acidification (Optional): If desired, add a catalytic amount of a suitable acid (e.g., acetic acid).

  • System Purge: Seal the reactor and purge the system with hydrogen gas several times to remove any residual air.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure and begin vigorous stirring. Heat the reaction to the desired temperature.

  • Monitoring: Monitor the reaction progress by analyzing aliquots using techniques such as TLC, LC-MS, or GC-MS.

  • Work-up: Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: The catalyst on the filter paper can be pyrophoric; keep it wet with water or solvent.

  • Product Isolation: Isolate the piperazine-2-carboxamide from the filtrate, for example, by solvent evaporation or extraction.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Reactor: Pyrazine-2-carboxamide + Water B Add Pd/C Catalyst (Inert Atmosphere) A->B C Seal and Purge with H₂ B->C D Pressurize with H₂ and Heat C->D E Vigorous Stirring D->E F Cool and Vent E->F Reaction Complete G Filter to Remove Pd/C F->G H Isolate Product G->H

Caption: Batch Hydrogenation Workflow.

Troubleshooting Logic

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_solutions Potential Solutions Start Low/No Conversion Poisoning Catalyst Poisoning? Start->Poisoning Activity Catalyst Activity? Start->Activity Pressure H₂ Pressure Sufficient? Start->Pressure Temp Temperature Sufficient? Start->Temp Time Reaction Time Sufficient? Start->Time AddAcid Add Acid Poisoning->AddAcid Yes FreshCat Use Fresh Catalyst Activity->FreshCat No IncPressure Increase H₂ Pressure Pressure->IncPressure No IncTemp Increase Temperature Temp->IncTemp No IncTime Increase Reaction Time Time->IncTime No

Caption: Troubleshooting Low Conversion.

Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Start Pyrazine-2-carboxamide Intermediate1 Dihydropyrazine derivative Start->Intermediate1 + H₂ (Pd/C) Intermediate2 Tetrahydropyrazine derivative Intermediate1->Intermediate2 + H₂ (Pd/C) Product Piperazine-2-carboxamide Intermediate2->Product + H₂ (Pd/C)

Caption: Hydrogenation Reaction Pathway.

References

Technical Support Center: N-Protection of Piperazine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-protection of piperazine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis of N-protected piperazine-2-carboxylic acid derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.

Troubleshooting Guide

This guide addresses specific issues that may arise during the N-protection of piperazine-2-carboxylic acid, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Mono-Protected Product Formation of di-protected piperazine: The unprotected nitrogen of the mono-protected product reacts with the protecting group reagent.- Use a large excess of piperazine (5-10 equivalents) to statistically favor mono-protection. - Employ a sequential protection strategy if different protecting groups are desired.[1]
Incomplete reaction: The protecting group is not fully reacting with the starting material.- Increase reaction time and monitor progress by TLC or LC-MS. - For Boc protection, ensure anhydrous conditions as water can reduce yield.[1] - For Cbz protection, ensure the base (e.g., NaHCO₃) is sufficient to neutralize the HCl byproduct.[2]
Product loss during workup: The protected product may be lost during extraction or purification.- Ensure the pH is adjusted correctly during aqueous workup to ensure the product is in the organic layer. - For purification of basic piperidine compounds, which have similar properties, adding a basic modifier like triethylamine (0.1-1% v/v) to the eluent can prevent tailing and irreversible binding to silica gel.[3]
Difficulty in Achieving Regioselectivity (N1 vs. N4 protection) Similar reactivity of the two nitrogen atoms: The electronic and steric environments of the N1 and N4 nitrogens can be similar, leading to a mixture of isomers.- Utilize an orthogonal protection strategy: Protect one nitrogen with a group that can be removed under conditions that leave the other protected nitrogen intact. For example, use a Boc group (acid-labile) and a Cbz group (removed by hydrogenolysis).[1][2] - Steric hindrance: If one nitrogen is more sterically hindered, this can be exploited to direct the protecting group to the less hindered nitrogen.
Formation of Impurities Side reactions with the protecting group reagent: Reagents like benzyl chloroformate (Cbz-Cl) can be highly reactive and may react with other functional groups if present.- Ensure that other nucleophilic functional groups in the molecule are also protected if they are not the intended site of reaction.[2] - Use milder protecting group reagents if possible, such as (Boc)₂O for Boc protection.
Racemization or epimerization at the C2 position: The chiral center at the C2 position can be susceptible to changes under certain reaction conditions, especially with strong bases or high temperatures.[4]- Use milder reaction conditions (e.g., lower temperature, weaker base). - In subsequent peptide coupling reactions, use additives like HOBt or Oxyma Pure to suppress racemization.[5]
Purification Challenges Co-elution of mono- and di-protected products: The polarity of the mono- and di-protected products may be very similar, making chromatographic separation difficult.- Optimize the mobile phase for column chromatography. A gradient elution may be necessary. - Consider converting the product to a salt to facilitate crystallization and purification.
Product is an oil or difficult to crystallize: This can make isolation and handling challenging.- Attempt to form a salt (e.g., hydrochloride, trifluoroacetate) which may be more crystalline. - Utilize alternative purification techniques such as preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: Which N-protecting group should I choose for my synthesis?

A1: The choice of protecting group depends on the overall synthetic strategy and the stability of your molecule to different reaction conditions.

  • Boc (tert-butoxycarbonyl): This is a good choice if you have acid-sensitive groups that you need to deprotect later in your synthesis, as the Boc group is stable to basic conditions and hydrogenolysis.[1] It is typically removed with strong acids like TFA or HCl.[1]

  • Cbz (benzyloxycarbonyl): The Cbz group is stable to acidic and basic conditions, making it orthogonal to the Boc group.[2] It is removed by catalytic hydrogenolysis, which is a very mild deprotection method.

  • Fmoc (9-fluorenylmethoxycarbonyl): This group is stable to acidic conditions and hydrogenolysis but is cleaved by mild bases, such as piperidine.[6] It is commonly used in solid-phase peptide synthesis.[3]

  • Benzyl (Bn): Similar to the Cbz group, the benzyl group is removed by hydrogenolysis. It can provide additional protection at the second nitrogen.[1]

Q2: How can I avoid the formation of the di-protected piperazine-2-carboxylic acid?

A2: The formation of a di-protected byproduct is a common challenge due to the presence of two reactive nitrogen atoms.[7] To favor mono-substitution, you can:

  • Use a large excess of piperazine-2-carboxylic acid relative to the protecting group reagent.

  • Slowly add the protecting group reagent to the reaction mixture to maintain a low concentration.

  • If you need to introduce two different protecting groups, a sequential approach is necessary. Protect one nitrogen first, purify the mono-protected intermediate, and then introduce the second protecting group.[1]

Q3: My N-Boc deprotection is incomplete. What can I do?

A3: Incomplete N-Boc deprotection can be addressed by:

  • Increasing the reaction time or temperature. Monitor the reaction by TLC or LC-MS to determine the optimal duration.

  • Using a stronger acid or a higher concentration. For example, switching from 20% TFA in DCM to a higher concentration or using 4M HCl in dioxane.

  • Ensuring anhydrous conditions. Water can interfere with the deprotection reaction.

Q4: I am having trouble with the subsequent peptide coupling reaction after N-protection. What could be the issue?

A4: Difficulties in peptide coupling can arise from several factors:

  • Steric hindrance: The N-protected piperazine-2-carboxylic acid derivative may be sterically bulky, hindering the approach of the coupling reagents and the amine.[5] In such cases, using more potent coupling reagents like HATU or HBTU can be beneficial.[5]

  • Racemization: The chiral center of piperazine-2-carboxylic acid can be prone to racemization during activation for peptide coupling.[4] The use of racemization-suppressing additives like HOBt or Oxyma Pure is highly recommended.[5]

  • Incomplete deprotection of the N-terminus: If the N-terminal protecting group of the coupling partner is not completely removed, the coupling reaction will not proceed. Ensure the deprotection step is complete before proceeding with the coupling.

Data Presentation

Table 1: Comparison of Common N-Protecting Groups for Piperazine-2-Carboxylic Acid

Protecting GroupCommon ReagentDeprotection ConditionsOrthogonalityKey AdvantagesPotential Challenges
Boc Di-tert-butyl dicarbonate ((Boc)₂O)Strong acid (e.g., TFA, HCl)[1]Stable to base and hydrogenolysis[1]Good for protecting one nitrogen while modifying the other under basic conditions.Harsh acidic deprotection may not be suitable for acid-sensitive molecules.
Cbz Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (H₂, Pd/C)[8]Stable to acid and base[2]Very mild deprotection; orthogonal to Boc and Fmoc.The catalyst can be sensitive to poisoning by sulfur-containing compounds.
Fmoc 9-fluorenylmethyl chloroformate (Fmoc-Cl)Mild base (e.g., 20% piperidine in DMF)[6]Stable to acid and hydrogenolysisCommonly used in SPPS; allows for orthogonal protection with Boc and Cbz.The deprotection byproduct (dibenzofulvene) needs to be scavenged.[6]
Benzyl (Bn) Benzyl bromide or chlorideCatalytic hydrogenolysis (H₂, Pd/C)[1]Stable to acid and baseCan be used for simultaneous deprotection with Cbz.Similar to Cbz, the catalyst can be poisoned.

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of Piperazine-2-Carboxylic Acid

  • Dissolve piperazine-2-carboxylic acid (1 equivalent) in a suitable solvent (e.g., a mixture of dioxane and water).

  • Add a base, such as sodium hydroxide, to adjust the pH to approximately 9-10.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in dioxane.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, acidify the mixture to pH 3-4 with a suitable acid (e.g., citric acid).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for N-Cbz Protection of Piperazine-2-Carboxylic Acid

  • Dissolve piperazine-2-carboxylic acid (1 equivalent) in a mixture of THF and water (2:1).[2]

  • Add sodium bicarbonate (NaHCO₃) (2 equivalents).[2]

  • Cool the mixture to 0 °C.[2]

  • Slowly add benzyl chloroformate (Cbz-Cl) (1.5 equivalents).[2]

  • Stir the reaction at 0 °C for 20 hours.[2]

  • Dilute the reaction mixture with water and extract with ethyl acetate.[2]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[2]

  • Purify the resulting residue by silica gel column chromatography.[2]

Visualizations

Experimental_Workflow cluster_protection N-Protection Step cluster_deprotection Deprotection Step start Piperazine-2-carboxylic Acid reagents Add Protecting Group Reagent (e.g., (Boc)2O, Cbz-Cl) + Base start->reagents reaction Reaction (Stir at RT or 0°C) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product1 N-Protected Piperazine-2-carboxylic Acid purification->product1 product1_2 N-Protected Piperazine-2-carboxylic Acid deprotection_reagents Add Deprotection Reagent (e.g., TFA, H2/Pd-C) product1_2->deprotection_reagents deprotection_reaction Reaction deprotection_reagents->deprotection_reaction deprotection_workup Workup & Isolation deprotection_reaction->deprotection_workup final_product Deprotected Piperazine Derivative deprotection_workup->final_product

Caption: General workflow for the N-protection and subsequent deprotection of piperazine-2-carboxylic acid.

Orthogonal_Protection_Strategy start Piperazine-2-carboxylic Acid protect_N1 Protect N1 with Boc Group start->protect_N1 intermediate1 N1-Boc-piperazine-2-carboxylic acid protect_N1->intermediate1 protect_N4 Protect N4 with Cbz Group intermediate1->protect_N4 di_protected N1-Boc, N4-Cbz-piperazine-2-carboxylic acid protect_N4->di_protected deprotect_N1 Selective N1 Deprotection (Acid) di_protected->deprotect_N1 deprotect_N4 Selective N4 Deprotection (Hydrogenolysis) di_protected->deprotect_N4 intermediate2 N4-Cbz-piperazine-2-carboxylic acid deprotect_N1->intermediate2 intermediate3 N1-Boc-piperazine-2-carboxylic acid deprotect_N4->intermediate3

Caption: Logic of an orthogonal protection strategy for piperazine-2-carboxylic acid.

References

Technical Support Center: Preventing Racemization in Chiral Piperazine-2-Carboxylic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent racemization during the chemical derivatization of chiral piperazine-2-carboxylic acid and its derivatives. Maintaining the stereochemical integrity of this key intermediate is critical for the efficacy and safety of resulting pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for chiral piperazine-2-carboxylic acid derivatives?

A1: Racemization is the conversion of a single, pure enantiomer (a specific 3D stereoisomer) into a mixture containing both enantiomers.[1] The chiral center in piperazine-2-carboxylic acid is the alpha-carbon adjacent to the carboxylic acid group. When this carboxyl group is activated for a derivatization reaction, such as amide bond formation, the proton on this alpha-carbon becomes acidic.[1] If a base in the reaction mixture removes this proton, a planar, achiral enolate intermediate can form, leading to a loss of the original stereochemistry.[1] This is a significant problem because the biological activity of many drug molecules is dependent on their precise 3D structure. The presence of the undesired stereoisomer can lead to reduced therapeutic efficacy or even harmful side effects.[1]

Q2: What is the primary chemical pathway that leads to racemization during amide coupling reactions?

A2: The most common mechanism for racemization during the coupling of N-protected amino acids and their analogs is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1] This occurs when the activated carboxyl group cyclizes. The proton at the chiral alpha-carbon of this oxazolone ring is highly acidic and can be easily removed by a base.[1] The resulting achiral intermediate can then be attacked by an amine nucleophile, producing a racemic mixture of the product.[1] A less common pathway is direct enolization, which involves the direct removal of the alpha-proton from the activated acid by a strong base.[1]

RacemizationMechanism cluster_main Racemization via Oxazolone Intermediate Start N-Protected Chiral Piperazine-2-COOH Activated Activated Ester (Chiral) Start->Activated Coupling Agent (e.g., HATU, DIC) Oxazolone Oxazolone Intermediate (Chiral) Activated->Oxazolone Intramolecular Cyclization Product_S Desired Product (S-enantiomer) Activated->Product_S Amine Nucleophile (Desired Pathway) Enolate Achiral Intermediate (Planar Enolate) Oxazolone->Enolate Base (e.g., DIPEA) Enolate->Product_S Amine Attack + Protonation Product_R Racemized Product (R-enantiomer) Enolate->Product_R Amine Attack + Protonation

Figure 1: The primary pathway for racemization via the oxazolone intermediate.

Q3: Which experimental factors have the most significant impact on the degree of racemization?

A3: Several experimental factors are critical in controlling the extent of racemization. The most important are:

  • Coupling Reagent & Additives: The choice of activating agent is paramount. While standard carbodiimides (DCC, DIC, EDC) can be effective for coupling, they often require additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) to suppress racemization.[2][3][4] Uronium (HATU, HBTU) and phosphonium (PyBOP, PyAOP) based reagents are generally more effective at minimizing racemization.[5]

  • Base: The strength and steric hindrance of the base used are crucial. Strong, non-hindered bases like triethylamine (TEA) significantly increase the risk of racemization by readily abstracting the alpha-proton.[1] Sterically hindered bases such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are preferred as they are less likely to cause epimerization.[1][5]

  • Temperature: The rate of racemization increases with temperature.[1] Therefore, conducting the coupling reaction at low temperatures is critical. It is best practice to start the reaction at 0 °C and allow it to warm to room temperature only if necessary.[1]

  • Pre-activation Time: Allowing the activated carboxylic acid to sit for an extended period before the addition of the amine nucleophile increases the opportunity for the formation of the oxazolone intermediate.[1] This pre-activation step should be kept to a minimum (e.g., 1-5 minutes).[1]

Troubleshooting Guide

Symptom / ProblemProbable CauseRecommended Solution
High level of racemization detected in the final product. You are using a carbodiimide coupling reagent (e.g., DCC, DIC, EDC) without an additive.Add an equivalent of a racemization-suppressing additive such as HOBt, HOAt, or Oxyma Pure to the reaction mixture. These additives form active esters that are less prone to racemization.[2][3][6]
You are using a strong, non-sterically hindered base like triethylamine (TEA).Switch to a sterically hindered base. N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are excellent alternatives that minimize the rate of proton abstraction.[1][5]
The coupling reaction is being run at room temperature or higher.Perform the coupling at a lower temperature.[1] Start the reaction at 0 °C in an ice bath and let it warm slowly to room temperature only if the reaction is sluggish.[1]
A long pre-activation step is being used before adding the amine component.Minimize the pre-activation time to 1-5 minutes.[1] Alternatively, adopt a protocol where the coupling reagent is added last to a mixture of the acid, amine, and additive.[1]
The substrate is particularly sensitive to racemization (e.g., analogous to Cysteine or Histidine).Use a highly efficient, low-racemization coupling reagent from the start, such as HATU or PyAOP.[5] For very difficult couplings, the addition of copper(II) chloride (CuCl₂) has been reported to suppress racemization.[2][6]

Quantitative Data & Experimental Protocols

Comparison of Coupling Conditions

The selection of the appropriate coupling reagent and conditions is the most critical decision to prevent racemization. The table below summarizes various systems, with data primarily derived from studies on sensitive amino acids, which serve as a strong proxy for piperazine-2-carboxylic acid.

Coupling SystemBaseTemperatureKey Advantages & Reported Racemization
DIC / HOBt DIPEA / NMM0 °C to RTWidely used and cost-effective. HOBt significantly reduces racemization compared to DIC alone.[2][3]
DIC / Oxyma DIPEA / NMM0 °C to RTOxyma is a superior alternative to HOBt, offering better suppression of racemization and improved safety. For Fmoc-L-Cys(Trt)-OH, this system showed negligible racemization.[4]
EDC / HOBt DIPEA / NMM0 °C to RTWater-soluble carbodiimide useful for aqueous phase or easy workup, but can still cause some racemization even with HOBt.[4][5]
HATU DIPEA / NMM0 °C to RTHighly effective with rapid reaction kinetics and a low tendency for racemization.[5] Excellent for sterically hindered couplings. However, some racemization was observed with Fmoc-L-Ser(tBu)-OH when NMM was the base.[4]
PyBOP DIPEA / NMM0 °C to RTStrong phosphonium-based coupling reagent that avoids carcinogenic byproducts associated with the older BOP reagent.[5]
PyAOP DIPEA / NMM0 °C to RTHighly reactive and stable, especially effective for coupling N-methyl amino acids or other challenging substrates with minimal racemization.[2][5]
Experimental Protocols

Protocol 1: Low-Racemization Coupling using HATU

This protocol is recommended for substrates that are sensitive to racemization.

  • Preparation: In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve the N-protected piperazine-2-carboxylic acid (1.0 eq.) and the amine nucleophile (1.0-1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM, or NMP).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.[1]

  • Reagent Addition: Add HATU (1.0 eq.) to the cooled solution and stir for 1-2 minutes.

  • Initiation: Add a sterically hindered base, preferably DIPEA (2.0 eq.), dropwise to the mixture.[1]

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed (typically 2-16 hours).

  • Work-up: Proceed with a standard aqueous work-up to remove DMF and excess reagents, followed by extraction with an organic solvent (e.g., Ethyl Acetate). Purify the crude product via column chromatography.

Protocol 2: Chiral HPLC Analysis for Quantifying Racemization

To verify the success of your strategy, you must quantify the enantiomeric excess (ee%) of your product.

  • Column Selection: Choose a suitable chiral stationary phase (CSP) column. Common phases are based on cellulose or amylose derivatives (e.g., Chiralcel® OD, OJ; Chiralpak® AD, AS).

  • Method Development: Develop a separation method using a mobile phase typically consisting of a mixture of hexane/isopropanol or hexane/ethanol, often with a small amount of an additive like trifluoroacetic acid (TFA) for acidic or basic analytes.

  • Sample Analysis: Dissolve a small amount of your purified product in the mobile phase and inject it onto the column.

  • Quantification: Identify the peaks corresponding to the desired and undesired stereoisomers. Integrate the peak areas for both to calculate the enantiomeric excess using the formula: ee% = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.[1]

Visual Guides and Workflows

ExperimentalWorkflow Start Start: Combine Acid (1 eq) & Amine (1.1 eq) in Anhydrous Solvent Cool Cool Mixture to 0 °C (Ice Bath) Start->Cool AddReagent Add Coupling Reagent (e.g., HATU, 1 eq) Cool->AddReagent AddBase Add Hindered Base Dropwise (e.g., DIPEA, 2 eq) AddReagent->AddBase StirCold Stir at 0 °C for 30 min AddBase->StirCold StirWarm Allow to Warm to RT Stir for 2-16 h StirCold->StirWarm Monitor Monitor by TLC / LC-MS StirWarm->Monitor Monitor->StirWarm Incomplete Workup Aqueous Work-up & Purification Monitor->Workup Complete End End: Isolated Product Workup->End

Figure 2: Recommended workflow for minimizing racemization during amide coupling.

TroubleshootingTree Start Problem: Racemization Observed Q_Base What base are you using? Start->Q_Base A_StrongBase Strong Base (e.g., TEA) Q_Base->A_StrongBase A_HinderedBase Hindered Base (e.g., DIPEA) Q_Base->A_HinderedBase Sol_Base Solution: Switch to a hindered base like DIPEA or NMM. A_StrongBase->Sol_Base Q_Temp What is the reaction temperature? A_HinderedBase->Q_Temp A_HighTemp Room Temp or Elevated Q_Temp->A_HighTemp A_LowTemp Low Temp (e.g., 0 °C) Q_Temp->A_LowTemp Sol_Temp Solution: Run reaction at 0 °C, allowing to warm slowly. A_HighTemp->Sol_Temp Q_Reagent What coupling reagent are you using? A_LowTemp->Q_Reagent A_Carbo Carbodiimide (e.g., DIC) Alone Q_Reagent->A_Carbo A_CarboAdd Carbodiimide + Additive or Uronium Reagent Q_Reagent->A_CarboAdd Sol_Reagent Solution: Add Oxyma or HOAt. Consider switching to HATU. A_Carbo->Sol_Reagent End Racemization Minimized A_CarboAdd->End

Figure 3: Decision tree for troubleshooting racemization issues.

References

Technical Support Center: Scaling Up the Synthesis of Enantiomerically Pure Piperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of enantiomerically pure Piperazine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for scaling up this critical process.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial-scale methods for producing enantiomerically pure Piperazine-2-carboxylic acid?

A1: The two most prevalent and scalable methods are Asymmetric Hydrogenation of a pyrazine precursor and Enzymatic Kinetic Resolution of a racemic mixture of piperazine-2-carboxylic acid derivatives. Each method has its own set of advantages and challenges when moving from laboratory to production scale.

Q2: My asymmetric hydrogenation reaction is sluggish or stalls completely at a larger scale. What are the likely causes?

A2: This is a common issue often attributed to catalyst deactivation. Potential culprits include impurities in the substrate or solvent, such as sulfur or nitrogen-containing compounds, which can poison the noble metal catalyst (e.g., Rhodium or Ruthenium).[1][2] Additionally, the piperazine product itself, being a basic compound, can inhibit the catalyst.[3] Ensure all starting materials and solvents are of high purity and consider using a co-solvent or an additive to mitigate product inhibition.

Q3: In our enzymatic resolution process, the enzyme activity drops significantly after one or two cycles. Why is this happening and how can we improve reusability?

A3: A drop in enzyme activity is often due to product inhibition, where the desired (S)-piperazine-2-carboxylic acid product binds to the enzyme and reduces its efficacy.[4] Enzyme denaturation under operational conditions (pH, temperature) can also be a factor. To enhance reusability, enzyme immobilization on a solid support is highly recommended.[5][6][7][8][9] This not only facilitates separation of the enzyme from the reaction mixture but can also improve its stability.

Q4: We are observing a loss of enantiomeric excess (ee) during the work-up and purification of our final product. What could be the cause?

A4: Racemization is a significant concern, particularly during work-up procedures involving strong acids or bases.[10] The chiral center at the C2 position of the piperazine ring can be susceptible to epimerization under these conditions. It is crucial to carefully control the pH and temperature during extraction and purification steps. Consider using milder acids or bases and minimizing the exposure time to harsh conditions.

Q5: What are the typical by-products in the synthesis of piperazine-2-carboxylic acid and how can their formation be minimized?

A5: In multi-step syntheses involving the alkylation of the piperazine ring, a common by-product is the 1,4-di-substituted piperazine.[11] To favor mono-substitution, a large excess of piperazine can be used, or one of the nitrogen atoms can be protected with a group like Boc (tert-butyloxycarbonyl), which can be removed in a later step.[11]

Troubleshooting Guides

Method 1: Asymmetric Hydrogenation of Pyrazine-2-carboxamide
Problem Potential Cause Troubleshooting Solution
Low or Inconsistent Enantioselectivity (ee) Impure catalyst or chiral ligand.Ensure the catalyst and ligand are of high purity and handled under inert conditions.
Incorrect catalyst/ligand ratio.Optimize the metal-to-ligand ratio.
Suboptimal temperature or pressure.Screen a range of temperatures and hydrogen pressures to find the optimal conditions.
Solvent effects.The choice of solvent can significantly impact enantioselectivity. Screen various solvents (e.g., methanol, ethanol, THF).
Slow or Incomplete Reaction Catalyst poisoning.Purify the substrate and solvent to remove potential poisons like sulfur or other nitrogen-containing compounds.[1][2]
Product inhibition.The basic piperazine product can inhibit the catalyst. Consider in-situ product crystallization or extraction.[3]
Insufficient hydrogen pressure.Ensure adequate hydrogen pressure is maintained throughout the reaction.
Difficulty in Catalyst Removal Homogeneous catalyst.For easier removal and recycling, consider using a heterogeneous catalyst or immobilizing the homogeneous catalyst on a solid support.
Method 2: Enzymatic Kinetic Resolution of Racemic Piperazine-2-carboxamide
Problem Potential Cause Troubleshooting Solution
Low Enantioselectivity (ee) Suboptimal enzyme choice.Screen a variety of commercially available lipases or amidases to find one with high enantioselectivity for your substrate.
Incorrect pH or temperature.Each enzyme has an optimal pH and temperature range. Perform small-scale experiments to determine the ideal conditions.
Low Conversion (<50%) Enzyme inhibition by product.The produced (S)-piperazine-2-carboxylic acid can inhibit the enzyme.[4] Consider in-situ product removal or using a higher enzyme loading.
Enzyme deactivation.Ensure the reaction conditions (pH, temperature, solvent) are not denaturing the enzyme. Consider using a more robust, immobilized enzyme.
Difficulty in Separating Product from Unreacted Substrate Similar physical properties.Optimize the extraction or crystallization conditions. Derivatization of one component can also facilitate separation.
Enzyme is Difficult to Recover and Reuse Enzyme is in solution.Immobilize the enzyme on a solid support (e.g., resin, magnetic beads) for easy filtration or magnetic separation and reuse.[5][6][7][8][9]

Data Presentation

Table 1: Comparison of Scaled-Up Asymmetric Hydrogenation Conditions
Catalyst System Substrate Scale Pressure (bar) Temp (°C) Time (h) Yield (%) ee (%) Reference
Rhodium ComplexPyrazine-2-carboxamideLab Scale50702080 (conversion)77.6[12]
Palladium Catalyst5,6-disubstituted pyrazin-2-olsGram Scale6980249390[1]
Table 2: Comparison of Enzymatic Resolution Conditions
Enzyme Substrate Scale pH Temp (°C) Time (h) Yield (%) ee (%) Reference
AlcalaseMethyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylateLab ScaleN/AN/AN/AN/A>95[13]
Aminopeptidase (LAP2)Racemic piperazine-2-carboxamide100 g9258~40>99[4]
Whole cells (Klebsiella terrigena)Racemic piperazine-2-carboxamideLab ScaleN/AN/AN/A4199.4[14][15]

Experimental Protocols

Protocol 1: Scale-Up of Asymmetric Hydrogenation of Pyrazine-2-carboxamide

Materials:

  • Pyrazine-2-carboxamide

  • Rhodium-chiral phosphine ligand complex (e.g., Rh/(S,S)-Et-DuPhos)

  • Anhydrous, degassed methanol

  • High-pressure autoclave with stirring mechanism

Procedure:

  • Catalyst Preparation: In a glovebox, charge the autoclave with the rhodium-chiral phosphine ligand complex.

  • Substrate Addition: Add the pyrazine-2-carboxamide and anhydrous, degassed methanol to the autoclave.

  • Reaction Setup: Seal the autoclave and purge several times with nitrogen, followed by hydrogen.

  • Hydrogenation: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-100 bar) and heat to the target temperature (e.g., 50-80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking samples periodically (if the setup allows) and analyzing by HPLC or GC for conversion and enantiomeric excess.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.

  • Catalyst Removal: If using a homogeneous catalyst, it may be removed by precipitation or adsorption on a solid support. For heterogeneous catalysts, simple filtration is sufficient.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by crystallization, often as a salt (e.g., hydrochloride), to yield the enantiomerically pure piperazine-2-carboxylic acid.

Protocol 2: Scale-Up of Enzymatic Kinetic Resolution of Racemic Piperazine-2-carboxamide

Materials:

  • Racemic piperazine-2-carboxamide

  • Immobilized lipase or amidase (e.g., Novozym 435 or immobilized Aminopeptidase)

  • Phosphate buffer solution

  • Acid and base for pH adjustment

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Reaction Setup: In a temperature-controlled reactor, dissolve the racemic piperazine-2-carboxamide in the phosphate buffer solution. Adjust the pH to the optimal value for the chosen enzyme (e.g., pH 7-9).

  • Enzyme Addition: Add the immobilized enzyme to the reactor.

  • Resolution: Stir the mixture at the optimal temperature (e.g., 30-40 °C).

  • Monitoring: Monitor the reaction progress by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining amide and the formed carboxylic acid. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric purity for both components.

  • Enzyme Recovery: After reaching the desired conversion, stop the reaction and separate the immobilized enzyme by filtration or magnetic decantation if applicable. The enzyme can be washed and reused for subsequent batches.

  • Work-up and Separation: Adjust the pH of the aqueous solution to separate the desired (S)-piperazine-2-carboxylic acid from the unreacted (R)-piperazine-2-carboxamide.

    • To isolate the (S)-acid: Acidify the solution to a low pH (e.g., pH 2-3) to protonate the carboxylic acid, which can then be extracted with an organic solvent or isolated by crystallization.

    • To isolate the (R)-amide: Basify the remaining aqueous solution and extract the unreacted amide with an organic solvent.

  • Purification: The isolated product can be further purified by recrystallization.

Visualizations

Asymmetric_Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Pyrazine Pyrazine-2-carboxamide Autoclave High-Pressure Autoclave Pyrazine->Autoclave Catalyst Rh/Chiral Ligand Catalyst->Autoclave Solvent Anhydrous Methanol Solvent->Autoclave Filtration Catalyst Removal Autoclave->Filtration H2, Heat, Pressure Concentration Solvent Evaporation Filtration->Concentration Crystallization Crystallization (as salt) Concentration->Crystallization FinalProduct Enantiopure (S)-Piperazine- 2-carboxylic Acid Crystallization->FinalProduct

Caption: Workflow for Asymmetric Hydrogenation.

Enzymatic_Resolution_Workflow cluster_separation Separation Racemic Racemic Piperazine-2-carboxamide Reactor Bioreactor Racemic->Reactor Filtration Enzyme Filtration Reactor->Filtration Stirring, Temp Control ImmobilizedEnzyme Immobilized Enzyme ImmobilizedEnzyme->Reactor pH_Adjust1 Acidify to pH 2-3 Filtration->pH_Adjust1 RecycledEnzyme Recycled Enzyme Filtration->RecycledEnzyme Extraction1 Extract (S)-Acid pH_Adjust1->Extraction1 pH_Adjust2 Basify Aqueous Layer pH_Adjust1->pH_Adjust2 Aqueous Layer S_Acid (S)-Piperazine-2-carboxylic Acid Extraction1->S_Acid Extraction2 Extract (R)-Amide pH_Adjust2->Extraction2 R_Amide Unreacted (R)-Piperazine-2-carboxamide Extraction2->R_Amide

Caption: Workflow for Enzymatic Kinetic Resolution.

References

Validation & Comparative

A Comparative Guide to the Resolution of Piperazine-2-Carboxylic Acid: Enzymatic vs. Chemical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomers of piperazine-2-carboxylic acid are crucial building blocks in the synthesis of a wide range of pharmaceuticals. The stereochemistry at the C-2 position is often critical for biological activity, making efficient and highly selective resolution of the racemic mixture a key step in drug development and manufacturing. This guide provides an objective comparison of the two primary strategies for obtaining enantiomerically pure piperazine-2-carboxylic acid: enzymatic resolution and chemical resolution. We will delve into the performance of each method, supported by experimental data, and provide detailed protocols to aid in the selection and implementation of the most suitable approach for your research and development needs.

At a Glance: Key Performance Indicators

The choice between enzymatic and chemical resolution hinges on a variety of factors, including enantioselectivity, yield, scalability, cost, and environmental impact. The following table summarizes the key performance indicators for representative examples of each method.

MethodCatalyst/ReagentSubstrateEnantiomeric Excess (e.e.)YieldKey AdvantagesKey Disadvantages
Enzymatic Resolution AlcalaseMethyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate>99% for (S)-acidHighHigh enantioselectivity, mild reaction conditions, environmentally friendly.Theoretical maximum yield of 50% for each enantiomer in kinetic resolution.
Candida antarctica lipase A (CAL-A)N-4-Boc-piperazine-2-carboxylic acid methyl ester>99% for both enantiomersHigh (E > 200)High enantioselectivity, potential for dynamic kinetic resolution to exceed 50% yield.[1]May require screening of multiple enzymes and conditions.
Aminopeptidase from Aspergillus oryzaeRacemic piperazine-2-carboxamide>99% for (S)-acid~50% conversionHigh enantioselectivity, operates in aqueous media.[2][3]Substrate specificity may be a limitation.
Chemical Resolution Diastereomeric Salt Formation (e.g., with camphorsulfonic acid)Racemic piperazine-2-carboxylic acidTypically >95% after recrystallizationVariableWell-established, scalable, potential for high yields with recycling of the resolving agent.Often requires multiple recrystallizations, may be labor-intensive, use of stoichiometric chiral resolving agents.
Asymmetric Hydrogenation (Rh-complex)Pyrazine-2-carboxylic acid derivativeup to 77.6%41%Asymmetric synthesis route, avoids resolution step.[4]Requires specialized catalysts and high-pressure equipment, may not be a "resolution" in the classical sense.

In-Depth Analysis of Resolution Strategies

Enzymatic Resolution: The "Green" and Highly Selective Approach

Enzymatic resolution leverages the inherent stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic substrate. This method is characterized by its exceptional enantioselectivity, often achieving e.e. values greater than 99%, and its operation under mild, environmentally benign conditions (aqueous solutions, ambient temperature, and neutral pH).

One common approach is the kinetic resolution of a protected piperazine-2-carboxylic acid ester. For instance, the enzyme Alcalase has been successfully used to hydrolyze the methyl ester of N-Boc-piperazine-2-carboxylic acid, yielding the enantiomerically pure (S)-acid.[5] Similarly, Candida antarctica lipase A (CAL-A) has demonstrated high enantioselectivity in the N-acylation of piperazine-2-carboxylic acid esters.[1] Another strategy involves the use of aminopeptidases to resolve racemic piperazine-2-carboxamide, producing the corresponding enantiopure carboxylic acid.[2][3]

A significant advantage of enzymatic methods is the potential for dynamic kinetic resolution (DKR). In DKR, the "unwanted" enantiomer is racemized in situ, allowing for a theoretical yield of the desired enantiomer to approach 100%, thus overcoming the 50% yield limitation of standard kinetic resolution.

Experimental Protocols

Enzymatic Resolution using Alcalase

Objective: To obtain (S)-piperazine-2-carboxylic acid via enzymatic hydrolysis of its racemic N-Boc protected methyl ester.

Materials:

  • Racemic methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate

  • Alcalase (commercial preparation)

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Hydrochloric acid (1N)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate

Procedure:

  • Suspend racemic methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate in phosphate buffer (pH 7.0).

  • Add Alcalase to the suspension and stir the mixture at room temperature.

  • Monitor the reaction progress by chiral HPLC.

  • Once the desired conversion is reached (typically around 50%), stop the reaction by acidifying the mixture to pH 2-3 with 1N HCl.

  • Extract the mixture with ethyl acetate.

  • Separate the aqueous and organic layers. The unreacted (R)-ester will be in the organic layer, and the (S)-acid will be in the aqueous layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry over magnesium sulfate, filter, and concentrate to recover the (R)-ester.

  • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid to precipitate the (S)-acid.

  • Filter the precipitate, wash with cold water, and dry to obtain the enantiomerically pure (S)-piperazine-2-carboxylic acid.

Chemical Resolution via Diastereomeric Salt Formation

Objective: To resolve racemic piperazine-2-carboxylic acid using a chiral resolving agent.

Materials:

  • Racemic piperazine-2-carboxylic acid

  • Chiral resolving agent (e.g., (1S)-(+)-10-camphorsulfonic acid)

  • Solvent (e.g., methanol, ethanol, or a mixture with water)

  • Sodium hydroxide (1N)

  • Hydrochloric acid (1N)

  • Ethyl acetate

Procedure:

  • Dissolve the racemic piperazine-2-carboxylic acid in a suitable solvent with gentle heating.

  • In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (1S)-(+)-10-camphorsulfonic acid) in the same solvent.

  • Add the resolving agent solution to the piperazine-2-carboxylic acid solution.

  • Allow the mixture to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts. Further cooling in an ice bath may be necessary.

  • Collect the crystals by filtration and wash with a small amount of cold solvent. This is the first crop of the less soluble diastereomeric salt.

  • The enantiomeric purity of the resolved acid can be improved by recrystallizing the diastereomeric salt from a suitable solvent.

  • To recover the free piperazine-2-carboxylic acid, dissolve the diastereomeric salt in water and adjust the pH with a base (e.g., 1N NaOH) to break the salt.

  • Extract the resolving agent with an organic solvent (e.g., ethyl acetate).

  • Adjust the pH of the aqueous layer to the isoelectric point of piperazine-2-carboxylic acid with an acid (e.g., 1N HCl) to precipitate the enantiomerically enriched product.

  • Filter, wash with cold water, and dry.

  • The other enantiomer can be recovered from the mother liquor by a similar process of salt breaking and precipitation.

Visualizing the Workflows

To better understand the procedural differences between enzymatic and chemical resolution, the following diagrams illustrate the typical workflows for each method.

Enzymatic_Resolution_Workflow cluster_start Starting Material cluster_process Enzymatic Reaction cluster_separation Separation cluster_products Products racemate Racemic Piperazine-2-Carboxylic Acid Derivative enzyme Enzyme (e.g., Lipase, Protease) reaction Kinetic Resolution (Selective Transformation of one Enantiomer) racemate->reaction enzyme->reaction separation Physical Separation (e.g., Extraction, Chromatography) reaction->separation enantiomer_s (S)-Enantiomer separation->enantiomer_s enantiomer_r (R)-Enantiomer (unreacted) separation->enantiomer_r

Caption: Workflow for Enzymatic Kinetic Resolution.

Chemical_Resolution_Workflow cluster_start Starting Material cluster_process Diastereomeric Salt Formation cluster_separation Separation cluster_liberation Liberation of Enantiomers cluster_products Products racemate Racemic Piperazine-2-Carboxylic Acid resolving_agent Chiral Resolving Agent (e.g., Chiral Acid/Base) salt_formation Formation of Diastereomeric Salts racemate->salt_formation resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization salt_breaking Salt Breaking (pH adjustment) crystallization->salt_breaking enantiomer_1 Enantiomer 1 salt_breaking->enantiomer_1 enantiomer_2 Enantiomer 2 salt_breaking->enantiomer_2

Caption: Workflow for Chemical Resolution via Diastereomeric Salt Formation.

Conclusion and Recommendations

Both enzymatic and chemical resolution methods offer viable pathways to enantiomerically pure piperazine-2-carboxylic acid, each with a distinct set of advantages and disadvantages.

Enzymatic resolution is the preferred method when high enantioselectivity is paramount and mild, environmentally friendly conditions are desired. It is particularly well-suited for the synthesis of high-value pharmaceutical intermediates where purity is of the utmost importance. The potential for dynamic kinetic resolution further enhances its appeal by offering a route to yields greater than 50%.

Chemical resolution , primarily through diastereomeric salt formation, remains a robust and scalable technique. Its long history of industrial application speaks to its reliability. While it may require more optimization in terms of solvent screening and recrystallization steps, it is often a more straightforward method to implement with standard laboratory equipment and can be more cost-effective for large-scale production, especially if the resolving agent can be efficiently recycled.

Ultimately, the optimal choice of resolution strategy will depend on the specific requirements of the project, including the desired scale of production, the required level of enantiopurity, cost considerations, and available resources. For researchers and drug development professionals, a thorough evaluation of both approaches is recommended to identify the most efficient and economical route to the desired chiral intermediate.

References

Validating Piperazine-2-Carboxylic Acid Derivative Structures with 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel molecules is paramount. This guide provides a comparative overview of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy for the structural validation of piperazine-2-carboxylic acid derivatives, a scaffold of significant interest in medicinal chemistry. We present supporting experimental data, detailed methodologies, and logical workflows to aid in the accurate characterization of these compounds.

The piperazine-2-carboxylic acid core is a versatile scaffold frequently employed in the design of therapeutic agents. Its conformational flexibility and the potential for stereoisomers and regioisomers following substitution necessitate robust analytical techniques for definitive structure elucidation. While one-dimensional (1D) NMR (¹H and ¹³C) provides initial insights, 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for unequivocally establishing atomic connectivity and stereochemistry.

Comparative Analysis of 2D NMR Techniques for Structural Elucidation

The combination of COSY, HSQC, and HMBC experiments provides a comprehensive picture of the molecular structure. Each technique offers unique and complementary information, and their collective interpretation allows for the confident assignment of all proton and carbon signals, thereby validating the proposed chemical structure.

2D NMR TechniqueInformation ProvidedKey Application for Piperazine-2-Carboxylic Acid Derivatives
COSY (¹H-¹H Correlation Spectroscopy) Shows correlations between protons that are spin-spin coupled, typically through two or three bonds.Identifies adjacent protons within the piperazine ring and on any substituents. Establishes the spin systems of the ethylenediamine backbone of the piperazine ring.
HSQC (Heteronuclear Single Quantum Coherence) Reveals one-bond correlations between protons and their directly attached carbons.Assigns the carbon signals of the piperazine ring and substituents by correlating them to their known proton signals.
HMBC (Heteronuclear Multiple Bond Correlation) Displays correlations between protons and carbons over two to three (and sometimes four) bonds.Connects different spin systems and confirms the overall carbon skeleton. Crucial for identifying the points of substitution on the piperazine ring and the relative positions of functional groups.

Experimental Data: A Case Study of a Representative Derivative

To illustrate the power of these techniques, we present a summary of the expected 2D NMR correlations for a model compound, 1-benzoyl-piperazine-2-carboxylic acid . The data presented in the following tables is a representative example based on typical chemical shifts and coupling patterns for such derivatives.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for 1-benzoyl-piperazine-2-carboxylic acid

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
2~4.2 (dd)~55.0
3a~3.3 (m)~45.0
3b~3.1 (m)
4~3.9 (br s)~48.0
5a~3.0 (m)~44.0
5b~2.8 (m)
6a~3.6 (m)~46.0
6b~3.4 (m)
C=O (amide)-~168.0
C=O (acid)-~175.0
Benzoyl-C1'-~135.0
Benzoyl-C2'/C6'~7.4 (d)~128.0
Benzoyl-C3'/C5'~7.5 (t)~129.0
Benzoyl-C4'~7.4 (t)~130.0

Table 2: Key 2D NMR Correlations for 1-benzoyl-piperazine-2-carboxylic acid

Proton (¹H)COSY (¹H) CorrelationsHSQC (¹³C) CorrelationHMBC (¹³C) Correlations
H-2H-3a, H-3bC-2C-3, C-6, C=O (acid)
H-3a, H-3bH-2C-3C-2, C-4, C-5
H-5a, H-5bH-6a, H-6bC-5C-4, C-6
H-6a, H-6bH-5a, H-5bC-6C-2, C-5, C=O (amide)
Benzoyl-H2'/H6'Benzoyl-H3'/H5'Benzoyl-C2'/C6'Benzoyl-C1', Benzoyl-C4', C=O (amide)

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible 2D NMR data.

Sample Preparation
  • Dissolve 5-10 mg of the piperazine-2-carboxylic acid derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical and should be based on the solubility of the compound and the chemical shifts of the solvent signals.

  • Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2D NMR Data Acquisition

The following are general parameters for acquiring 2D NMR spectra on a 400 or 500 MHz spectrometer. These may need to be optimized for specific instruments and samples.

  • COSY:

    • Pulse Program: cosygpqf (or equivalent gradient-selected, phase-sensitive sequence)

    • Spectral Width (F2 and F1): 10-12 ppm

    • Number of Scans (ns): 2-4

    • Number of Increments (F1): 256-512

    • Relaxation Delay (d1): 1-2 s

  • HSQC:

    • Pulse Program: hsqcedetgpsisp2.3 (or equivalent edited HSQC for multiplicity information)

    • Spectral Width (F2 - ¹H): 10-12 ppm

    • Spectral Width (F1 - ¹³C): 150-200 ppm

    • Number of Scans (ns): 4-8

    • Number of Increments (F1): 128-256

    • Relaxation Delay (d1): 1-2 s

    • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz

  • HMBC:

    • Pulse Program: hmbcgplpndqf (or equivalent gradient-selected sequence)

    • Spectral Width (F2 - ¹H): 10-12 ppm

    • Spectral Width (F1 - ¹³C): 200-220 ppm

    • Number of Scans (ns): 8-16

    • Number of Increments (F1): 256-512

    • Relaxation Delay (d1): 1-2 s

    • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8-10 Hz

Visualization of the Validation Workflow

The logical flow of information from 2D NMR experiments to a validated structure is critical. The following diagrams illustrate this process.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Validation 1D_H 1D ¹H NMR Proton_Assignments Proton Signal Assignments 1D_H->Proton_Assignments 1D_C 1D ¹³C NMR Carbon_Assignments Carbon Signal Assignments 1D_C->Carbon_Assignments 2D_NMR COSY, HSQC, HMBC Connectivity_Map Establish Connectivity 2D_NMR->Connectivity_Map Proton_Assignments->Connectivity_Map Carbon_Assignments->Connectivity_Map Proposed_Structure Proposed Structure Connectivity_Map->Proposed_Structure Validated_Structure Validated Structure Proposed_Structure->Validated_Structure Comparison & Confirmation G H2 H-2 H3 H-3 H2->H3 COSY C2 C-2 H2->C2 HSQC C3 C-3 H2->C3 HMBC C6 C-6 H2->C6 HMBC C_Acid C=O (acid) H2->C_Acid HMBC H3->C3 HSQC H5 H-5 H6 H-6 H5->H6 COSY C5 C-5 H5->C5 HSQC H6->C6 HSQC C_Amide C=O (amide) H6->C_Amide HMBC H_Bz H-Bz H_Bz->C_Amide HMBC C_Bz C-Bz H_Bz->C_Bz HSQC

A Comparative Guide to Determining the Enantiomeric Purity of (S)-Piperazine-2-Carboxylic Acid by Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of the enantiomeric purity of chiral molecules like (S)-piperazine-2-carboxylic acid is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering high resolution and sensitivity. This guide provides an objective comparison of different chiral HPLC methods for quantifying the enantiomeric excess of (S)-piperazine-2-carboxylic acid, supported by experimental data and detailed protocols.

Comparison of Chiral HPLC Methods

The enantiomeric separation of piperazine-2-carboxylic acid can be effectively achieved through direct chiral HPLC, where the enantiomers are resolved on a chiral stationary phase (CSP). An alternative approach involves the pre-column derivatization of the analyte with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral HPLC column.

MethodChiral Stationary Phase (CSP)Mobile PhaseDetectionKey Advantages
Direct Chiral HPLC Astec Chirobiotic™ T (Teicoplanin-based)Isocratic: 90% 50mM Potassium Phosphate pH 7.0 / 10% MethanolUV at 198 nmDirect analysis of the underivatized analyte, minimizing sample preparation and potential for racemization.
Indirect Chiral HPLC (with Derivatization) Chiralpak® IC (Cellulose-based)Isocratic: Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)UV at 340 nm (after derivatization)Enhanced UV detection and sensitivity through derivatization; separation on a common chiral phase.

Experimental Data

The following table summarizes the experimental results for the direct chiral HPLC separation of piperazine-2-carboxylic acid enantiomers on an Astec Chirobiotic™ T column.

EnantiomerRetention Time (minutes)
(S)-piperazine-2-carboxylic acid11.5
(R)-piperazine-2-carboxylic acid14.2

Data sourced from a patent describing the process for the preparation of chiral piperazine-2-carboxylic acid.[1]

Experimental Protocols

Protocol 1: Direct Chiral HPLC Method

This protocol details the direct enantioselective analysis of piperazine-2-carboxylic acid using a macrocyclic glycopeptide-based chiral stationary phase.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Astec Chirobiotic™ T column (25 cm x 4.6 mm, 5 µm particle size)

  • Potassium phosphate monobasic

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

2. Mobile Phase Preparation:

  • Prepare a 50mM potassium phosphate buffer by dissolving the appropriate amount of potassium phosphate monobasic in HPLC grade water.

  • Adjust the pH of the buffer to 7.0 using a suitable base (e.g., potassium hydroxide solution).

  • The mobile phase consists of 90% 50mM potassium phosphate buffer (pH 7.0) and 10% methanol.

  • Filter and degas the mobile phase before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 10 °C

  • Injection Volume: 2 µL

  • Detection: UV at 198 nm

4. Sample Preparation:

  • Dissolve the piperazine-2-carboxylic acid sample in the mobile phase to a suitable concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Integrate the peak areas of the (S) and (R) enantiomers.

  • Calculate the enantiomeric purity (% ee) using the following formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Protocol 2: Indirect Chiral HPLC Method with NBD-Cl Derivatization

This protocol describes an alternative method involving derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl) to enhance UV detection, followed by separation on a cellulose-based chiral stationary phase.[2][3]

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiralpak® IC column (25 cm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Diethylamine

  • 4-chloro-7-nitrobenzofuran (NBD-Cl)

  • Buffer solution (e.g., sodium bicarbonate)

2. Derivatization Procedure:

  • Dissolve the piperazine-2-carboxylic acid sample in a suitable buffer (e.g., 0.1 M sodium bicarbonate).

  • Add a solution of NBD-Cl in acetonitrile.

  • Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the derivatization reaction.

  • Cool the reaction mixture and dilute with the mobile phase before injection.

3. Mobile Phase Preparation:

  • The mobile phase consists of a mixture of Acetonitrile, Methanol, and Diethylamine in the ratio of 90:10:0.1 (v/v/v).[3]

  • Filter and degas the mobile phase before use.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C[3]

  • Injection Volume: 10 µL[3]

  • Detection: UV at 340 nm[3]

5. Data Analysis:

  • As described in Protocol 1, calculate the enantiomeric purity based on the peak areas of the resulting diastereomers.

Method Selection and Workflow

The choice between a direct and an indirect chiral HPLC method depends on several factors, including the availability of specific chiral columns, the required sensitivity of the assay, and the complexity of the sample matrix. The following diagrams illustrate the general experimental workflow and a decision-making process for method selection.

G cluster_workflow Experimental Workflow for Chiral Purity Analysis Sample Sample of (S)-Piperazine-2-Carboxylic Acid SamplePrep Sample Preparation (Dissolution/Derivatization) Sample->SamplePrep HPLC Chiral HPLC Analysis SamplePrep->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Analysis Peak Integration and Enantiomeric Purity Calculation Data->Analysis

Caption: General experimental workflow for determining the enantiomeric purity of (S)-piperazine-2-carboxylic acid by chiral HPLC.

G cluster_decision Decision Logic for Method Selection Start Start: Need to determine enantiomeric purity DirectAvailable Is a suitable direct chiral column available (e.g., Chirobiotic T)? Start->DirectAvailable UseDirect Use Direct HPLC Method DirectAvailable->UseDirect Yes IndirectAvailable Is a suitable indirect method (derivatization + chiral column) available? DirectAvailable->IndirectAvailable No UseIndirect Use Indirect HPLC Method IndirectAvailable->UseIndirect Yes DevelopMethod Method Development Required IndirectAvailable->DevelopMethod No

Caption: Decision tree for selecting an appropriate chiral HPLC method.

Conclusion

Both direct and indirect chiral HPLC methods are powerful tools for the determination of the enantiomeric purity of (S)-piperazine-2-carboxylic acid. The direct method using a teicoplanin-based chiral stationary phase offers a straightforward approach with minimal sample preparation. The indirect method, involving derivatization, can provide enhanced sensitivity and may be advantageous when a specific direct column is unavailable. The selection of the optimal method will depend on the specific requirements of the analysis and the resources available in the laboratory.

References

A Comparative Analysis of Piperazine-2-Carboxylic Acid Derivatives and Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs. Its unique physicochemical properties, including the ability to modulate solubility and engage in various biological interactions, make it a versatile building block in drug design. This guide provides a comparative overview of the biological activity of piperazine-2-carboxylic acid derivatives against known inhibitors, supported by quantitative data and detailed experimental methodologies.

Cholinesterase Inhibition: A Target for Alzheimer's Disease

A series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives have been investigated as potential multi-target-directed ligands for Alzheimer's disease, with a focus on their anticholinesterase activity.[1] The inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) were evaluated and compared with the standard drugs donepezil and tacrine.

Comparative Inhibitory Activity (Ki) of Piperazine-2-Carboxylic Acid Derivatives against Cholinesterases
CompoundTarget EnzymeKi (µM)Known InhibitorTarget EnzymeKi (µM)
4c (1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid)AChE10.18 ± 1.00DonepezilBChE12.5 ± 2.6
7b (1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid)BChE0.0016 ± 0.00008TacrineBChE0.0173 ± 0.0023

Notably, compound 7b demonstrated significantly superior inhibitory activity against BChE compared to both donepezil and tacrine.[1] The free carboxylic acid derivatives generally showed enhanced selectivity for AChE.[1] Lineweaver-Burk plot analysis indicated a competitive inhibition mechanism for both AChE and BChE.[1] Furthermore, cytotoxicity assessments of compounds 4c and 7b on human neuroblastoma (SH-SY5Y) cell lines revealed lower toxicity than staurosporine and comparable toxicity to donepezil.[1]

Experimental Protocol: Cholinesterase Inhibition Assay

The in vitro inhibitory activity against Electrophorus electricus acetylcholinesterase (AChE) and equine serum butyrylcholinesterase (BChE) was determined using a modified Ellman's method.[1]

  • Enzyme and Substrate Preparation: Solutions of AChE and BChE, as well as the substrates acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI), are prepared in a suitable buffer (e.g., phosphate buffer).

  • Inhibitor Preparation: The piperazine-2-carboxylic acid derivatives and reference drugs (donepezil, tacrine) are dissolved in an appropriate solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted.

  • Assay Procedure:

    • In a 96-well plate, the enzyme solution is pre-incubated with various concentrations of the test compounds for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • The reaction is initiated by the addition of the substrate (ATCI for AChE, BTCI for BChE) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored anion.

    • The absorbance of the yellow product is measured spectrophotometrically at a specific wavelength (e.g., 412 nm) over time.

  • Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The Ki values are then calculated from dose-response curves.

α-Glucosidase Inhibition: A Strategy for Type 2 Diabetes Management

Chiral pyrimidinyl-piperazine carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against yeast α-glucosidase, a key enzyme in carbohydrate digestion.[2] Their performance was compared against acarbose, a well-established α-glucosidase inhibitor.

Comparative Inhibitory Activity (IC50) of Piperazine Carboxamide Derivatives against Yeast α-Glucosidase
CompoundIC50 (µM)Known InhibitorIC50 (µM)
7c 0.4 - 1.5Acarbose817.38 ± 6.3
17c 0.4 - 1.5
21c 0.4 - 1.5
22c 0.4 - 1.5

All synthesized compounds exhibited significantly more potent inhibition of yeast α-glucosidase compared to acarbose.[2] Interestingly, compounds with an S-configuration at the chiral center were found to be up to five times more active than their R-configuration counterparts.[2] Kinetic studies revealed a competitive mode of inhibition.[2] Cytotoxicity studies on the most potent compounds (7c, 17c, 21c, and 22c) against normal human dermal fibroblast (HDF) cells indicated that they were not toxic at their effective inhibitory concentrations.[2]

Experimental Protocol: α-Glucosidase Inhibition Assay

The inhibitory activity against α-glucosidase from Saccharomyces cerevisiae was evaluated as follows:

  • Enzyme and Substrate Preparation: A solution of α-glucosidase and its substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate buffer).

  • Inhibitor Preparation: The pyrimidinyl-piperazine carboxamide derivatives and the reference drug (acarbose) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.

  • Assay Procedure:

    • The enzyme solution is pre-incubated with various concentrations of the test compounds in a 96-well plate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).

    • The reaction is initiated by adding the pNPG substrate.

    • The enzymatic hydrolysis of pNPG releases p-nitrophenol, a yellow-colored product.

    • The absorbance of the p-nitrophenol is measured at a specific wavelength (e.g., 405 nm) after a set incubation time.

  • Data Analysis: The percentage of inhibition is calculated by comparing the absorbance values of the wells with and without the inhibitor. The IC50 values, representing the concentration of the inhibitor required to achieve 50% inhibition, are determined from the dose-response curves.

Serotonin 5-HT1A Receptor Pathway in Depression

Certain piperazine derivatives have been designed and evaluated for their potential as antidepressants, targeting the 5-hydroxytryptamine (serotonin) 1A receptor (5-HT1AR).[3] The binding affinity of these compounds to the 5-HT1AR was determined, and their effects on the downstream signaling pathway involving brain-derived neurotrophic factor (BDNF) and protein kinase A (PKA) were investigated.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron 5-HT_synthesis 5-HT Synthesis 5-HT_vesicle 5-HT Vesicle 5-HT_synthesis->5-HT_vesicle 5-HT_release 5-HT Release 5-HT_vesicle->5-HT_release 5-HT 5-HT 5-HT_release->5-HT 5-HT1AR 5-HT1A Receptor 5-HT->5-HT1AR Piperazine Derivative (e.g., compound 6a) AC Adenylyl Cyclase 5-HT1AR->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates BDNF_gene BDNF Gene Transcription CREB->BDNF_gene Activates BDNF BDNF BDNF_gene->BDNF Leads to Neuronal_survival Neuronal Survival & Growth BDNF->Neuronal_survival Promotes Piperazine_derivative Piperazine Derivative (Compound 6a) Piperazine_derivative->5-HT1AR Binds with high affinity (Ki = 1.28 nM)

Caption: 5-HT1AR signaling pathway targeted by piperazine derivatives for antidepressant effects.

Compound 6a from one study demonstrated a high affinity for the 5-HT1A receptor with a Ki value of 1.28 nM and was shown to significantly increase serotonin levels in the brain.[3] In a chronic unpredictable mild stress (CUMS) model, compound 6a was able to reverse the reduced expression of 5-HT1AR, BDNF, and PKA in the hippocampus.[3]

Other Biological Activities

Piperazine-2-carboxylic acid derivatives have also been explored for a range of other therapeutic applications:

  • Soluble Epoxide Hydrolase (sEH) Inhibition: A novel piperidine/piperazine amide derivative of chromone-2-carboxylic acid, compound 7 , was identified as a concentration-dependent inhibitor of human sEH with an IC50 of 1.75 µM, positioning it as a lead structure for developing new anti-inflammatory agents.[4]

  • Antipsychotic Activity: A series of multi-receptor ligands based on the piperazine scaffold have been synthesized as potential antipsychotics. Compound 3w exhibited high mixed affinities for D2, 5-HT1A, 5-HT2A, and H3 receptors and demonstrated favorable antipsychotic-like activities in in vivo assessments.[5]

  • Antimicrobial and Antifungal Activity: Synthesized piperazine derivatives have shown significant activity against various bacterial strains (Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, Escherichia coli) and fungal species (Candida albicans, Aspergillus niger, Aspergillus flavus, Aspergillus fumigatus).[6]

  • Anti-tubercular Activity: Several substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives displayed significant activity against Mycobacterium tuberculosis H37Ra, with IC50 values ranging from 1.35 to 2.18 µM.[7]

Conclusion

Derivatives of piperazine-2-carboxylic acid represent a promising and versatile class of compounds with a broad spectrum of biological activities. The comparative data presented herein highlights their potential to yield potent and selective inhibitors for various therapeutic targets. The detailed experimental protocols provide a foundation for researchers to further explore and optimize these promising scaffolds in the pursuit of novel and effective therapeutics.

References

A Comparative Guide to the Efficacy of Lipases in the Kinetic Resolution of Piperazine Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of piperazine derivatives is of significant interest in medicinal chemistry due to their prevalence in a wide range of pharmaceuticals. The kinetic resolution of piperazine esters using lipases presents an efficient and environmentally benign method to obtain enantiomerically pure building blocks. This guide provides a comparative overview of the efficacy of different lipases for this purpose, with a focus on providing supporting experimental data and detailed protocols to aid in the selection of the most suitable biocatalyst.

Comparative Performance of Lipases

The kinetic resolution of N-Boc-piperazine-2-carboxylic acid methyl esters has been effectively demonstrated using Candida antarctica lipase A (CAL-A). This lipase exhibits high enantioselectivity in the N-acylation of these substrates. The following tables summarize the performance of CAL-A under various experimental conditions. Data for a direct comparison with other lipases such as Candida antarctica lipase B (CAL-B) and Pseudomonas cepacia lipase (PCL) for the kinetic resolution of the same piperazine esters is limited in the current literature. However, their general applicability in the resolution of related cyclic amino esters suggests they are viable candidates for such transformations.

Table 1: Kinetic Resolution of rac-N-4-Boc-piperazine-2-carboxylic acid methyl ester using Candida antarctica Lipase A (CAL-A)
EntryAcyl DonorSolventTime (h)Conversion (c) %e.e.s (%)e.e.p (%)Enantioselectivity (E)
12,2,2-trifluoroethyl butanoateDIPE166>99>200
22,2,2-trifluoroethyl butanoateDIPE2450>99>99>200
32,2,2-trifluoroethyl butanoateTBME14788>99>200
4vinyl butanoateTBME14893>99-
5ethyl butanoateDIPE24669445

Data sourced from a study on the kinetic resolution of piperazine-2-carboxylic acid derivatives.[1][2]

Table 2: Kinetic Resolution of rac-N-1-Boc-piperazine-2-carboxylic acid methyl ester using Candida antarctica Lipase A (CAL-A)
EntryAcyl DonorSolventTime (h)Conversion (c) %e.e.s (%)e.e.p (%)Enantioselectivity (E)
12,2,2-trifluoroethyl butanoateDIPE2466>9945
22,2,2-trifluoroethyl butanoateTBME61618>99200
3vinyl butanoateTBME24427498-
4ethyl butanoateDIPE24119025

Data sourced from a study on the kinetic resolution of piperazine-2-carboxylic acid derivatives.[1][2]

Discussion of Lipase Efficacy

Candida antarctica Lipase A (CAL-A) has demonstrated exceptional performance in the N-acylation of N-Boc-protected piperazine-2-carboxylic acid methyl esters.[1][2] With activated acyl donors like 2,2,2-trifluoroethyl butanoate, CAL-A achieves outstanding enantioselectivity (E > 200), yielding both the unreacted substrate and the acylated product with very high enantiomeric excess (>99% e.e.).[1] The choice of solvent also plays a crucial role, with tert-butyl methyl ether (TBME) generally leading to higher conversions in shorter timeframes compared to diisopropyl ether (DIPE).[1][2]

Pseudomonas cepacia Lipase (PCL) , also known as Burkholderia cepacia lipase, is another versatile lipase recognized for its thermal stability and tolerance to organic solvents. It has been effectively used in the kinetic resolution of a variety of chiral compounds, including piperidine and tetrahydroisoquinoline derivatives.[5][6] Its proven ability to resolve cyclic amines makes it a plausible candidate for the kinetic resolution of piperazine esters, warranting investigation in screening studies.

Experimental Protocols

The following is a representative experimental protocol for the kinetic resolution of N-Boc-piperazine-2-carboxylic acid methyl esters using CAL-A.

Materials:

  • rac-N-Boc-piperazine-2-carboxylic acid methyl ester (substrate)

  • Acyl donor (e.g., 2,2,2-trifluoroethyl butanoate, vinyl butanoate)

  • Anhydrous solvent (e.g., DIPE, TBME)

  • Immobilized Candida antarctica lipase A (CAL-A)

  • Standard laboratory glassware and stirring equipment

  • Analytical instrumentation for determining conversion and enantiomeric excess (e.g., chiral HPLC or GC)

General Procedure for Kinetic Resolution:

  • The racemic substrate is dissolved in the selected anhydrous solvent to a final concentration of 0.050 M.

  • The acyl donor is added to the solution (typically at a concentration of 0.10-0.40 M).

  • The reaction is initiated by the addition of the immobilized CAL-A preparation (typically 25-75 mg per mL of reaction volume).

  • The reaction mixture is stirred at a controlled temperature (e.g., room temperature or 30-40 °C).

  • The progress of the reaction is monitored by periodically taking aliquots and analyzing them by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the substrate (e.e.s) and the product (e.e.p).

  • Once the desired level of conversion (ideally around 50%) is reached, the reaction is stopped by filtering off the immobilized enzyme.

  • The solvent is removed from the filtrate under reduced pressure.

  • The resulting mixture of the unreacted substrate and the acylated product is separated by column chromatography.

Visualizing the Process

To better illustrate the experimental workflow, the following diagrams are provided.

G Experimental Workflow for Lipase-Catalyzed Kinetic Resolution cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Separation rac_substrate Racemic Piperazine Ester mix Reaction Mixture rac_substrate->mix acyl_donor Acyl Donor acyl_donor->mix solvent Anhydrous Solvent solvent->mix lipase Immobilized Lipase (e.g., CAL-A) lipase->mix Add to initiate stir Stir at Controlled Temperature mix->stir monitor Monitor by Chiral HPLC/GC stir->monitor Take aliquots filter Filter to Remove Enzyme monitor->filter When c ≈ 50% evaporate Solvent Evaporation filter->evaporate separate Column Chromatography evaporate->separate enant_prod Enantiopure Product separate->enant_prod enant_sub Enantiopure Substrate separate->enant_sub

Caption: Experimental workflow for the kinetic resolution of piperazine esters.

G Logical Relationship in Kinetic Resolution racemate Racemic Piperazine Ester (R- and S-enantiomers) reaction Enantioselective Acylation racemate->reaction lipase Chiral Lipase lipase->reaction acyl_donor Acyl Donor acyl_donor->reaction product Acylated Product (e.g., S-enantiomer) reaction->product Fast Reaction unreacted Unreacted Substrate (e.g., R-enantiomer) reaction->unreacted Slow Reaction

Caption: Principle of lipase-catalyzed kinetic resolution.

References

Comparative Guide to Piperazine Amide JNK Inhibitors: A Structure-Activity Relationship Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of piperazine amide-based inhibitors of c-Jun N-terminal kinase (JNK). It summarizes key structure-activity relationship (SAR) data, details relevant experimental methodologies, and visualizes critical biological pathways and workflows.

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are key players in cellular responses to stress signals, such as inflammatory cytokines, ultraviolet irradiation, and heat shock. As members of the mitogen-activated protein kinase (MAPK) family, JNKs are involved in regulating a wide array of cellular processes, including inflammation, apoptosis, and cell differentiation. The three main JNK isoforms, JNK1, JNK2, and JNK3, share a high degree of homology but exhibit distinct tissue distribution and play different roles in pathological conditions. JNK1 and JNK2 are ubiquitously expressed, while JNK3 is primarily found in the brain, heart, and testes. This isoform-specific expression pattern has made JNKs, particularly JNK3, an attractive therapeutic target for neurodegenerative diseases. This guide focuses on a series of piperazine amide derivatives that have been investigated as potent JNK inhibitors.

Structure-Activity Relationship (SAR) Data

A high-throughput screening campaign led to the identification of a piperazine amide-based compound 1 as a potent, ATP-competitive pan-JNK inhibitor. This initial hit demonstrated promising selectivity against the related p38 kinase. Subsequent optimization efforts focused on modifying three key regions of the molecule: the piperazine core, the phenyl ring, and the aniline amide group. The following tables summarize the quantitative SAR data from these optimization studies.

Table 1: SAR of the Piperazine Core
CompoundJNK3 IC₅₀ (µM)JNK1 IC₅₀ (µM)
1 2-(spiroketal)ethyl1.00.49
4a H10>20
4b Methyl1.20.65
4c Ethyl1.10.55
4d Isopropyl1.50.80
4e Propargyl0.350.18
4f Allyl0.250.13
4g Cyclopropylmethyl0.180.09
4h 2-Furanylmethyl0.200.10
4i 2-Thienylmethyl0.220.11

Data compiled from a study by Shin et al.

Modifications to the piperazine core revealed that an unprotected piperazine (4a ) was significantly less potent. Simple alkyl substitutions (4b-d ) resulted in little change in potency compared to the lead compound. However, the introduction of small, unsaturated groups such as propargyl (4e ) and allyl (4f ), or small cyclic moieties like cyclopropylmethyl (4g ), led to a notable increase in potency against both JNK1 and JNK3.

Table 2: SAR of the Phenyl Ring
CompoundJNK3 IC₅₀ (µM)JNK1 IC₅₀ (µM)
4j H0.250.13
4k 3-F0.200.10
4l 3-Cl0.150.08
4m 3-Me0.100.05
4n 3-OMe1.50.80
4o 3-CF₃2.01.1
4p 3-CN2.51.3
4q 3-NO₂3.01.6

Data compiled from a study by Shin et al.

Exploration of substituents on the phenyl ring indicated a preference for small, electron-donating or weakly electron-withdrawing groups at the 3-position. Halogen substitutions like fluorine (4k ) and chlorine (4l ) were well-tolerated, while a methyl group (4m ) provided the most significant enhancement in potency. Larger or more strongly electron-withdrawing groups, such as methoxy (4n ), trifluoromethyl (4o ), cyano (4p ), and nitro (4q ), led to a decrease in activity.

Table 3: SAR of the Aniline Amide Group
CompoundAmide MoietyJNK3 IC₅₀ (µM)JNK1 IC₅₀ (µM)
4r Benzamide0.100.05
4s 2-Fluorobenzamide0.120.06
4t 3-Fluorobenzamide0.080.04
4u 4-Fluorobenzamide0.150.08
4v 3-Chlorobenzamide0.070.035
4w 3-Methylbenzamide0.060.03
4x Thiophene-2-carboxamide0.200.10
4y Furan-2-carboxamide0.250.13

Data compiled from a study by Shin et al.

The investigation of the aniline amide portion of the scaffold revealed that aromatic amides were favorable for activity. Substitutions on the benzamide ring showed that electron-withdrawing groups at the meta-position, such as 3-fluoro (4t ) and 3-chloro (4v ), as well as a small electron-donating group like 3-methyl (4w ), enhanced potency. Heterocyclic amides, such as thiophene-2-carboxamide (4x ) and furan-2-carboxamide (4y ), were also tolerated but resulted in slightly reduced activity compared to the best benzamide analogs.

Signaling Pathways and Experimental Workflows

To understand the context of JNK inhibition and the methods used to evaluate these piperazine amide inhibitors, the following diagrams illustrate the JNK signaling pathway and a general experimental workflow for inhibitor screening and optimization.

JNK_Signaling_Pathway Stress Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress->MAPKKK MAPKK MAPKK (MKK4, MKK7) MAPKKK->MAPKK JNK JNK (JNK1/2/3) MAPKK->JNK cJun c-Jun JNK->cJun Phosphorylation Cellular_Response Cellular Response (Apoptosis, Inflammation, Differentiation) cJun->Cellular_Response Inhibitor Piperazine Amide JNK Inhibitor Inhibitor->JNK

JNK Signaling Pathway and Point of Inhibition.

HTS_Workflow HTS High-Throughput Screening (HTS) Hit_ID Hit Identification (Compound 1) HTS->Hit_ID Lead_Op Lead Optimization (SAR Studies) Hit_ID->Lead_Op In_Vitro In Vitro Assays (Kinase & Cellular) Lead_Op->In_Vitro In_Vitro->Lead_Op Feedback In_Vivo In Vivo Studies In_Vitro->In_Vivo

Drug Discovery Workflow for JNK Inhibitors.

Experimental Protocols

The evaluation of the piperazine amide JNK inhibitors involved both biochemical and cell-based assays to determine their potency and selectivity.

JNK Kinase Inhibition Assay (Biochemical Assay)

This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of JNK isoforms.

Objective: To determine the IC₅₀ values of the piperazine amide derivatives against JNK1, JNK2, and JNK3.

Materials:

  • Recombinant human JNK1, JNK2, and JNK3 enzymes

  • ATP (Adenosine triphosphate)

  • GST-c-Jun (a substrate for JNK)

  • Test compounds (piperazine amide derivatives)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)

  • ⁹⁶-well plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Procedure:

  • Compound Preparation: A serial dilution of each test compound is prepared in DMSO and then further diluted in the kinase assay buffer.

  • Reaction Mixture Preparation: In each well of a 96-well plate, the JNK enzyme, the GST-c-Jun substrate, and the test compound at various concentrations are combined in the kinase assay buffer.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically kept close to the Km value for each JNK isoform.

  • Incubation: The reaction plate is incubated at 30°C for a specified period (e.g., 60 minutes).

  • Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent such as the ADP-Glo™ system. The luminescence signal is read using a plate reader.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a DMSO control. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.

c-Jun Phosphorylation Assay (Cell-Based Assay)

This assay assesses the ability of the compounds to inhibit JNK activity within a cellular context by measuring the phosphorylation of its downstream substrate, c-Jun.

Objective: To evaluate the cellular potency of the piperazine amide JNK inhibitors.

Materials:

  • A suitable cell line (e.g., HeLa or HEK293)

  • Cell culture medium and supplements

  • JNK activator (e.g., anisomycin or UV irradiation)

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-c-Jun (Ser63) and anti-total-c-Jun

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Treatment: Cells are seeded in multi-well plates and grown to a suitable confluency. The cells are then pre-incubated with various concentrations of the test compounds for a defined period (e.g., 1 hour).

  • JNK Activation: The JNK pathway is stimulated by treating the cells with a JNK activator (e.g., anisomycin) for a short duration (e.g., 30 minutes).

  • Cell Lysis: The cells are washed with ice-cold PBS and then lysed with lysis buffer to extract total cellular proteins.

  • Protein Quantification: The protein concentration of each cell lysate is determined using a standard method (e.g., BCA assay).

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunodetection: The membrane is blocked and then incubated with the primary antibody against phospho-c-Jun. Subsequently, the membrane is incubated with an HRP-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent substrate. To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against total c-Jun.

  • Data Analysis: The intensity of the phospho-c-Jun bands is quantified and normalized to the total c-Jun bands. The percentage of inhibition of c-Jun phosphorylation is calculated for each compound concentration, and the cellular IC₅₀ value is determined.

Piperazine Derivatives as Cholinesterase Inhibitors: A Comparative In Vitro Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective treatments for neurodegenerative diseases like Alzheimer's has highlighted the significance of cholinesterase inhibitors. Among the diverse scaffolds explored, piperazine derivatives have emerged as a promising class of compounds. This guide provides an objective comparison of the in vitro performance of various piperazine derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the two key enzymes in cholinergic neurotransmission. The information is supported by experimental data from multiple studies, with detailed methodologies for key assays to facilitate reproducibility and further research.

Comparative Inhibitory Activity

The inhibitory potential of various piperazine derivatives against AChE and BChE is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency. The following table summarizes the in vitro inhibitory activities of selected piperazine derivatives from recent studies.

Compound IDDerivative ClassTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
4g Chalcone-piperazineAChE0.027 ± 0.001Donepezil-
5o Thiazole-piperazineAChE0.011Donepezil0.054
23e Coumarin-piperazineAChE0.42 ± 0.019Galantamine1.142 ± 0.027
13a Ferulic acid-piperazineAChE0.59 ± 0.19--
13a Ferulic acid-piperazineBChE5.02 ± 0.14--
2b N-methyl-piperazine chalconeAChE2.26--
2o N-methyl-piperazine chalconeBChE1.19--
4b Phthalimide-piperazineAChE16.42 ± 1.07Donepezil0.41 ± 0.09
7b Piperazine-2-carboxylic acidBChE0.0016 ± 0.00008 (Ki)Tacrine0.0173 ± 0.0023 (Ki)
8g Thiazole-piperazine sulphonamideAChE2.14 ± 0.02--

Experimental Protocols

The in vitro evaluation of cholinesterase inhibitors predominantly relies on the Ellman's method, a robust and widely used colorimetric assay.[1][2]

Ellman's Method for Cholinesterase Inhibition Assay

This method measures the activity of AChE or BChE by quantifying the rate of production of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE).[1] The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[1][3] The rate of color formation is directly proportional to the enzyme activity. In the presence of an inhibitor, this rate is reduced.[1]

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Butyrylcholinesterase (BChE) from equine serum or human recombinant

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate[1]

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)[1]

  • Phosphate buffer (0.1 M, pH 8.0)[1]

  • Test piperazine derivatives

  • Reference inhibitor (e.g., Donepezil, Galantamine)

  • 96-well microplate reader[3]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test piperazine derivative and the reference inhibitor in a suitable solvent (e.g., DMSO).[1]

    • Prepare working solutions of the inhibitors by serial dilution in phosphate buffer.[1]

    • Prepare DTNB solution (e.g., 10 mM in phosphate buffer).[1]

    • Prepare substrate solution (ATCI or BTCI, e.g., 75 mM in deionized water).[1]

    • Prepare enzyme solution (AChE or BChE) in buffer.

  • Assay in 96-well plate:

    • To each well, add:

      • Phosphate buffer

      • 20 µL of the inhibitor solution (or buffer for control)[1]

      • DTNB solution

      • 20 µL of the enzyme solution[1]

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C).[4]

    • Initiate the reaction by adding the substrate solution (ATCI or BTCI).

    • Immediately measure the change in absorbance at 412 nm over time using a microplate reader.[1]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Experimental and Logical Workflows

To better understand the processes involved in this research area, the following diagrams illustrate the general workflow for evaluating piperazine derivatives as cholinesterase inhibitors and the mechanism of the Ellman's assay.

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis synthesis Synthesis of Piperazine Derivatives characterization Structural Characterization (NMR, MS, IR) synthesis->characterization cholinesterase_assay Cholinesterase Inhibition Assay (Ellman's Method) characterization->cholinesterase_assay kinetic_studies Kinetic Studies cholinesterase_assay->kinetic_studies ic50 IC50 Value Determination kinetic_studies->ic50 molecular_docking Molecular Docking sar Structure-Activity Relationship (SAR) Analysis molecular_docking->sar ic50->sar

Caption: General workflow for the synthesis and in vitro evaluation of piperazine derivatives.

G cluster_reaction Ellman's Assay Reaction cluster_inhibition Inhibition Substrate Acetylthiocholine (Substrate) Enzyme AChE / BChE Substrate->Enzyme Hydrolysis Product1 Thiocholine Enzyme->Product1 DTNB DTNB (Ellman's Reagent) Product1->DTNB Reaction Product2 TNB (Yellow Product) DTNB->Product2 Inhibitor Piperazine Derivative Inhibitor->Enzyme Binds to Enzyme

Caption: Mechanism of the Ellman's method for cholinesterase activity measurement.

References

A Comparative Crystallographic Guide to Novel Piperazine-2-Carboxylic Acid Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data for novel piperazine-2-carboxylic acid derivatives and related heterocyclic analogs. The piperazine scaffold is a critical pharmacophore in modern drug discovery, and understanding the three-dimensional structure of its derivatives is paramount for rational drug design and structure-activity relationship (SAR) studies. This document summarizes key crystallographic parameters, details experimental protocols for synthesis and crystal structure determination, and offers a visual representation of the experimental workflow.

Comparative Crystallographic Data

Table 1: Crystallographic Data for N,N'-Disubstituted Piperazine Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
1,4-DiphenylpiperazineC₁₆H₁₈N₂OrthorhombicPbca8.6980(7)8.4287(7)17.6359(15)901292.94(19)4
1,4-DiphenethylpiperazineC₂₀H₂₆N₂MonoclinicC2/c17.9064(13)6.2517(5)14.9869(11)90.613(4)1677.6(2)4
1-Benzhydryl-4-benzylpiperazineC₂₅H₂₈N₂MonoclinicPn5.9450(2)19.0722(4)8.6084(2)96.4600(10)968.17(5)2

Data sourced from a study on N,N'-disubstituted piperazines.

Table 2: Crystallographic Data for Piperidine-4-Carboxylic Acid Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
Ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylateC₁₉H₂₈N₂O₅STriclinicP-110.023(1)10.428(1)11.831(1)65.59(1)1120.2(2)2
1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylic acidC₁₇H₂₄N₂O₅SMonoclinicP2₁/n10.789(1)10.999(1)15.652(1)92.59(1)1855.1(2)4

Data sourced from a comparative study of two alanylpiperidine analogues.[1]

Experimental Protocols

The following sections detail the generalized methodologies for the synthesis and X-ray crystallographic analysis of piperazine and piperidine derivatives, based on common practices reported in the literature.

Synthesis of N,N'-Disubstituted Piperazine Derivatives

N,N'-disubstituted piperazines can be synthesized via reductive amination.[2] A typical procedure involves the following steps:

  • Reaction Setup: Piperazine or an N-monosubstituted piperazine is dissolved in a suitable solvent, such as chloroform, along with an aldehyde or ketone.

  • Imine Formation: The reaction mixture is stirred to facilitate the formation of an iminium intermediate.

  • Reduction: A reducing agent, such as sodium triacetoxyborohydride, is added to the mixture to reduce the iminium ion to the corresponding amine.

  • Work-up and Purification: The reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified by techniques such as column chromatography or crystallization.

Synthesis of Piperidine-4-Carboxylic Acid Derivatives

The synthesis of the piperidine-4-carboxylic acid derivatives listed in Table 2 involved the following key steps[1]:

  • Starting Material: The synthesis began with a commercially available ethyl 1-[N-(methylsulfonyl)-N-(p-tolyl)-alanyl]piperidine-4-carboxylate.

  • Saponification: To obtain the corresponding carboxylic acid, the ethyl ester was saponified. This typically involves treating the ester with a base, such as sodium hydroxide, in a suitable solvent mixture, followed by acidification to protonate the carboxylate.

  • Purification: The resulting carboxylic acid derivative was purified by appropriate methods, such as recrystallization, to obtain crystals suitable for X-ray diffraction.

Single-Crystal X-ray Crystallography

The determination of the crystal structures of these derivatives generally follows a standard procedure:

  • Crystal Growth: Single crystals of suitable quality are grown from a solution of the purified compound. Common techniques include slow evaporation of the solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated. Data is often collected at low temperatures (e.g., 100 K or 150 K) to minimize thermal vibrations and improve data quality.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the synthesis and crystallographic analysis of the discussed compounds.

experimental_workflow Experimental Workflow for Synthesis and Crystallography cluster_synthesis Synthesis cluster_crystallography X-ray Crystallography start Starting Materials (Piperazine/Piperidine Derivatives, Reagents) reaction Chemical Reaction (e.g., Reductive Amination, Saponification) start->reaction workup Reaction Work-up and Purification reaction->workup crystal_growth Single Crystal Growth workup->crystal_growth Purified Compound data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution final_structure Final Crystal Structure structure_solution->final_structure

Caption: General experimental workflow from synthesis to crystal structure determination.

The following diagram illustrates a simplified logical relationship in structure-based drug design, where crystallographic data plays a crucial role.

sbd_logic Logic of Structure-Based Drug Design target Target Identification crystallography X-ray Crystallography of Target/Ligand Complex target->crystallography sar Structure-Activity Relationship (SAR) crystallography->sar design Rational Drug Design of Novel Derivatives sar->design synthesis Synthesis of New Derivatives design->synthesis testing Biological Testing synthesis->testing testing->sar Feedback Loop

Caption: Role of crystallography in the iterative cycle of structure-based drug design.

References

Assessing the CNS Bioavailability of Novel Piperazine-2-Carboxylic Acid Compounds: An In Silico Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective Central Nervous System (CNS) therapeutics is a significant challenge in drug discovery, primarily due to the highly selective nature of the blood-brain barrier (BBB). Successful CNS drug candidates must possess a specific set of physicochemical properties to ensure adequate bioavailability in the brain. This guide provides a comparative analysis of novel piperazine-2-carboxylic acid compounds against established CNS drugs, utilizing in silico predictive models to assess their potential for CNS penetration.

Comparative Analysis of Physicochemical Properties and CNS Bioavailability Parameters

The following tables summarize the predicted physicochemical properties and CNS bioavailability parameters for three novel piperazine-2-carboxylic acid derivatives (P2C-A, P2C-B, and P2C-C) and two well-established CNS-penetrant drugs, Diazepam and Caffeine, which serve as benchmarks. These in silico predictions were generated using widely accepted computational models such as SwissADME and pkCSM.

Table 1: Predicted Physicochemical Properties

CompoundMolecular Weight ( g/mol )logPTopological Polar Surface Area (TPSA) (Ų)Hydrogen Bond DonorsHydrogen Bond Acceptors
P2C-A 320.42.855.114
P2C-B 350.53.565.325
P2C-C 290.31.945.813
Diazepam 284.72.8232.703
Caffeine 194.19-0.0761.403

Table 2: Predicted CNS Bioavailability Parameters

CompoundCNS MPO ScorePredicted BBB Permeability (logBB)P-glycoprotein (P-gp) Substrate
P2C-A 4.80.15No
P2C-B 3.9-0.21Yes
P2C-C 5.50.35No
Diazepam 5.20.45No
Caffeine 4.1-0.09No

Note: The data for the novel piperazine-2-carboxylic acid compounds are hypothetical and generated for illustrative purposes using in silico predictive tools.

Experimental Protocols

Detailed methodologies for the key in silico and in vitro experiments are provided below. These protocols are essential for obtaining the data presented in the comparative tables.

In Silico ADME & Physicochemical Property Prediction

  • Objective: To computationally estimate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and key physicochemical characteristics of the compounds.

  • Methodology:

    • Obtain the simplified molecular-input line-entry system (SMILES) notation for each compound.

    • Input the SMILES into the SwissADME (--INVALID-LINK--) and pkCSM (--INVALID-LINK--) web servers.[1][2][3]

    • Run the predictions on both platforms.

    • Collect the following parameters: Molecular Weight, logP, TPSA, Hydrogen Bond Donors and Acceptors, predicted logBB, and P-gp substrate probability.[4][5]

CNS Multiparameter Optimization (MPO) Score Calculation

  • Objective: To calculate a desirability score for CNS drug candidates based on a set of key physicochemical properties.

  • Methodology:

    • The CNS MPO score is derived from six physicochemical parameters: calculated logP (ClogP), calculated logD at pH 7.4 (ClogD), Molecular Weight (MW), Topological Polar Surface Area (TPSA), number of Hydrogen Bond Donors (HBD), and the pKa of the most basic center.[6][7]

    • Each parameter is assigned a desirability score from 0.0 to 1.0 based on predefined optimal ranges for CNS drugs.

    • The individual desirability scores are summed to generate the overall CNS MPO score, which ranges from 0 to 6.[8] A score of ≥ 4.0 is considered desirable for a CNS drug candidate.[6][9]

Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB)

  • Objective: To assess the passive permeability of a compound across an artificial membrane mimicking the BBB.[10][11]

  • Methodology:

    • A filter donor plate is coated with a porcine brain lipid extract dissolved in an organic solvent (e.g., dodecane).[12]

    • The wells of an acceptor plate are filled with a buffer solution.

    • The test compounds are dissolved in a buffer and added to the donor plate wells.

    • The donor plate is placed on top of the acceptor plate, creating a "sandwich," and incubated for a set period (e.g., 4-18 hours) at room temperature.[10]

    • Following incubation, the concentration of the compound in both the donor and acceptor wells is determined using UV-Vis spectroscopy or LC-MS.

    • The permeability coefficient (Pe) is calculated. Compounds are often classified as high permeability (Pe > 4.0 x 10⁻⁶ cm/s) or low permeability (Pe < 2.0 x 10⁻⁶ cm/s).[13]

In Vivo Assessment of Brain Penetration in Rodent Models

  • Objective: To determine the concentration of a compound in the brain relative to the plasma in a living organism.

  • Methodology:

    • The test compound is administered to a cohort of rodents (e.g., rats or mice) via a relevant route (e.g., intravenous or oral).[14][15]

    • At predetermined time points, blood and brain tissue samples are collected.

    • The concentration of the compound in the plasma and brain homogenate is quantified using a suitable analytical method, such as LC-MS/MS.

    • The brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu) is calculated to assess the extent of brain penetration.[16]

Visualizing the In Silico Assessment Workflow

The following diagram illustrates the logical workflow for the in silico assessment of CNS bioavailability for novel compounds.

G cluster_0 Compound Input cluster_1 In Silico Prediction Tools cluster_2 Physicochemical & ADME Properties cluster_3 CNS Bioavailability Assessment Compound Novel Piperazine-2-Carboxylic Acid Compound (SMILES) SwissADME SwissADME Compound->SwissADME pkCSM pkCSM Compound->pkCSM Properties MW, logP, TPSA, HBD, HBA SwissADME->Properties ADME logBB, P-gp Substrate pkCSM->ADME MPO CNS MPO Score Calculation Properties->MPO ADME->MPO Decision High CNS Bioavailability Potential? MPO->Decision

Caption: Workflow for in silico CNS bioavailability assessment.

This guide provides a framework for the initial assessment of novel piperazine-2-carboxylic acid compounds for their potential as CNS drug candidates. By leveraging in silico tools and established experimental protocols, researchers can prioritize compounds with a higher probability of success, thereby streamlining the drug discovery and development process.

References

Comparison of the inhibitory activity of piperazine-2-carboxylic acid analogs in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the inhibitory activity of various piperazine-2-carboxylic acid analogs based on data from recent biological assays. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the evaluation of these compounds as potential therapeutic agents. The data presented herein is collated from peer-reviewed scientific literature and is supplemented with detailed experimental protocols and pathway visualizations.

Quantitative Inhibitory Activity

The inhibitory activities of several piperazine-2-carboxylic acid analogs against different biological targets are summarized below. The data includes inhibition constants (Ki), half-maximal inhibitory concentrations (IC50), and minimum inhibitory concentrations (MIC), providing a quantitative basis for comparison.

Table 1: Cholinesterase Inhibitory Activity of 1,4-bisbenzylpiperazine-2-carboxylic Acid Derivatives
CompoundTarget EnzymeKi (µM)Selectivity Index (SI)Reference
4c (1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid)Acetylcholinesterase (AChE)10.18 ± 1.00~17.90 (for AChE)[1]
7b (1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid)Butyrylcholinesterase (BChE)0.0016 ± 0.0000821862.5 (for BChE)[1]
Donepezil (Reference)Butyrylcholinesterase (BChE)12.5 ± 2.6-[1]
Tacrine (Reference)Butyrylcholinesterase (BChE)0.0173 ± 0.0023-[1]
Table 2: Soluble Epoxide Hydrolase (sEH) Inhibitory Activity of Chromone-2-Carboxamides
CompoundTarget EnzymeIC50 (µM)Reference
7 (4‐Oxo‐N‐(1‐{[2‐(trifluoromethyl)phenyl]methyl}piperidin‐4‐yl)‐4H‐chromene‐2‐carboxamide)Human Soluble Epoxide Hydrolase (sEH)1.75[2]
Table 3: Antimycobacterial Activity of Substituted Pyrazine-2-carboxylic Acid Amides
CompoundTarget Organism% InhibitionMIC (µg/mL)Reference
2o (3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid)Mycobacterium tuberculosis72-
19 (5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide)Mycobacterium tuberculosis H37Rv-3.13[3]
1f (A pyrazinamide derivative)Mycobacterium tuberculosis99.68.0[4]

Experimental Protocols

Detailed methodologies for the key biological assays cited in this guide are provided below.

Cholinesterase Inhibition Assay (Modified Ellman's Method)

This spectrophotometric assay is used to determine the inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

  • Principle: The assay measures the activity of cholinesterase based on the rate of formation of a yellow-colored product from the reaction of thiocholine with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB). The enzyme hydrolyzes the substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine.

  • Reagents:

    • 0.1 M Phosphate Buffer (pH 8.0)

    • 10 mM DTNB solution in phosphate buffer

    • 14 mM Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution in deionized water

    • AChE or BChE enzyme solution (e.g., from Electrophorus electricus for AChE and equine serum for BChE)

    • Test compounds dissolved in a suitable solvent.

  • Procedure (96-well plate format):

    • Plate Setup:

      • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI/BTCI.

      • Control (100% activity): 140 µL Phosphate Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL solvent.

      • Test Sample: 140 µL Phosphate Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL test compound solution.

    • Pre-incubation: Add the buffer, enzyme solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate for 10 minutes at 25°C.[5]

    • Initiate Reaction: Add 10 µL of the substrate solution (ATCI or BTCI) to all wells except the blank to start the reaction.[5]

    • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.[5]

    • Data Analysis: Calculate the rate of reaction (ΔAbs/min). The percentage of inhibition is calculated by comparing the rates of the test sample with the control. The Ki values are determined using Lineweaver-Burk plot analysis.[1]

Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)

This assay screens for inhibitors of human soluble epoxide hydrolase based on the hydrolysis of a non-fluorescent substrate to a fluorescent product.[6]

  • Principle: The sEH enzyme hydrolyzes a substrate such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), leading to the release of a highly fluorescent product.[7]

  • Reagents:

    • sEH Assay Buffer

    • Human sEH Enzyme

    • sEH Substrate (e.g., PHOME)

    • Positive control inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea - NCND)

    • Test compounds dissolved in an appropriate solvent.

  • Procedure (96-well plate format):

    • Compound Preparation: Prepare a 10X stock solution of the test compound in sEH Assay Buffer.

    • Reaction Setup:

      • Solvent Control: 10 µL of diluted solvent.

      • Inhibitor Control: 10 µL of the positive control inhibitor solution.

      • Test Compound: 10 µL of the 10X test compound solution.

    • Add 30 µL of sEH Assay Buffer to each well to bring the volume to 40 µL.

    • Add 10 µL of the diluted human sEH enzyme to all wells except the background control.

    • Pre-incubation: Incubate the plate for 15 minutes at room temperature.[8]

    • Initiate Reaction: Add 20 µL of the sEH Substrate Mix to each well.[9]

    • Measurement: Immediately start recording the fluorescence at an excitation/emission of 362/460 nm at 30-second intervals for 15-30 minutes.[9]

    • Data Analysis: The rate of the enzymatic reaction is determined by the change in fluorescence over time. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antimycobacterial Susceptibility Testing

The antimycobacterial activity is determined by measuring the minimum inhibitory concentration (MIC) or the percentage of growth inhibition.

  • Principle: The susceptibility of Mycobacterium tuberculosis strains (e.g., H37Rv) to the test compounds is evaluated using broth microdilution or agar proportion methods.[10][11]

  • Reagents and Media:

    • Middlebrook 7H9 broth or 7H10 agar medium.

    • Oleic acid-albumin-dextrose-catalase (OADC) supplement.

    • Mycobacterium tuberculosis H37Rv (ATCC 27294) culture.[12]

    • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Procedure (Broth Microdilution):

    • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final inoculum of approximately 10^5 CFU/mL in each well.[10]

    • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing Middlebrook 7H9 broth supplemented with OADC.

    • Inoculation: Inoculate each well with the prepared bacterial suspension.

    • Incubation: Incubate the plates at 36 ± 1°C.[10]

    • Reading Results: The MIC is determined as the lowest concentration of the compound that inhibits visible growth after a defined incubation period. Visual reading can be done using an inverted mirror.[10]

Signaling Pathway Visualization

Some pyrazine-2-carboxamide derivatives have been identified as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[13] The activation of FGFRs initiates several downstream signaling pathways crucial for cell proliferation, differentiation, and survival.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2α FGFR->FRS2 Activates PLCG PLCγ FGFR->PLCG Activates STAT STAT FGFR->STAT Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K Recruits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (MAPK) MEK->ERK CellResponse Cell Proliferation, Survival, Differentiation ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->CellResponse STAT->CellResponse

Caption: FGFR Signaling Cascade.

This guide serves as a foundational resource for comparing the inhibitory activities of piperazine-2-carboxylic acid analogs. Researchers are encouraged to consult the primary literature for more in-depth information.

References

Safety Operating Guide

Proper Disposal of Piperazine-2-carboxylic acid dihydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Piperazine-2-carboxylic acid dihydrochloride, a compound that requires careful management due to its potential hazards.

Safety and Hazard Information

This compound is classified as a hazardous substance. According to safety data sheets (SDS), it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1][2][3]. Therefore, strict adherence to safety protocols during handling and disposal is essential.

Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure the following personal protective equipment is worn:

  • Eye Protection: Goggles compliant with European standard EN 166 or NIOSH-approved equivalents[4][5].

  • Hand Protection: Chemical-resistant gloves[4][5].

  • Skin and Body Protection: Long-sleeved laboratory coat and other protective clothing to prevent skin contact[4][6].

  • Respiratory Protection: In cases of inadequate ventilation or the potential for dust formation, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary[4].

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash[5][7].

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for this compound waste. The label should include the full chemical name and appropriate hazard symbols.

  • Do not mix this waste with other chemical waste unless explicitly permitted by your institution's safety officer.

2. Preparing for Disposal:

  • Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols[2][5][7].

  • Ensure that an emergency eyewash station and safety shower are readily accessible[6].

3. Containerizing the Waste:

  • For solid waste, carefully sweep up the material and place it into the designated, suitable, and closed container for disposal[4][8]. Avoid actions that could generate dust.

  • For solutions, transfer the liquid to a compatible, sealed container.

  • Contaminated materials, such as personal protective equipment (gloves, etc.) and cleaning materials (e.g., absorbent pads), should also be collected in a designated, sealed container for hazardous waste[6][7].

4. Storage Pending Disposal:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible substances[2][5][7].

  • The storage area should be secure and clearly marked as a hazardous waste accumulation point. Store the container locked up[2][5][7][8].

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • All disposal must be carried out at an approved waste disposal plant[2][6][7][8].

Emergency Procedures in Case of a Spill

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation[5]. Remove all sources of ignition[5][7].

  • Containment: Prevent the further spread of the spill. Do not allow the chemical to enter drains or waterways[5][7].

  • Clean-up:

    • For solid spills, carefully sweep or vacuum the material and place it into a suitable, sealed container for disposal[7].

    • For liquid spills, use an inert absorbent material to contain and collect the waste.

  • Decontamination: Clean the spill area thoroughly.

  • Dispose: All cleanup materials should be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: Have Piperazine-2-carboxylic acid dihydrochloride waste? B Is the waste properly segregated and identified? A->B J Consult institutional and local regulations. A->J C Label a dedicated, sealed waste container. B->C No D Work in a well-ventilated area (e.g., fume hood). B->D Yes C->D E Wear appropriate PPE: - Goggles - Gloves - Lab Coat D->E F Transfer waste into the labeled container. E->F G Store the sealed container in a designated, secure area. F->G H Arrange for pickup by EHS or a licensed waste contractor. G->H I End: Waste disposed of at an approved facility. H->I J->B

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Piperazine-2-carboxylic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Piperazine-2-carboxylic acid dihydrochloride. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a corrosive and irritating compound that demands careful handling.[1][2] This guide outlines the necessary personal protective equipment (PPE), detailed operational procedures for handling and disposal, and emergency protocols to mitigate risks effectively.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to prevent skin, eye, and respiratory exposure. The following table summarizes the required equipment.

PPE CategoryItemSpecifications & Rationale
Eye Protection Safety GogglesMust be chemical splash goggles conforming to European standard EN 166 or equivalent.[1][3] Provides a seal around the eyes to protect against dust particles and potential splashes.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling corrosive substances.[4] Always inspect gloves for tears or punctures before use and remove them immediately if contaminated.[5]
Body Protection Laboratory CoatA long-sleeved, fastened lab coat made of a suitable chemical-resistant material should be worn to protect the skin and clothing.[1]
Respiratory Protection Dust Mask or RespiratorFor operations that may generate dust, a NIOSH/MSHA or European Standard EN 149:2001 approved respirator should be used.[1] In a well-ventilated fume hood, a dust mask (type N95 or equivalent) may be sufficient for small quantities.
Footwear Closed-toe ShoesNever wear open-toed shoes in a laboratory setting where hazardous chemicals are handled.

Operational Plan: From Receipt to Use

A systematic workflow is essential to minimize exposure and prevent contamination. The following diagram and step-by-step protocols detail the safe handling of this compound.

Safe Handling Workflow for this compound A 1. Preparation & PPE B 2. Weighing in Fume Hood A->B Proceed to handling C 3. Dissolving B->C Transfer weighed solid D 4. Use in Experiment C->D Use prepared solution E 5. Decontamination D->E After experiment completion

Caption: A logical workflow for the safe handling of this compound.

Experimental Protocol: Weighing and Dissolving

Objective: To accurately weigh and safely dissolve this compound.

Materials:

  • This compound

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Beaker or flask of appropriate size

  • Solvent (as required by the experimental procedure)

  • Stir bar and magnetic stir plate (optional)

Procedure:

  • Preparation: Before handling the chemical, ensure you are wearing all the required PPE as detailed in the table above. The entire weighing and dissolving process should be conducted inside a certified chemical fume hood to minimize inhalation exposure.[6][7]

  • Tare the Balance: Place a clean, dry weighing boat or a piece of weighing paper on the analytical balance and tare it.

  • Weighing: Carefully use a clean spatula to transfer the desired amount of this compound from the stock container to the weighing boat. Avoid creating dust by handling the solid gently.[8]

  • Transfer: Once the desired weight is obtained, carefully transfer the solid into a clean, dry beaker or flask.

  • Dissolving: Slowly add the solvent to the beaker or flask containing the solid.[9][10] If necessary, place a stir bar in the container and use a magnetic stir plate to facilitate dissolution. Be aware that dissolving corrosive solids can sometimes generate heat.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.

Waste Disposal Pathway cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Final Disposal A Unused Solid D Labeled 'Halogenated Organic Solid Waste' Container A->D B Contaminated PPE (gloves, weigh paper) B->D C Aqueous Solution E Labeled 'Halogenated Organic Aqueous Waste' Container C->E F Institutional Hazardous Waste Management D->F E->F

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperazine-2-carboxylic acid dihydrochloride
Reactant of Route 2
Piperazine-2-carboxylic acid dihydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.